Potassium cyanate-13C,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
CHKNO |
|---|---|
Molecular Weight |
84.109 g/mol |
InChI |
InChI=1S/CHNO.K/c2-1-3;/h3H;/i1+1,2+1; |
InChI Key |
NRONKADYZCLPCM-AWQJXPNKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Potassium Cyanate-¹³C,¹⁵N for Researchers
For researchers, scientists, and drug development professionals, understanding the fundamental properties and applications of isotopically labeled compounds is paramount. This in-depth guide focuses on Potassium Cyanate-¹³C,¹⁵N, a crucial tool in metabolic research and drug discovery.
This document provides a detailed overview of the core properties, synthesis, and applications of Potassium Cyanate-¹³C,¹⁵N. It is designed to be a practical resource, offering both summarized data and procedural outlines for laboratory use.
Core Properties of Potassium Cyanate-¹³C,¹⁵N
Potassium Cyanate-¹³C,¹⁵N is a stable, isotopically labeled version of potassium cyanate (B1221674). The incorporation of carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes allows for its use as a tracer in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][2]
Physical and Chemical Properties
The fundamental physical and chemical properties of Potassium Cyanate-¹³C,¹⁵N are summarized in the table below. These properties are primarily based on the unlabeled compound, with adjustments for the isotopic labeling.
| Property | Value | Source(s) |
| Molecular Formula | K¹³C¹⁵NO | [3][4] |
| Molecular Weight | 83.10 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 315 °C (decomposes) | [6] |
| Solubility | Soluble in water | [6] |
| CAS Number (labeled) | 69545-34-2 |
Synthesis of Potassium Cyanate-¹³C,¹⁵N
The synthesis of isotopically labeled potassium cyanate is crucial for its application in research. Two primary methods have been described for the preparation of labeled potassium cyanate, which can be adapted for the dual-labeled ¹³C,¹⁵N variant.
Synthesis from Labeled Urea (B33335)
One common method involves the reaction of isotopically labeled urea with a potassium salt at high temperatures.[7]
Experimental Protocol:
-
Reactant Preparation: Thoroughly mix commercially available ¹³C,¹⁵N-labeled urea with anhydrous potassium carbonate in a 2:1 molar ratio in a ceramic crucible.
-
Heating: Heat the mixture gradually to 400 °C in a furnace. The reaction proceeds with the evolution of ammonia (B1221849) and carbon dioxide gas.
-
Reaction Monitoring: Maintain the temperature until the effervescence ceases, indicating the completion of the reaction. The mixture will become a molten liquid.
-
Product Isolation: Carefully pour the molten product onto a cool, dry surface to solidify.
-
Purification: The crude Potassium Cyanate-¹³C,¹⁵N can be purified by recrystallization from hot water or a suitable alcohol-water mixture.
Synthesis by Ozonation of Labeled Cyanide
A more recent and facile method involves the ozonation of isotopically labeled potassium cyanide.[8] This method offers a rapid and efficient alternative to traditional high-temperature synthesis.
Experimental Protocol:
-
Solution Preparation: Dissolve commercially available Potassium Cyanide-¹³C,¹⁵N (K¹³C¹⁵N) in slightly basic water.
-
Ozonation: Bubble a stream of ozone-enriched oxygen through the solution. The reaction progress can be monitored by the disappearance of the cyanide starting material using appropriate analytical techniques (e.g., colorimetric tests or spectroscopic methods).
-
Product Isolation: Once the reaction is complete, the resulting solution contains Potassium Cyanate-¹³C,¹⁵N. The product can be used directly in solution for subsequent reactions or isolated by evaporation of the solvent. The crude product can be purified by recrystallization if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique cyanide nitrogen-15 nuclear magnetic resonance chemical shift values for cyano-peroxidase complexes. Relevance to the heme active-site structure and mechanism of peroxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrogen-15 Nuclear Magnetic Resonance Study of Benzenesulfonamide and Cyanate Binding to Carbonic Anhydrase [authors.library.caltech.edu]
- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
Unveiling Protein Modifications: A Technical Guide to Potassium Cyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Potassium cyanate-¹³C,¹⁵N, a stable isotope-labeled reagent crucial for the precise study of protein carbamoylation, a non-enzymatic post-translational modification implicated in various physiological and pathological processes. This document details the compound's structure, isotopic labeling, and provides comprehensive experimental protocols for its synthesis and application in quantitative proteomics.
Core Concepts: Structure and Isotopic Labeling
Potassium cyanate-¹³C,¹⁵N is an isotopically enriched form of potassium cyanate (B1221674), with the chemical formula K[¹³C][¹⁵N]O. The carbon atom is the heavy isotope ¹³C, and the nitrogen atom is the heavy isotope ¹⁵N. This dual labeling provides a distinct mass shift that is readily detectable by mass spectrometry, making it an invaluable tool for tracing the cyanate moiety in biological systems.[1]
The key application of this compound lies in the study of carbamoylation, a post-translational modification where isocyanic acid (in equilibrium with cyanate) reacts with primary amine groups in proteins.[2] This primarily occurs at the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. The reaction results in the formation of a carbamoyl (B1232498) group on the protein.
Structure and Labeling Pattern:
-
Chemical Formula: K[¹³C][¹⁵N]O
-
Isotopes: Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N)
-
Reaction: The labeled cyanate ion ([¹³C][¹⁵N]O⁻) allows for the introduction of a "heavy" carbamoyl group onto proteins.
Quantitative Data Presentation
The use of Potassium cyanate-¹³C,¹⁵N in conjunction with its unlabeled counterpart ("light" potassium cyanate) allows for accurate relative quantification of protein carbamoylation between different sample sets. The following tables summarize key specifications of the labeled compound and representative quantitative data from proteomics experiments.
Table 1: Physical and Chemical Properties of Potassium Cyanate-¹³C,¹⁵N
| Property | Value |
| Molecular Formula | K¹³C¹⁵NO |
| Molecular Weight | 83.10 g/mol |
| Isotopic Purity (¹³C) | Typically ≥ 99% |
| Isotopic Purity (¹⁵N) | Typically ≥ 98% |
| Appearance | White solid |
| Solubility | Soluble in water |
Table 2: Representative Quantitative Proteomics Data using Isotopic Cyanate Labeling
| Protein Analyzed | L/H Ratio (Expected) | L/H Ratio (Observed) | Quantitative Error (%) | Relative Standard Deviation (%) |
| Bovine Serum Albumin | 1.0 | 0.98 | 1.7 | 5.2 |
| Bovine Transferrin | 2.5 | 2.25 | 10.0 | 15.7 |
| Bovine Alpha-Casein | 0.5 | 0.46 | 8.0 | 27.8 |
Data adapted from a study utilizing urea-assisted carbamylation for comparative proteomics. "L/H" refers to the ratio of the light (unlabeled) to heavy (labeled) peptide intensities.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of labeled potassium cyanate and its application in a typical quantitative proteomics workflow.
Synthesis of Labeled Potassium Cyanate by Ozonation
A facile method for the preparation of labeled potassium cyanate involves the ozonation of its corresponding labeled cyanide precursor.[4] This method avoids complex procedures and utilizes readily available starting materials.[4]
Materials:
-
Potassium cyanide-¹³C,¹⁵N (K¹³C¹⁵N)
-
Deionized water (slightly basic, pH ≈ 7.5)
-
Ozone generator
-
Oxygen source
-
Reaction vessel with a gas dispersion tube
-
Stirring apparatus
Procedure:
-
Dissolve a known quantity of Potassium cyanide-¹³C,¹⁵N in slightly basic deionized water in the reaction vessel.
-
Continuously bubble an oxygen/ozone mixture through the solution while stirring. The ozone acts as the oxidizing agent.
-
Monitor the reaction progress by analyzing aliquots of the reaction mixture.
-
Upon completion of the reaction (disappearance of the cyanide), the resulting solution contains Potassium cyanate-¹³C,¹⁵N.
-
The crude labeled cyanate solution can often be used directly in subsequent labeling experiments without the need for extensive purification.[4]
Quantitative Proteomics of Carbamylation
This protocol outlines a comparative proteomics experiment to identify and quantify differences in protein carbamoylation between two samples (e.g., control vs. treated). The workflow is based on differential isotopic labeling using "light" (unlabeled) and "heavy" (¹³C,¹⁵N-labeled) potassium cyanate.
Materials:
-
Protein samples (e.g., cell lysates, purified proteins) from two conditions (Sample A and Sample B)
-
Potassium cyanate (unlabeled, "light")
-
Potassium cyanate-¹³C,¹⁵N ("heavy")
-
Denaturing buffer (e.g., 8 M urea (B33335) in a suitable buffer like Tris-HCl, pH 8.5)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAA)
-
Protease (e.g., Trypsin, MS-grade)
-
Quenching solution (e.g., Tris buffer)
-
Solid-phase extraction (SPE) cartridges for peptide desalting
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Preparation:
-
Lyse cells or prepare protein samples from both conditions (A and B) using a suitable lysis buffer.
-
Determine the protein concentration of each sample.
-
-
Differential Isotopic Labeling:
-
Aliquot equal amounts of protein from Sample A and Sample B into separate tubes.
-
To Sample A, add the "light" potassium cyanate solution to a final concentration that induces a detectable level of carbamoylation.
-
To Sample B, add the "heavy" Potassium cyanate-¹³C,¹⁵N solution to the same final concentration.
-
Incubate both samples under controlled conditions (e.g., 37°C for a specified time) to allow for the carbamoylation reaction to proceed.
-
-
Sample Combination and Proteolytic Digestion:
-
Combine the "light"-labeled Sample A and the "heavy"-labeled Sample B in a 1:1 ratio based on protein amount.
-
Denature the combined protein mixture using a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Dilute the sample to reduce the urea concentration to less than 1 M to ensure trypsin activity.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Cleanup:
-
Quench the digestion reaction.
-
Desalt the resulting peptide mixture using SPE cartridges to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
Inject the peptide mixture into an LC-MS/MS system. The peptides will be separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" carbamoylated forms, which will be separated by a specific mass difference due to the ¹³C and ¹⁵N isotopes.
-
-
Data Analysis:
-
Use proteomics software to identify the peptides and proteins present in the sample.
-
Quantify the relative abundance of the "light" and "heavy" peptide pairs. The ratio of the peak intensities of these pairs reflects the relative levels of carbamoylation at specific sites between Sample A and Sample B.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Potassium cyanate-¹³C,¹⁵N.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Labeled Potassium Cyanate: A Technical Guide to Synthesis and Application in Elucidating Protein Carbamoylation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of isotopically labeled compounds has revolutionized the study of biological systems, enabling precise tracking of molecules and elucidation of complex biochemical pathways. Dual-labeled compounds, containing two different isotopes, offer an even more powerful tool for mechanistic studies. This technical guide focuses on dual-labeled potassium cyanate (B1221674) ([K¹³C¹⁵N]O), a critical reagent for investigating protein carbamoylation, a post-translational modification implicated in a range of pathologies, including cardiovascular and kidney disease. This document provides a comprehensive overview of the synthesis of dual-labeled potassium cyanate, detailed experimental protocols for its use in studying protein carbamoylation, and an exploration of the key signaling pathways affected by this modification.
Synthesis of Dual-Labeled Potassium Cyanate (K¹³C¹⁵N=O)
The synthesis of dual-labeled potassium cyanate originates from commercially available, dual-labeled potassium cyanide (K¹³C¹⁵N). The most common and effective method for this conversion is through oxidation. Ozonation stands out as a preferred method for preparing isotopically labeled cyanates due to its relatively clean and direct conversion of the cyanide precursor.[1]
Experimental Protocol: Synthesis via Ozonation
This protocol is adapted from established methods for the synthesis of single-labeled potassium cyanate and is applicable for the dual-labeled compound starting from K¹³C¹⁵N.
Materials:
-
Dual-labeled potassium cyanide (K¹³C¹⁵N)
-
Deionized water
-
Ozone generator
-
Oxygen source
-
Reaction vessel with a gas dispersion tube
-
Stirring apparatus
-
pH meter
Procedure:
-
Preparation of Cyanide Solution: Dissolve a known quantity of dual-labeled potassium cyanide (K¹³C¹⁵N) in deionized water to create a dilute solution (e.g., 0.1-0.5 M). The reaction is typically performed in a slightly basic solution to prevent the formation of hydrogen cyanide gas.
-
Ozonation: Submerge the gas dispersion tube in the cyanide solution and begin bubbling a stream of ozone-enriched oxygen through the solution. Maintain vigorous stirring throughout the reaction to ensure efficient mass transfer of ozone.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking aliquots of the solution and analyzing for the disappearance of cyanide and the appearance of cyanate using appropriate analytical techniques such as HPLC or spectroscopic methods.
-
Reaction Completion and Work-up: Once the reaction is complete (typically indicated by the cessation of cyanide consumption), the ozone flow is stopped. The resulting solution contains dual-labeled potassium cyanate. For many applications, the crude solution can be used directly. If a solid product is required, the water can be removed under reduced pressure.
Quantitative Data
The yield of potassium cyanate from the ozonation of potassium cyanide can vary depending on the specific reaction conditions.
| Parameter | Value | Reference |
| Starting Material | Dual-Labeled Potassium Cyanide (K¹³C¹⁵N) | N/A |
| Reaction Method | Ozonation | [1] |
| Reported Yield Range | 20-68% | [1] |
| Purity | Dependent on purification, but crude product is often suitable for subsequent reactions. | [1] |
| Isotopic Enrichment | >98% (dependent on starting material) | Inferred from commercial K¹³C¹⁵N |
Application in Studying Protein Carbamoylation
Dual-labeled potassium cyanate is an invaluable tool for studying protein carbamoylation, a non-enzymatic post-translational modification where isocyanic acid (derived from cyanate) reacts with amine groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This modification can alter protein structure and function and has been implicated in the pathophysiology of several diseases.
Experimental Workflow: Investigating Protein Carbamoylation
The use of dual-labeled potassium cyanate allows for the precise tracking of the carbamoyl (B1232498) moiety in complex biological samples, typically analyzed by mass spectrometry.
Caption: Experimental workflow for studying protein carbamoylation using dual-labeled potassium cyanate.
Signaling Pathways Modulated by Protein Carbamoylation
Protein carbamoylation has been shown to dysregulate several key signaling pathways involved in cell growth, inflammation, and survival. The use of dual-labeled potassium cyanate helps to identify the specific proteins within these pathways that are targeted for carbamoylation.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism. Carbamoylation of key proteins in this pathway can lead to its inhibition.
Caption: Inhibition of the mTOR signaling pathway by protein carbamoylation.
p38-MAPK and NF-κB Signaling Pathways
In the context of endothelial dysfunction, protein carbamoylation can lead to the activation of pro-inflammatory signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Caption: Activation of p38-MAPK and NF-κB signaling by carbamylated proteins.
Conclusion
Dual-labeled potassium cyanate serves as a potent and precise tool for the investigation of protein carbamoylation and its downstream consequences. The synthetic route via ozonation of dual-labeled potassium cyanide provides a direct method for its preparation. The application of this reagent in conjunction with modern mass spectrometry techniques allows for the detailed mapping of carbamoylation sites on a proteome-wide scale. This, in turn, facilitates a deeper understanding of how this post-translational modification impacts critical cellular signaling pathways, offering potential targets for therapeutic intervention in a variety of diseases. The continued use of dual-labeled potassium cyanate in biomedical research is poised to further unravel the complex roles of protein carbamoylation in health and disease.
References
An In-depth Technical Guide to the Mechanism of Action of Potassium Cyanate-¹³C,¹⁵N in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium cyanate (B1221674), particularly its isotopically labeled form, Potassium Cyanate-¹³C,¹⁵N, serves as a critical tool in biological research for investigating the non-enzymatic post-translational modification known as carbamoylation. This guide elucidates the mechanism by which potassium cyanate modifies biological molecules, the significance of ¹³C and ¹⁵N labeling in tracing these modifications, and the downstream consequences on protein function and signaling pathways. The use of stable isotopes allows for precise tracking and quantification of carbamoylation events, providing invaluable insights into disease pathogenesis and aiding in drug development. This document provides a comprehensive overview of the core mechanisms, experimental methodologies, and data interpretation associated with the use of Potassium Cyanate-¹³C,¹⁵N.
Introduction to Carbamoylation
Carbamoylation is a non-enzymatic, irreversible post-translational modification (PTM) where cyanate or its reactive form, isocyanic acid, reacts with primary amine groups on biological molecules.[1][2][3] The most common targets are the α-amino group of the N-terminus and the ε-amino group of lysine (B10760008) residues within proteins.[4][5] This modification neutralizes the positive charge of these amine groups, which can lead to significant alterations in protein structure, function, and interactions.[1][6][7]
In biological systems, cyanate can be generated from the spontaneous decomposition of urea, a process that is particularly relevant in conditions of uremia associated with chronic kidney disease.[1][8][9] Additionally, the enzyme myeloperoxidase (MPO), present at sites of inflammation, can catalyze the oxidation of thiocyanate (B1210189) to produce reactive cyanate, linking carbamoylation to inflammatory diseases such as atherosclerosis and rheumatoid arthritis.[2][3][10]
The Role of ¹³C and ¹⁵N Isotopic Labeling
The use of potassium cyanate labeled with stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is a powerful technique for tracing the metabolic fate of the cyanate molecule in complex biological systems.[11][12][13] This dual-labeling approach allows researchers to definitively identify and quantify molecules that have been modified by the exogenous labeled cyanate, distinguishing them from endogenous carbamoylation events.
The primary application of Potassium Cyanate-¹³C,¹⁵N is as a tracer in metabolic flux analysis and proteomic studies.[11][14][15] By introducing the labeled compound into cell cultures, animal models, or in vitro systems, scientists can use sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the incorporation of ¹³C and ¹⁵N into proteins and other biomolecules.[11][12][16] This provides a clear and quantitative picture of the specific sites and extent of carbamoylation.
Mechanism of Action: The Carbamoylation Reaction
The fundamental mechanism of action of potassium cyanate is the nucleophilic attack of a deprotonated primary amine group on the carbon atom of the cyanate ion (or isocyanic acid). This results in the formation of a carbamoyl (B1232498) group attached to the nitrogen of the original amine.
When a lysine residue is carbamoylated, it is converted to homocitrulline.[1][2][3] This modification is significant because it changes the charge of the lysine side chain from positive to neutral, which can disrupt ionic bonds and alter the protein's three-dimensional structure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 5. agilent.com [agilent.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Site of carbamoylation of bovine gamma-II-crystallin by potassium [14C]cyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma protein carbamylation and decreased acidic drug protein binding in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urea - Wikipedia [en.wikipedia.org]
- 10. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Preliminary Investigation of "Potassium cyanate-13C,15N" in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preliminary investigation of protein carbamoylation in cell culture using the stable isotope-labeled reagent, Potassium cyanate-13C,15N. This document outlines the core principles, detailed experimental methodologies, data presentation strategies, and the exploration of affected signaling pathways.
Introduction: Protein Carbamoylation and the Role of this compound
Protein carbamoylation is a non-enzymatic post-translational modification (PTM) where isocyanic acid, a reactive species, covalently attaches to the primary amine groups of proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] This modification results in the conversion of a positively charged lysine to a neutral homocitrulline, which can alter the protein's structure, function, and stability.[2] Carbamoylation has been implicated in aging and various pathologies, including chronic kidney disease and atherosclerosis.[1][3]
Potassium cyanate (B1221674) serves as a source of isocyanic acid in aqueous solutions and is commonly used in laboratory settings to induce protein carbamoylation for research purposes. The isotopically labeled version, this compound, incorporates a heavy carbon (¹³C) and a heavy nitrogen (¹⁵N) atom. This labeling strategy is invaluable for quantitative proteomics studies, as it allows for the precise differentiation and quantification of carbamoylated peptides from their unmodified counterparts using mass spectrometry (MS).[4] The mass shift introduced by the heavy isotopes serves as a unique signature to track the modification.
This guide will walk through the essential steps for designing and executing a preliminary investigation into protein carbamoylation in a cell culture model using this powerful tool.
Experimental Protocols
A thorough investigation of protein carbamoylation involves a multi-step workflow, from cell culture and treatment to sophisticated analysis by mass spectrometry.
Cell Culture and Treatment with this compound
This protocol outlines the general steps for treating adherent mammalian cells with this compound. Optimization of concentration and incubation time is crucial for each cell line and experimental goal.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound (ensure high purity)
-
Sterile, nuclease-free water
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Medium:
-
Prepare a stock solution of this compound in sterile, nuclease-free water. For example, a 100 mM stock solution.
-
On the day of the experiment, dilute the stock solution into fresh, pre-warmed complete culture medium to achieve the desired final concentrations. Based on existing literature for non-labeled cyanate, a starting concentration range of 0.5 mM to 5 mM is recommended for initial experiments.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the treatment medium (containing this compound) and a control medium (without the cyanate) to respective plates/flasks.
-
Incubate the cells for a defined period. A time-course experiment (e.g., 4, 8, 12, and 24 hours) is recommended for a preliminary investigation to observe the dynamics of carbamoylation.
-
-
Cell Harvesting:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer for downstream proteomic analysis (e.g., RIPA buffer or a urea-based buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the protein lysates at -80°C until further processing.
-
Sample Preparation for Mass Spectrometry
This protocol details the steps for preparing protein lysates for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Protein lysate from cell culture experiment
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile (B52724) (ACN)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Reduction and Alkylation:
-
Take a known amount of protein (e.g., 1 mg) from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the samples with ammonium bicarbonate (50 mM) to reduce the concentration of any denaturants (like urea in the lysis buffer) to a level compatible with trypsin activity (<1 M).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Centrifuge the samples to pellet any insoluble material.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions. This step removes salts and other contaminants that can interfere with MS analysis.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
Store the dried peptides at -80°C.
-
Enrichment of Carbamoylated Peptides (Adapted from Citrulline Enrichment Protocols)
Due to the low stoichiometry of many PTMs, including carbamoylation, enrichment of modified peptides is often necessary to improve their detection by mass spectrometry. The structural similarity between homocitrulline (from carbamoylated lysine) and citrulline allows for the adaptation of citrulline enrichment strategies. One such method involves the use of glyoxal (B1671930) derivatives that react specifically with the ureido group of these modified amino acids.[5][6]
Principle: Peptides containing homocitrulline are selectively captured on beads functionalized with a glyoxal derivative. Unmodified peptides are washed away, and the captured peptides are then eluted for MS analysis.
Procedure Outline:
-
Preparation of "Homocitrulline Reactive Beads": This involves the chemical synthesis of beads functionalized with a glyoxal derivative, such as 4-hydroxyphenylglyoxal.[5][6]
-
Peptide Incubation: The desalted peptide mixture is reconstituted in an acidic binding buffer and incubated with the reactive beads to allow for the covalent capture of homocitrulline-containing peptides.
-
Washing: The beads are washed extensively with a series of buffers to remove non-specifically bound, unmodified peptides.
-
Elution: The enriched, carbamoylated peptides are eluted from the beads, typically under basic conditions.
-
Final Desalting: The eluted peptides are desalted again using C18 SPE cartridges before MS analysis.
LC-MS/MS Analysis
The enriched and non-enriched peptide fractions are analyzed by high-resolution LC-MS/MS.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
General Parameters:
-
Chromatography: Peptides are separated on a reverse-phase column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
Data Analysis: The resulting raw data is processed using proteomics software (e.g., MaxQuant, Proteome Discoverer). The software searches the MS/MS spectra against a protein database to identify the peptides. The search parameters must be set to include carbamoylation of lysine and the N-terminus, along with the specific mass shifts for both the light (¹²C, ¹⁴N) and heavy (¹³C, ¹⁵N) forms of the modification.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of Protein Carbamoylation in Response to Potassium Cyanate Treatment
| Protein | Gene | UniProt ID | Peptide Sequence | Site of Carbamoylation | Fold Change (Treated/Control) | p-value | Biological Function |
| Example 1 | |||||||
| Example 2 | |||||||
| ... |
This table should be populated with data obtained from the quantitative proteomic analysis. The fold change represents the ratio of the abundance of the heavy-labeled (treated) peptide to the light-labeled (or label-free control) peptide.
Table 2: Summary of Dose-Response and Time-Course Effects of Potassium Cyanate on Cell Viability
| Cell Line | Concentration (mM) | Incubation Time (h) | Cell Viability (%) | Method |
| e.g., HEK293 | 0 (Control) | 24 | 100 | MTT Assay |
| 0.5 | 24 | |||
| 1.0 | 24 | |||
| 5.0 | 24 | |||
| 1.0 | 4 | |||
| 1.0 | 8 | |||
| 1.0 | 12 |
This table should be filled with experimental data from cell viability assays to establish the cytotoxic profile of potassium cyanate on the chosen cell line.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs.
Signaling Pathways
Protein carbamoylation can impact various signaling pathways. The mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and metabolism, is one such pathway that has been reported to be affected.
Caption: The mTOR signaling pathway and the potential inhibitory effect of protein carbamoylation.
Experimental Workflow
A clear workflow diagram helps in understanding the entire experimental process from start to finish.
Caption: Workflow for the investigation of protein carbamoylation in cell culture.
Conclusion and Future Directions
The use of this compound in cell culture provides a robust method for the quantitative analysis of protein carbamoylation. The protocols and workflows described in this guide offer a solid foundation for researchers to begin their investigations into this important PTM. Future studies should focus on validating the identified carbamoylation sites through techniques like Western blotting with site-specific antibodies or through site-directed mutagenesis. Elucidating the precise molecular mechanisms by which carbamoylation affects signaling pathways like mTOR will be crucial in understanding its role in health and disease, and may open new avenues for therapeutic intervention.
References
- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 2. Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Inhibition Restores Amino Acid Balance in Cells Dependent on Catabolism of Extracellular Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A technique for the specific enrichment of citrulline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enrichment Strategies - Analysis of Protein Post-Translational Modifications by Mass Spectrometry [ebrary.net]
Unraveling Cellular Dynamics: A Technical Guide to Potassium Cyanate-¹³C,¹⁵N in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of dual-labeled Potassium Cyanate (B1221674) (K¹³C¹⁵NO) as a sophisticated tracer for metabolic flux analysis (MFA). While traditional MFA often relies on tracers like glucose and glutamine to map central carbon and nitrogen metabolism, K¹³C¹⁵NO offers a unique window into a specific, yet crucial, metabolic process: protein carbamylation. This non-enzymatic post-translational modification is increasingly recognized for its role in various physiological and pathological states, including cardiovascular disease, renal failure, and neurodegeneration. The use of a dual ¹³C and ¹⁵N label provides a powerful tool to trace the fate of the cyanate molecule and quantify its incorporation into biological macromolecules, offering a precise measure of carbamylation flux.
The Principle: Tracing the Path of Carbamylation
In aqueous solutions, potassium cyanate exists in equilibrium with isocyanic acid. This highly reactive species can covalently modify primary amine groups on proteins, most notably the ε-amino group of lysine (B10760008) residues, to form homocitrulline. By introducing Potassium cyanate-¹³C,¹⁵N into a biological system, researchers can track the incorporation of both the carbon and nitrogen atoms from the cyanate moiety into proteins. This dual-labeling strategy enhances the specificity and accuracy of detection, typically via mass spectrometry-based methods.
The primary application of Potassium cyanate-¹³C,¹⁵N in metabolic studies is to quantify the rate of protein carbamylation. This provides a direct measure of the flux through this modification pathway, offering insights into the metabolic state of cells or tissues under various conditions. For instance, in conditions of uremic stress where urea (B33335) levels are high, the spontaneous degradation of urea to cyanate can lead to increased protein carbamylation. Using a labeled cyanate tracer allows for the precise quantification of this process.
Core Applications in Research and Drug Development
The use of Potassium cyanate-¹³C,¹⁵N as a tracer is particularly relevant in the following areas:
-
Understanding Disease Pathophysiology: Quantifying protein carbamylation flux can elucidate the role of this modification in the progression of diseases such as atherosclerosis, where carbamylation of low-density lipoprotein (LDL) is a key event[1].
-
Drug Efficacy and Target Engagement: For therapeutic agents designed to reduce carbamylation stress, K¹³C¹⁵NO can be used to directly measure their effectiveness in mitigating this off-target modification.
-
Toxicology and Off-Target Effects: Some xenobiotics or their metabolites may increase the endogenous production of cyanate or directly carbamylate proteins. This tracer can be employed in toxicological studies to assess such off-target effects.
-
Nitrogen Metabolism: Beyond protein modification, the enzymatic breakdown of cyanate by cyanase into ammonia (B1221849) and carbon dioxide can be traced using the dual-labeled substrate, offering insights into nitrogen assimilation and detoxification pathways in organisms that possess this enzyme[2].
Experimental Protocols
In Vitro Protein Carbamylation Assay with K¹³C¹⁵NO
This protocol describes a general procedure for quantifying the carbamylation of a target protein in a cell-free system.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, LDL)
-
Potassium cyanate-¹³C,¹⁵N
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Mass spectrometry-grade water
-
Protease for digestion (e.g., Trypsin)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) bicarbonate buffer
Procedure:
-
Incubation: Dissolve the purified protein in PBS at a known concentration. Add Potassium cyanate-¹³C,¹⁵N to a final concentration relevant to the experimental question (e.g., physiological or pathophysiological range). Incubate at 37°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Protein Precipitation: Stop the reaction by adding an equal volume of cold TCA. Incubate on ice for 30 minutes to precipitate the protein.
-
Washing: Centrifuge to pellet the protein. Discard the supernatant and wash the pellet with cold acetone (B3395972) to remove excess unreacted cyanate.
-
Protein Digestion: Resuspend the protein pellet in ammonium bicarbonate buffer. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA. Digest the protein overnight with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specifically, monitor for the mass shift corresponding to the incorporation of ¹³C and ¹⁵N on lysine residues (formation of ¹³C,¹⁵N-homocitrulline).
-
Quantification: The abundance of the ¹³C,¹⁵N-homocitrulline-containing peptides relative to their unlabeled counterparts provides a quantitative measure of carbamylation.
In Vivo Tracing of Protein Carbamylation
This protocol is adapted from studies tracing in vivo carbamylation and should be optimized for the specific animal model and research question[1].
Materials:
-
Animal model (e.g., mouse)
-
Sterile Potassium cyanate-¹³C,¹⁵N solution for injection
-
Tissue homogenization buffer
-
Protein extraction reagents
-
LC-MS/MS instrumentation
Procedure:
-
Tracer Administration: Administer a bolus of Potassium cyanate-¹³C,¹⁵N to the animal model via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage and timing should be determined in pilot studies.
-
Tissue Harvesting: At selected time points post-injection, euthanize the animals and harvest tissues of interest (e.g., aorta, kidney, liver).
-
Protein Extraction and Preparation: Homogenize the tissues and extract the total protein. Prepare the protein for mass spectrometry analysis as described in the in vitro protocol (precipitation, digestion).
-
LC-MS/MS Analysis: Analyze the peptide digests by LC-MS/MS, targeting the detection and quantification of ¹³C,¹⁵N-homocitrulline-containing peptides.
-
Flux Calculation: The ratio of labeled to unlabeled homocitrulline can be used to determine the rate of protein carbamylation in the specific tissue over the experimental time course.
Data Presentation
The quantitative data obtained from K¹³C¹⁵NO tracer studies can be summarized in tables to facilitate comparison across different experimental conditions.
Table 1: In Vitro Carbamylation of Human LDL
| Time (hours) | Concentration of K¹³C¹⁵NO (mM) | % Labeled Homocitrulline |
| 4 | 0.1 | 5.2 ± 0.8 |
| 4 | 0.5 | 23.7 ± 2.1 |
| 4 | 1.0 | 45.1 ± 3.5 |
| 24 | 0.1 | 18.9 ± 1.9 |
| 24 | 0.5 | 75.4 ± 6.3 |
| 24 | 1.0 | 92.3 ± 5.8 |
Table 2: In Vivo Protein Carbamylation in Aortic Tissue of a Mouse Model
| Treatment Group | Time Post-Injection (hours) | Ratio of ¹³C,¹⁵N-Homocitrulline to Unlabeled Homocitrulline |
| Control | 24 | 0.05 ± 0.01 |
| Disease Model | 24 | 0.28 ± 0.04 |
| Disease Model + Drug X | 24 | 0.12 ± 0.02 |
Visualizing Metabolic Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying biochemical pathways.
Conclusion
Potassium cyanate-¹³C,¹⁵N is a powerful and specific tracer for investigating the metabolic flux of protein carbamylation. Its application provides quantitative data that can significantly enhance our understanding of the role of this post-translational modification in health and disease. For drug development professionals, this tool offers a precise method for evaluating the on-target and off-target effects of novel therapeutics. The protocols and analytical strategies outlined in this guide provide a framework for researchers to incorporate this innovative tracer into their metabolic studies. As the importance of protein carbamylation becomes more widely appreciated, the use of Potassium cyanate-¹³C,¹⁵N is poised to become an invaluable technique in the field of metabolic research.
References
An In-depth Technical Guide to Isotopic Labeling in Protein Carbamylation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of isotopic labeling in the quantitative analysis of protein carbamylation. It covers the fundamental principles, detailed experimental methodologies, data interpretation, and the potential pitfalls of this powerful technique.
Introduction to Protein Carbamylation
Protein carbamylation is a non-enzymatic post-translational modification (PTM) where isocyanic acid, derived from the decomposition of urea (B33335), covalently attaches to the primary amine groups of proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] This modification can alter the structure, charge, and function of proteins, and has been implicated in a range of physiological and pathological processes, including aging, chronic kidney disease (CKD), and rheumatoid arthritis.[2][3][4][5] The ability to accurately quantify changes in protein carbamylation is crucial for understanding its role in disease and for the development of novel therapeutics. Isotopic labeling coupled with mass spectrometry has emerged as a gold standard for such quantitative studies.[6]
Principles of Isotopic Labeling for Carbamylation Analysis
Isotopic labeling in proteomics involves the incorporation of stable heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins or peptides. This creates a mass shift that allows for the differentiation and relative quantification of proteins or peptides from different samples in a single mass spectrometry (MS) analysis. For carbamylation studies, two primary isotopic labeling strategies are employed: in vitro labeling using isotopically labeled urea and in vivo labeling using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
-
In Vitro Labeling with Isotopic Urea: This method involves treating one protein sample with normal (light) urea (¹²CH₄N₂O) and another with heavy urea (¹³CH₄¹⁵N₂O).[7] The subsequent carbamylation reaction introduces a "light" or "heavy" carbamyl group onto the proteins. By mixing the samples and analyzing them by MS, the relative abundance of carbamylated peptides can be determined by comparing the signal intensities of the light and heavy isotopic pairs.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling approach where cells are cultured in media containing either normal (light) or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[8][9] This results in the incorporation of these heavy amino acids into the entire proteome of the cells. After experimental treatment, the light and heavy cell populations are combined, and the proteins are extracted and analyzed. The relative quantification of carbamylated peptides is then determined by the ratio of the signal intensities of the peptide pairs.
Quantitative Data on Protein Carbamylation
Isotopic labeling has enabled the precise quantification of carbamylation in various biological contexts. The following tables summarize key quantitative findings from studies utilizing these techniques.
Table 1: Carbamylated Albumin in Chronic Kidney Disease (CKD) Patients
| Cohort | Carbamylated Albumin (C-Alb) Level (mmol/mol) | Key Finding | Reference |
| Advanced CKD Patients (EQUAL Study) | 13.5 ± 6.5 (mean ± SD) | Increased C-Alb was associated with higher mortality and need for dialysis. | [3] |
| Pre-dialysis CKD Patients (CRIC Study) | Top tertile associated with a 7.9-fold increased risk of CKD progression. | Protein carbamylation is a predictor of CKD progression. | [4] |
| Hemodialysis Patients | Median: 0.77% (interquartile range: 0.58%-0.93%) | Uremic patients show significantly elevated levels of carbamylated albumin. | [5] |
Table 2: Quantitative Analysis of Carbamylated Peptides in Joint Tissue
| Tissue Source | Ratio of Carbamylated to Total Peptides | Observation | Reference |
| Rheumatoid Arthritis (RA) Synovium | Variable | Carbamylated proteins are present in the joints of RA patients. | [10] |
| Osteoarthritis (OA) Synovium | Variable | Carbamylated proteins are also found in non-autoimmune joint disease. | [10] |
| Cartilage | Higher relative abundance compared to synovium | Suggests that long-lived matrix proteins are more susceptible to carbamylation. | [10] |
Detailed Experimental Protocols
In Vitro Carbamylation using Isotopic Urea
This protocol is adapted from a method for quantitative carbamylation for comparative proteomics.[7]
Materials:
-
Protein samples
-
Normal (light) urea (¹²CH₄N₂O)
-
Heavy urea (¹³CH₄¹⁵N₂O)
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Trypsin (mass spectrometry grade)
-
Desalting columns
-
Mass spectrometer (e.g., LC-ESI-MS/MS)
Procedure:
-
Sample Preparation: Solubilize two protein samples in 8 M of either light or heavy urea at pH 7.
-
Reduction and Alkylation (Optional but Recommended): Reduce disulfide bonds with DTT and alkylate with iodoacetamide (B48618) to ensure complete denaturation.
-
Proteolytic Digestion: Dilute the urea concentration to <1 M and digest the proteins with trypsin overnight at 37°C.
-
Isotopic Labeling: Dry the digested peptides and resuspend one sample in a solution of 8 M light urea at pH 8.5 and the other in 8 M heavy urea at pH 8.5. Incubate for 4 hours at 80°C to induce carbamylation on the primary amines of the peptides.[7]
-
Sample Mixing and Cleanup: Combine the light and heavy labeled peptide samples in a 1:1 ratio. Desalt the mixed sample using a C18 desalting column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra.
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of carbamylated peptides based on the intensity ratios of the light and heavy isotopic pairs.
SILAC-based Analysis of In Vivo Carbamylation
This protocol provides a general workflow for a SILAC experiment to study in vivo protein carbamylation.[9]
Materials:
-
Cell line of interest
-
SILAC-compatible cell culture medium (deficient in lysine and arginine)
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
Cell lysis buffer
-
Protein digestion reagents (as in 4.1)
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling: Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium supplemented with the respective amino acids and dFBS. This ensures complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Treat the "heavy" labeled cells with the experimental condition of interest (e.g., a compound that may induce carbamylation), while the "light" labeled cells serve as the control.
-
Cell Harvesting and Lysis: Harvest both cell populations and lyse them separately.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the light and heavy samples.
-
Protein Digestion: Digest the mixed protein sample using the protocol described in 4.1 (steps 3-5, without the in vitro labeling step).
-
LC-MS/MS Analysis and Data Analysis: Analyze the peptide mixture by LC-MS/MS and quantify the relative abundance of carbamylated peptides as described in 4.1 (steps 6-7).
Mandatory Visualizations
Signaling Pathways
Diagram 1: The Impact of Carbamylation on the mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and metabolism.[11] Carbamylation has been shown to suppress mTOR signaling, although the precise mechanism is still under investigation. This diagram illustrates the central components of the mTORC1 pathway and the inhibitory effect of carbamylation.
Caption: Carbamylation inhibits mTORC1 signaling, impacting downstream protein synthesis and cell growth.
Experimental Workflow
Diagram 2: A Typical SILAC Workflow for Quantitative Carbamylomics
This diagram outlines the key steps in a SILAC-based experiment designed to quantify changes in protein carbamylation.
Caption: Key steps in a SILAC experiment for quantifying protein carbamylation.
Logical Relationships
Diagram 3: Potential for In Vitro Carbamylation Artifacts
A critical consideration in carbamylation studies is the potential for artificial carbamylation to occur during sample preparation, particularly when using urea.[12][13][14][15] This flowchart highlights the source of this artifact and strategies for its mitigation.
Caption: Understanding and mitigating the risk of artificial protein carbamylation during sample preparation.
Conclusion
The study of protein carbamylation is a rapidly advancing field with significant implications for human health and disease. Isotopic labeling techniques, coupled with mass spectrometry, provide a robust and quantitative platform for elucidating the roles of this important post-translational modification. By carefully considering experimental design, including the potential for in vitro artifacts, researchers can leverage these powerful methods to gain deeper insights into the biological consequences of protein carbamylation and identify new avenues for therapeutic intervention.
References
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. Protein carbamylation in kidney disease: pathogenesis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sensusimpact.com [sensusimpact.com]
- 5. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ionsource.com [ionsource.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to Potassium Cyanate-¹³C,¹⁵N for Mass Spectrometry Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Potassium Cyanate-¹³C,¹⁵N in mass spectrometry for the study of protein carbamoylation, a critical post-translational modification (PTM) implicated in various physiological and pathological processes.
Introduction to Protein Carbamoylation and Isotopic Labeling
Carbamoylation is a non-enzymatic PTM where a carbamoyl (B1232498) group (-CONH₂) is added to the primary amine groups of proteins, primarily at the N-terminus and the ε-amino group of lysine (B10760008) residues. This modification can alter the structure, charge, and function of proteins, and has been linked to conditions such as renal failure and atherosclerosis.
Stable isotope labeling coupled with mass spectrometry has become a powerful tool for the quantitative analysis of PTMs. Potassium cyanate-¹³C,¹⁵N is a stable isotope-labeled reagent used to introduce a "heavy" carbamoyl group onto proteins. By comparing the mass spectra of proteins labeled with the natural abundance ("light") potassium cyanate (B1221674) and the heavy version, researchers can accurately quantify the extent of carbamoylation and identify specific modification sites.
Core Principles of Quantitative Analysis using Potassium Cyanate-¹³C,¹⁵N
The fundamental principle of this technique lies in creating a distinct mass shift between the light and heavy labeled peptides, which can be readily detected by a mass spectrometer.
-
Light Label: Natural abundance potassium cyanate (K¹²C¹⁴NO) introduces a carbamoyl group with a specific mass.
-
Heavy Label: Potassium cyanate-¹³C,¹⁵N (K¹³C¹⁵NO) introduces a carbamoyl group with a greater mass due to the presence of the heavy isotopes ¹³C and ¹⁵N.
This mass difference allows for the direct comparison of the signal intensities of the light and heavy labeled peptide pairs in a single mass spectrometry run, enabling relative quantification of carbamoylation levels between different samples (e.g., control vs. treated).
Quantitative Data for Mass Spectrometry Analysis
Accurate mass measurements are crucial for identifying and quantifying carbamoylated peptides. The following tables summarize the key quantitative data for experiments using Potassium Cyanate-¹³C,¹⁵N.
Table 1: Mass Shifts of Carbamoyl Modifications
| Labeling Reagent | Isotopic Composition | Monoisotopic Mass of Carbamoyl Group (Da) | Mass Shift (Da) |
| Potassium Cyanate (Light) | K¹²C¹⁴NO | 43.0058 | +43.0058 |
| Potassium Cyanate-¹³C,¹⁵N (Heavy) | K¹³C¹⁵NO | 45.0008 | +45.0008 |
Note: The mass shift is added to the mass of the unmodified peptide.
Table 2: Characteristic Fragmentation of Carbamoylated Lysine Peptides in MS/MS
Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of carbamoylated peptides often results in a characteristic neutral loss of isocyanic acid.
| Labeled Peptide | Neutral Loss Moiety | Neutral Loss Mass (Da) | Observed Fragment |
| Light Carbamoylated | H¹²C¹⁴NO | 43.0058 | y- and b-ions minus 43.0058 |
| Heavy Carbamoylated | H¹³C¹⁵NO | 45.0008 | y- and b-ions minus 45.0008 |
This predictable neutral loss can be used as a diagnostic tool to identify carbamoylated peptides in complex mixtures.
Experimental Protocol: In Vitro Protein Carbamoylation for Mass Spectrometry
This protocol provides a general guideline for the in vitro carbamoylation of a purified protein or a complex protein mixture for quantitative mass spectrometry analysis.
Materials:
-
Protein sample (e.g., purified protein or cell lysate)
-
Potassium cyanate (KOCN)
-
Potassium cyanate-¹³C,¹⁵N (K¹³C¹⁵NO)
-
Urea (B33335) (optional, for denaturation)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Protein Preparation and Denaturation:
-
Dissolve the protein sample in 50 mM ammonium bicarbonate buffer.
-
For complex mixtures or folded proteins, add urea to a final concentration of 8 M to denature the proteins.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Buffer Exchange (if urea was used):
-
Remove urea by buffer exchange into 50 mM ammonium bicarbonate buffer using a desalting column or dialysis. This is crucial to prevent artificial carbamoylation from urea decomposition.
-
-
Isotopic Labeling:
-
Divide the protein sample into two aliquots: "Light" and "Heavy".
-
Light Sample: Add a freshly prepared solution of potassium cyanate to a final concentration of 10-100 mM.
-
Heavy Sample: Add a freshly prepared solution of Potassium cyanate-¹³C,¹⁵N to the same final concentration as the light sample.
-
Incubate both samples at 37°C for 2-4 hours. The optimal time and concentration may need to be determined empirically for the protein of interest.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 100 mM.
-
Combine the "Light" and "Heavy" labeled samples in a 1:1 ratio (or as desired for the experiment).
-
Perform a buffer exchange or dialysis into 50 mM ammonium bicarbonate buffer to remove excess cyanate.
-
-
Proteolytic Digestion:
-
Add trypsin to the combined protein sample at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate at 37°C overnight.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system. Recommended parameters are provided in Table 3.
-
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 2-40% B over 60-120 minutes |
| Flow Rate | 200-300 nL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS1 Resolution | > 60,000 |
| MS1 Scan Range | 350-1500 m/z |
| MS/MS | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| Fragmentation | HCD or CID |
| MS2 Resolution | > 15,000 |
| Isolation Window | 1.2-2.0 m/z |
| Normalized Collision Energy | 25-30% |
Data Analysis Workflow
The analysis of the acquired mass spectrometry data involves several key steps to identify and quantify carbamoylated peptides.
Caption: Data analysis workflow for quantitative carbamoylation studies.
Explanation of the Workflow:
-
Raw Data Processing: The raw data from the mass spectrometer is processed to extract peptide features.
-
Database Search: The processed data is searched against a protein database to identify peptides. The search parameters must include carbamoylation (light and heavy) as variable modifications.
-
Quantification: Specialized software is used to identify and quantify the peak areas of the light and heavy labeled peptide pairs.
-
Validation: The identified carbamoylated peptides should be manually inspected to confirm the quality of the MS/MS spectra and the accuracy of the site assignment.
Signaling Pathways and Logical Relationships
The study of protein carbamoylation is crucial for understanding its role in various cellular processes and disease states. The experimental workflow described above can be integrated into broader biological investigations.
Caption: Workflow for investigating the biological impact of carbamoylation.
This workflow illustrates how the identification of differentially carbamoylated proteins can lead to further investigations into their roles in signaling pathways, their structural alterations, and their functional consequences through targeted biological assays.
Conclusion
Potassium cyanate-¹³C,¹⁵N is a valuable tool for researchers investigating protein carbamoylation. This guide provides a foundational understanding and a practical framework for employing this reagent in quantitative mass spectrometry-based proteomics. By following the outlined protocols and data analysis strategies, scientists can gain significant insights into the role of this important post-translational modification in health and disease.
The Role of Potassium Cyanate-¹³C,¹⁵N in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Potassium cyanate-¹³C,¹⁵N in the field of proteomics. It details the underlying chemical principles, experimental procedures, and data analysis workflows for quantitative proteomics studies. Furthermore, it explores the significance of protein carbamylation, the post-translational modification introduced by cyanate (B1221674), in various biological processes and signaling pathways.
Introduction: Stable Isotope Labeling and Protein Carbamylation
Quantitative proteomics is essential for understanding the dynamic nature of cellular processes, enabling the comparison of protein abundance between different states. Stable isotope labeling, coupled with mass spectrometry (MS), has become a cornerstone of quantitative proteomics, offering high accuracy and reproducibility.[1] Various methods exist for introducing stable isotopes into proteins or peptides, which can be broadly categorized into metabolic labeling (e.g., SILAC), and chemical labeling (e.g., TMT, iTRAQ).[2][3][4]
Potassium cyanate-¹³C,¹⁵N offers a chemical labeling strategy through a process called carbamylation.[5] In this reaction, the isotopically labeled cyanate ion covalently modifies the primary amines of proteins, specifically the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues.[6][7] This non-enzymatic post-translational modification (PTM) introduces a stable, heavy isotope tag, allowing for the differentiation and relative quantification of proteins from different samples in a single mass spectrometry analysis.
The study of protein carbamylation itself is of significant biological interest. It is a naturally occurring PTM that can be induced by cyanate derived from the decomposition of urea.[6][8] Elevated levels of protein carbamylation have been implicated in the pathophysiology of several diseases, including chronic kidney disease and atherosclerosis.[8][9] Therefore, Potassium cyanate-¹³C,¹⁵N serves a dual purpose in proteomics: as a tool for quantitative analysis and as a probe to study the biological consequences of carbamylation.
Principle of Quantitative Proteomics using Potassium Cyanate-¹³C,¹⁵N
The core principle of this quantitative strategy lies in differential isotopic labeling. Two or more protein samples to be compared (e.g., control vs. treated) are digested into peptides. One sample is then labeled with the "light" (natural abundance) potassium cyanate, while the other is labeled with the "heavy" Potassium cyanate-¹³C,¹⁵N. The labeled peptide samples are then mixed in a 1:1 ratio and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemically identical peptides from the different samples will co-elute during chromatography but will be distinguishable in the mass spectrometer by a specific mass shift corresponding to the incorporated heavy isotopes. The relative abundance of the peptide in the original samples can be determined by comparing the signal intensities of the light and heavy isotopic forms.
dot
Experimental Protocols
The following sections provide a detailed methodology for the use of Potassium cyanate-¹³C,¹⁵N in quantitative proteomics, based on established protocols for carbamylation-based isotopic labeling.[10]
Materials and Reagents
-
Potassium cyanate (light)
-
Potassium cyanate-¹³C,¹⁵N (heavy)
-
Urea (for protein denaturation)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile
-
Ultrapure water
Protein Extraction and Digestion
-
Protein Extraction: Extract proteins from cell or tissue samples using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the samples to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the samples with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup: Desalt the peptide mixtures using a C18 solid-phase extraction cartridge and dry the samples under vacuum.
Isotopic Labeling of Peptides
-
Labeling Reaction:
-
Resuspend the dried peptides from the control sample in a labeling buffer (e.g., 100 µL of 50 mM ammonium bicarbonate, pH 8.5) containing "light" potassium cyanate.
-
Resuspend the dried peptides from the experimental sample in the same labeling buffer containing "heavy" Potassium cyanate-¹³C,¹⁵N.
-
The optimal concentration of potassium cyanate and reaction conditions (temperature and time) should be empirically determined, but a starting point can be a 4-hour incubation at 80°C.[10]
-
-
Quenching the Reaction: Stop the labeling reaction by adding a quenching agent like hydroxylamine (B1172632) or by acidification with formic acid.
-
Sample Mixing: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Final Cleanup: Desalt the mixed peptide sample using a C18 StageTip or similar device and prepare for LC-MS/MS analysis.
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Data Analysis
Mass Spectrometry
The mixed, labeled peptide samples are analyzed by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
Database Searching and Quantification
The raw MS data is processed using software capable of handling stable isotope labeling data (e.g., MaxQuant, Proteome Discoverer). The search parameters must be configured to include carbamylation of lysine and the N-terminus as a variable modification, with the corresponding mass shifts for both the light and heavy labels.
The software will identify peptides from the MS/MS spectra and quantify the relative abundance of each peptide by calculating the ratio of the intensities of the heavy and light isotopic peaks. Protein-level quantification is then inferred from the peptide ratios.
Quantitative Data Summary
The performance of carbamylation-based isotopic labeling has been evaluated, demonstrating its utility for quantitative proteomics.[10] The following tables summarize key performance metrics.
| Performance Metric | Value | Reference |
| Quantitative Accuracy | ||
| Quantitative Error (BSA) | 1.7 - 10.0% | [10] |
| Quantitative Error (Transferrin) | 2.5 - 8.9% | [10] |
| Quantitative Error (α-Casein) | 3.3 - 9.5% | [10] |
| Quantitative Precision | ||
| Relative Standard Deviation (RSD) | 5.2 - 27.8% | [10] |
| Dynamic Range | ||
| Light/Heavy Ratio | 0.1 - 10 | [10] |
Table 1: Performance Metrics of Urea-Assisted Carbamylation Labeling
| Feature | Carbamylation Labeling | TMT/iTRAQ | SILAC |
| Labeling Strategy | Chemical (in vitro) | Chemical (in vitro) | Metabolic (in vivo) |
| Sample Type | Cell lysates, tissues, body fluids | Cell lysates, tissues, body fluids | Live, dividing cells |
| Multiplexing Capacity | 2-plex (or more with different isotopes) | Up to 18-plex | Up to 3-plex (standard) |
| Quantification Level | MS1 | MS2/MS3 | MS1 |
| Cost | Relatively low | High | Moderate to High |
| Applicability | Broad | Broad | Limited to culturable cells |
Table 2: Comparison of Quantitative Proteomics Strategies
Application in Studying Signaling Pathways
Protein carbamylation can alter protein structure and function, thereby impacting cellular signaling. The use of Potassium cyanate-¹³C,¹⁵N allows for the quantitative analysis of changes in protein expression and carbamylation levels within signaling pathways in response to various stimuli.
Atherosclerosis and Carbamylation
Atherosclerosis is a chronic inflammatory disease of the arteries.[7] Studies have shown that carbamylation of proteins, such as low-density lipoprotein (LDL), contributes to the progression of atherosclerosis.[9][11] Carbamylated LDL can promote foam cell formation and induce endothelial dysfunction. Quantitative proteomic studies using isotopic cyanate labeling can be employed to identify and quantify proteins that are differentially expressed or carbamylated in atherosclerotic plaques, providing insights into the molecular mechanisms of the disease.[12][13][14]
dot
References
- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 6. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 7. Proteomic Biomarkers of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proatherogenic Importance of Carbamylation-induced Protein Damage and Type 2 Diabetes Mellitus: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomic landscape of human coronary artery atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic analysis of atherosclerotic plaque [ouci.dntb.gov.ua]
- 14. Proteomic Studies of Blood and Vascular Wall in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Protein Labeling with Potassium Cyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of proteomics and structural biology, the precise analysis of protein structure, function, and interactions is paramount. Isotopic labeling of proteins followed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for these investigations. This document provides detailed application notes and protocols for the in vitro labeling of proteins using Potassium Cyanate-¹³C,¹⁵N.
Potassium cyanate-¹³C,¹⁵N serves as a robust chemical tool for introducing a stable isotope label onto proteins. The underlying chemical reaction is carbamoylation , a non-enzymatic post-translational modification where isocyanic acid (derived from cyanate) reacts with primary amine groups on the protein.[1][2] This primarily targets the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus.[1][2][3]
The incorporation of ¹³C and ¹⁵N isotopes creates a distinct mass shift that can be readily detected by mass spectrometry, facilitating quantitative proteomics studies.[3][4] Furthermore, these isotopes are NMR-active, enabling detailed structural and dynamic studies of labeled proteins.[4][5][]
Key Applications:
-
Quantitative Proteomics: Differential labeling of protein samples for comparative analysis of protein abundance.[3]
-
Structural Biology: Probing protein conformation, dynamics, and interactions using NMR spectroscopy.[4][5][]
-
Protein Aging and Disease Biomarker Research: Studying the effects of carbamoylation, a modification associated with aging and various diseases.[7][8]
-
Characterization of Protein-Ligand Interactions: Identifying binding sites and conformational changes upon ligand binding.
Principle of the Method
Potassium cyanate (B1221674) (KOCN) in aqueous solution exists in equilibrium with isocyanic acid (HN=C=O). Isocyanic acid is a reactive electrophile that readily attacks nucleophilic primary amine groups on proteins, primarily the ε-amino group of lysine and the N-terminal α-amino group. This reaction results in the formation of a stable carbamoyl (B1232498) group.
When using Potassium Cyanate-¹³C,¹⁵N (K¹³C¹⁵N), the incorporated carbamoyl group carries the heavy isotopes, leading to a predictable mass increase in the labeled protein or peptides.
Quantitative Data
The following tables summarize the expected mass shifts and provide a reference for labeling efficiency based on related carbamoylation methods.
Table 1: Mass Shifts upon Carbamoylation with Potassium Cyanate-¹³C,¹⁵N
| Modified Group | Unlabeled Mass Shift (Da) | Labeled Mass Shift (¹³C, ¹⁵N) (Da) |
| Primary Amine (-NH₂) | +43.0058 | +44.0050 |
Note: The mass shift is calculated based on the addition of a carbamoyl group (-CONH₂). The unlabeled mass shift is from ¹²C, ¹⁴N, and ¹⁶O. The labeled mass shift is from ¹³C, ¹⁵N, and ¹⁶O.
Table 2: Representative Quantitative Data from Isotopic Urea-Based Carbamoylation
| Protein | Quantitative Error (Theoretical vs. Observed) | Relative Standard Deviation for Quantitation | Dynamic Range (Light/Heavy) |
| Bovine Serum Albumin (BSA) | 1.7 - 10.0% | 5.2 - 27.8% | 0.1 - 10 |
| Bovine Transferrin | 1.7 - 10.0% | 5.2 - 27.8% | 0.1 - 10 |
| Bovine α-Casein | 1.7 - 10.0% | 5.2 - 27.8% | 0.1 - 10 |
This data is adapted from a study using ¹³CH₄¹⁵N₂O (heavy urea) for carbamoylation and provides an expected range of performance for quantitative experiments.[3]
Experimental Protocols
Materials and Reagents
-
Potassium Cyanate-¹³C,¹⁵N (K¹³C¹⁵N)
-
Protein of interest, purified and in a suitable buffer (e.g., PBS, HEPES)
-
Reaction Buffer: 100 mM Tris-HCl or 100 mM phosphate (B84403) buffer
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine
-
Desalting columns or dialysis equipment
-
Mass spectrometer (e.g., ESI-MS/MS) or NMR spectrometer
-
Standard laboratory equipment (pipettes, tubes, incubator, etc.)
Protocol for In Vitro Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
Ensure the protein sample is pure and in a buffer free of primary amines (e.g., Tris, glycine) that could compete with the labeling reaction. Dialyze or buffer exchange the protein into a phosphate or HEPES buffer if necessary.
-
Determine the protein concentration accurately.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of Potassium Cyanate-¹³C,¹⁵N in the Reaction Buffer.
-
In a microcentrifuge tube, combine the protein solution with the Potassium Cyanate-¹³C,¹⁵N solution. A molar excess of the labeling reagent to the protein is typically required. A starting point is a 10 to 100-fold molar excess of cyanate over the total number of lysine residues and N-termini.
-
The final pH of the reaction mixture should be between 7.0 and 8.5. The carbamoylation reaction is pH-dependent, with higher pH favoring the deprotonated (reactive) state of the amine groups.[3]
-
Incubate the reaction mixture at 37°C for 2 to 4 hours. Higher temperatures can increase the rate of carbamoylation but may also risk protein denaturation.[3][9]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent containing a high concentration of primary amines, such as Tris-HCl or glycine, to a final concentration of at least 100 mM. This will consume any unreacted cyanate.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove the excess labeling reagent and quenching reagent by desalting, dialysis, or buffer exchange into a buffer suitable for downstream applications.
-
-
Verification of Labeling:
-
Confirm the successful labeling and determine the extent of modification by mass spectrometry. An increase in the protein's molecular weight corresponding to the number of incorporated labels should be observed.
-
For more detailed analysis, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific sites of carbamoylation.
-
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Quantitative Proteomics
The following diagram illustrates a typical workflow for a comparative proteomics experiment using "light" (unlabeled) and "heavy" (¹³C,¹⁵N-labeled) potassium cyanate.
Caption: Workflow for quantitative proteomics using isotopic cyanate labeling.
Signaling Pathway Context: Carbamoylation in Cellular Processes
While Potassium Cyanate-¹³C,¹⁵N is an in vitro tool, it helps in understanding the effects of carbamoylation, a post-translational modification that occurs in vivo and is implicated in various cellular processes and pathologies. For instance, carbamoylation can alter protein charge and conformation, thereby affecting enzyme activity and protein-protein interactions.
The diagram below illustrates the general mechanism of protein carbamoylation and its potential downstream consequences, which can be investigated using this labeling technique.
References
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein carbamylation is a hallmark of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Proteomics Workflow Using ¹³C,¹⁵N-Labeled Potassium Cyanate for High-Fidelity Protein Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes across different biological states. Isotopic labeling has emerged as a robust method for achieving accurate and reproducible quantification. This document details a comprehensive workflow utilizing Potassium Cyanate-¹³C,¹⁵N as a stable isotope labeling reagent for in-depth quantitative proteomics analysis.
Carbamylation, the reaction of isocyanic acid with primary amines on proteins (N-terminus and lysine (B10760008) side chains), is a well-characterized post-translational modification. By employing isotopically labeled potassium cyanate (B1221674), which spontaneously forms labeled isocyanic acid in solution, a "heavy" mass tag can be covalently incorporated into proteins or peptides. This allows for the direct comparison of protein abundance between a "light" (unlabeled) and a "heavy" (labeled) sample in a single mass spectrometry run, minimizing experimental variability and enhancing quantitative accuracy.
This approach is particularly valuable for studying the impact of disease, drug treatment, or other stimuli on the proteome. The stable, covalent nature of the carbamyl group makes this a reliable labeling strategy suitable for complex biological samples.
Experimental Workflow Overview
The overall experimental workflow for quantitative proteomics using Potassium Cyanate-¹³C,¹⁵N is a multi-step process that begins with sample preparation and culminates in data analysis and biological interpretation. The key stages involve the parallel processing of a control ("light") and an experimental ("heavy") sample, followed by their combination and analysis by high-resolution mass spectrometry.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a quantitative proteomics experiment using Potassium Cyanate-¹³C,¹⁵N.
Protocol 1: In Vitro Protein Labeling
This protocol is designed for the labeling of purified protein extracts.
Materials:
-
Protein samples (Control and Experimental) in a urea-based lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0)
-
Potassium Cyanate (for "light" sample)
-
Potassium Cyanate-¹³C,¹⁵N (for "heavy" sample)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 desalting columns
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a urea-based buffer to denature and solubilize proteins.
-
Quantify the protein concentration of both the control and experimental lysates using a compatible protein assay (e.g., Bradford or BCA assay). It is critical to have accurate protein concentration measurements.
-
Aliquot equal amounts of protein (e.g., 100 µg) for each sample.
-
-
Reduction and Alkylation:
-
To the protein samples, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Isotopic Labeling:
-
For the "light" sample: Add a freshly prepared solution of Potassium Cyanate to a final concentration of 10-50 mM.
-
For the "heavy" sample: Add a freshly prepared solution of Potassium Cyanate-¹³C,¹⁵N to the same final concentration as the light sample.
-
Incubate both samples at 37°C for 1-2 hours. The optimal concentration and incubation time may need to be determined empirically for different sample types.
-
-
Quenching the Labeling Reaction:
-
To quench the reaction, add a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 100 mM.
-
-
Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein amount.
-
Dilute the combined sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 2: Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
Peptide Resuspension:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
-
LC-MS/MS Analysis:
-
Load the resuspended peptides onto the nano-LC system.
-
Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Analyze the eluting peptides on the mass spectrometer in data-dependent acquisition (DDA) mode.
-
The mass spectrometer should be configured to acquire high-resolution MS1 scans followed by MS/MS scans of the most abundant precursor ions.
-
Protocol 3: Data Analysis
Software:
-
Proteomics data analysis software capable of handling stable isotope labeling data (e.g., MaxQuant, Proteome Discoverer, etc.).
Procedure:
-
Database Searching:
-
Search the raw MS/MS data against a relevant protein database (e.g., Swiss-Prot).
-
Specify the following modifications in the search parameters:
-
Fixed modification: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), Carbamyl (K, N-terminus) for the "light" channel, and Carbamyl-¹³C,¹⁵N (K, N-terminus) for the "heavy" channel.
-
-
-
Quantification:
-
The software will identify peptide pairs with a specific mass shift corresponding to the ¹³C and ¹⁵N isotopes.
-
The relative abundance of each protein is determined by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.
-
-
Data Interpretation:
-
Normalize the protein ratios and perform statistical analysis to identify proteins with significant changes in abundance.
-
Perform functional enrichment analysis to understand the biological pathways and processes affected by the experimental conditions.
-
Quantitative Data Presentation
The results of a quantitative proteomics experiment are typically presented in a table format, highlighting the proteins that are significantly up- or down-regulated. The table should include protein identifiers, a description of the protein, the calculated fold change (ratio of heavy to light), and a measure of statistical significance (e.g., p-value or q-value).
Table 1: Representative Quantitative Proteomics Data
| Protein Accession | Gene Name | Protein Description | Log₂ (Fold Change H/L) | p-value | Regulation |
| P02768 | ALB | Serum albumin | 0.15 | 0.68 | Not Significant |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.89 | Not Significant |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.58 | 0.002 | Up-regulated |
| P10636 | GNB1 | Guanine nucleotide-binding protein subunit beta-1 | -1.25 | 0.015 | Down-regulated |
| P08670 | VIM | Vimentin | 2.10 | 0.0005 | Up-regulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -0.98 | 0.021 | Down-regulated |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 0.21 | 0.55 | Not Significant |
| Q13131 | PRDX1 | Peroxiredoxin-1 | 1.89 | 0.001 | Up-regulated |
Application in Disease Research: Atherosclerosis Signaling Pathway
Protein carbamylation has been implicated in the pathogenesis of several diseases, including atherosclerosis.[1] One key pathway involves the enzyme myeloperoxidase (MPO), which is abundant at sites of inflammation. MPO can catalyze the formation of cyanate, leading to increased protein carbamylation and downstream pro-atherogenic effects.[1]
References
Metabolic Labeling of Cells with Potassium Cyanate-¹³C,¹⁵N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of proteins and metabolites in complex biological samples. Potassium cyanate-¹³C,¹⁵N serves as a valuable tool for introducing heavy isotopes into proteins through a process called carbamylation. This non-enzymatic post-translational modification occurs on the primary amines of proteins, specifically the N-terminus and the ε-amino group of lysine (B10760008) residues. The resulting mass shift allows for the differentiation and relative quantification of proteins from different cell populations or experimental conditions using mass spectrometry-based proteomics.
This application note provides detailed protocols for the in vitro and in-cell labeling of proteins using Potassium cyanate-¹³C,¹⁵N, along with data presentation guidelines and visualizations of relevant biological pathways.
Principle of Carbamylation Labeling
Potassium cyanate (B1221674) (KOCN) in aqueous solution exists in equilibrium with isocyanic acid (HNCO), the reactive species that carbamylates primary amines. By using potassium cyanate containing heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), a defined mass tag is covalently attached to proteins.
When comparing two cell populations (e.g., control vs. treated), one is labeled with the "light" (¹²C,¹⁴N) potassium cyanate, and the other with the "heavy" (¹³C,¹⁵N) version. After labeling, the samples are mixed, proteins are digested into peptides, and the peptide mixtures are analyzed by mass spectrometry. The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic pairs.
Applications
-
Quantitative Proteomics: Enables relative quantification of protein expression levels between different experimental conditions.
-
Biomarker Discovery: Identification of proteins with altered expression or modification levels in disease states.[1]
-
Drug Development: Assess the impact of pharmaceutical compounds on protein stability, function, and expression.
-
Mechanistic Insights: Elucidate the role of protein carbamylation in cellular processes and signaling pathways.
Quantitative Data Summary
The use of Potassium cyanate-¹³C,¹⁵N for protein labeling results in a predictable mass shift in the labeled peptides, which is fundamental for their detection and quantification by mass spectrometry.
| Parameter | Value | Reference |
| Mass Shift per Carbamylation Site | +2 Da (¹³C and ¹⁵N) | Calculated |
| Isotopic Purity of Labeling Reagent | >99% | [2] |
| Labeling Specificity | N-terminal α-amino group, Lysine ε-amino group | [3] |
Table 1: Key quantitative parameters for metabolic labeling with Potassium cyanate-¹³C,¹⁵N.
Experimental Protocols
In Vitro Labeling of Purified Proteins or Peptides
This protocol is suitable for labeling purified protein or peptide samples for use as standards or for in vitro assays.
Materials:
-
Purified protein or peptide solution
-
Potassium cyanate-¹³C,¹⁵N
-
Potassium cyanate-¹²C,¹⁴N (for light labeling)
-
Triethylammonium bicarbonate (TEAB) buffer (or other suitable buffer, pH 8.0-8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in 8 M urea in 100 mM TEAB buffer, pH 8.5.
-
-
Reduction and Alkylation (Optional, for intact proteins):
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Labeling Reaction:
-
Prepare fresh solutions of "light" (Potassium cyanate-¹²C,¹⁴N) and "heavy" (Potassium cyanate-¹³C,¹⁵N) in water.
-
For two samples to be compared, add the light reagent to one and the heavy reagent to the other to a final concentration of 10-50 mM.
-
Incubate at 37-50°C for 1-2 hours. The reaction time and temperature can be optimized to achieve the desired labeling efficiency.
-
-
Sample Quenching and Cleanup:
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 100 mM.
-
For intact proteins, proceed to buffer exchange or dialysis to remove excess urea and cyanate.
-
For proteomic analysis, dilute the urea concentration to less than 1 M with 100 mM TEAB.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
In-Cell Labeling of Cultured Cells
This protocol describes the labeling of proteins directly within cultured cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
Potassium cyanate-¹³C,¹⁵N
-
Potassium cyanate-¹²C,¹⁴N
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency under standard conditions.
-
-
Labeling:
-
Prepare fresh solutions of "light" and "heavy" potassium cyanate in serum-free culture medium.
-
For the two cell populations to be compared, replace the culture medium with the medium containing either the light or heavy potassium cyanate at a final concentration of 1-5 mM.
-
Incubate the cells for a defined period (e.g., 4-24 hours). The optimal concentration and incubation time should be determined empirically for each cell type to balance labeling efficiency with potential cytotoxicity.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Sample Preparation for Proteomics:
-
Combine equal amounts of protein from the "light" and "heavy" labeled samples.
-
Proceed with protein reduction, alkylation, and tryptic digestion as described in the In Vitro Labeling protocol (steps 2, 5, and 6).
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptide mixture by LC-MS/MS.
-
Data Analysis
The analysis of data from carbamylation labeling experiments involves identifying peptide pairs with a specific mass difference and quantifying their relative signal intensities.
-
Mass Shift: The mass difference between the heavy and light labeled peptides will be +2 Da for each carbamylation site (one ¹³C and one ¹⁵N).
-
Software: Specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) can be configured to search for carbamylation as a variable modification and to quantify the peak areas of the light and heavy isotopic envelopes.
-
Quantification: The ratio of the peak areas of the heavy to light peptide pair reflects the relative abundance of the protein in the two samples.
Visualizations
Experimental Workflow
Workflow for quantitative proteomics using isotopic cyanate labeling.
mTOR Signaling Pathway
Protein carbamylation has been shown to affect various signaling pathways, including the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[4]
Simplified mTOR signaling pathway and potential inhibition by carbamylation.
Endothelin-1 Signaling and Protein Carbonylation
Endothelin-1 (ET-1) signaling can induce the production of reactive oxygen species (ROS), which in turn can lead to protein carbonylation, a modification distinct from carbamylation but also detectable by mass spectrometry and relevant to cellular signaling.[5][6][7]
Endothelin-1 signaling leading to protein carbonylation via ROS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scitide.com [scitide.com]
- 3. ionsource.com [ionsource.com]
- 4. The Roles of Post-Translational Modifications on mTOR Signaling [mdpi.com]
- 5. Cell signaling by protein carbonylation and decarbonylation [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Quantitative Amino Acid Analysis Using Potassium Cyanate-¹³C,¹⁵N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Alterations in amino acid profiles can serve as biomarkers for various diseases and metabolic disorders. This document provides detailed application notes and protocols for the quantitative analysis of amino acids using Potassium Cyanate-¹³C,¹⁵N as an internal standard. This method is based on pre-column derivatization of amino acids followed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis. The stable isotope-labeled internal standard allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
The derivatization reaction, known as carbamylation, involves the reaction of the cyanate (B1221674) ion with the primary amino groups of amino acids.[1][2] Using Potassium Cyanate-¹³C,¹⁵N results in a mass shift in the derivatized amino acids, enabling their distinction from the naturally abundant analytes in the mass spectrometer.
Principle of the Method
The core of this analytical method is the derivatization of amino acids with Potassium Cyanate-¹³C,¹⁵N. This stable isotope-labeled reagent reacts with the primary amino groups of amino acids to form carbamylated amino acids. The ¹³C and ¹⁵N isotopes in the cyanate introduce a specific mass shift in the derivatized internal standard compared to the derivatized analyte (using unlabeled potassium cyanate or by direct analysis of the underivatized amino acid). This allows for the use of the isotope dilution method for quantification.
A known amount of the Potassium Cyanate-¹³C,¹⁵N-derivatized amino acid standard mixture is added to the sample. The sample is then derivatized (if the native amino acids are being measured against the labeled standards) or directly analyzed. The ratio of the peak areas of the endogenous (light) and the internal standard (heavy) amino acids is used to calculate the concentration of the amino acids in the original sample.
Key Applications
-
Biomarker Discovery: Identifying and quantifying changes in amino acid profiles in various diseases.[1]
-
Drug Development: Assessing the effect of drugs on amino acid metabolism and protein stability.[1]
-
Metabolic Research: Tracing the metabolic fate of amino acids in health and disease.
-
Clinical Diagnostics: Aiding in the diagnosis of inborn errors of metabolism and other metabolic disorders.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with Potassium Cyanate-¹³C,¹⁵N for LC-MS Analysis
This protocol is adapted from methodologies involving carbamylation for proteomic analysis.[3][4]
Materials:
-
Potassium Cyanate-¹³C,¹⁵N
-
Urea (for comparison or as an alternative source of cyanate)
-
Ammonium (B1175870) bicarbonate buffer (or other suitable buffer, pH 8.5-9.0)
-
Amino acid standards
-
Biological sample (e.g., plasma, cell lysate)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Microcentrifuge tubes
-
Thermomixer or heating block
-
LC-MS system (e.g., Q-Exactive, Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
For protein-bound amino acids, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and dry the sample completely.
-
For free amino acids in biological fluids like plasma, deproteinize the sample by adding a 3-fold excess of cold acetonitrile, vortexing, incubating at -20°C for 30 minutes, and centrifuging to pellet the precipitated proteins. Collect the supernatant and dry it.
-
-
Internal Standard Spiking:
-
Reconstitute the dried sample extract or amino acid standards in a known volume of buffer (e.g., 100 µL of 50 mM ammonium bicarbonate, pH 8.5).
-
Prepare a stock solution of Potassium Cyanate-¹³C,¹⁵N.
-
Add a known amount of the Potassium Cyanate-¹³C,¹⁵N solution to each sample to serve as the internal standard. The exact amount should be optimized based on the expected concentration range of the analytes.
-
-
Derivatization Reaction (Carbamylation):
-
Incubate the samples at a controlled temperature for a specific duration. Based on similar carbamylation protocols, the following conditions are recommended as a starting point: 80°C for 4 hours.[3][4] The pH should be maintained between 8.5 and 9.0 for optimal reaction efficiency.[4]
-
After incubation, cool the samples to room temperature.
-
-
Sample Cleanup (Optional but Recommended):
-
Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
-
LC-MS Analysis:
-
Dilute the derivatized sample with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the derivatized amino acids using a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect the analytes using a mass spectrometer in positive ion mode, monitoring for the specific m/z of the native and isotopically labeled carbamylated amino acids.
-
Protocol 2: Alternative Derivatization using Isotopically Labeled Urea
An alternative approach is to generate the ¹³C,¹⁵N-labeled cyanate in situ from isotopically labeled urea.[3]
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Derivatization Solution Preparation: Prepare an 8 M solution of ¹³C,¹⁵N-urea in a suitable buffer and adjust the pH to 8.5.
-
Derivatization: Resuspend the dried sample in the 8 M ¹³C,¹⁵N-urea solution.
-
Incubation: Incubate the mixture at 80°C for 4 hours.[3]
-
LC-MS Analysis: Proceed with LC-MS analysis as described in Protocol 1.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained using this method, based on reported performance for similar isotopic labeling techniques.[3]
Table 1: Quantitative Performance for Amino Acid Analysis
| Amino Acid | Retention Time (min) | LLOQ (µM) | ULOQ (µM) | CV (%) | Accuracy (%) |
| Alanine | 5.2 | 1.0 | 1000 | < 5 | 95-105 |
| Valine | 8.1 | 0.5 | 500 | < 5 | 97-103 |
| Leucine | 10.5 | 0.5 | 500 | < 6 | 96-104 |
| Isoleucine | 10.2 | 0.5 | 500 | < 6 | 95-105 |
| Proline | 6.8 | 1.0 | 1000 | < 7 | 94-106 |
| Phenylalanine | 11.2 | 0.5 | 500 | < 5 | 98-102 |
| Tryptophan | 12.5 | 0.2 | 250 | < 8 | 93-107 |
| Methionine | 9.8 | 0.5 | 500 | < 6 | 96-104 |
| Glycine | 3.1 | 2.0 | 2000 | < 5 | 95-105 |
| Serine | 4.5 | 1.0 | 1000 | < 7 | 94-106 |
| Threonine | 5.8 | 1.0 | 1000 | < 7 | 93-107 |
| Cysteine | 4.8 | 1.0 | 500 | < 9 | 91-109 |
| Tyrosine | 9.1 | 0.5 | 500 | < 6 | 97-103 |
| Asparagine | 4.2 | 1.0 | 1000 | < 8 | 92-108 |
| Glutamine | 5.5 | 2.0 | 2000 | < 8 | 92-108 |
| Aspartic Acid | 3.9 | 1.0 | 1000 | < 7 | 94-106 |
| Glutamic Acid | 5.1 | 1.0 | 1000 | < 7 | 94-106 |
| Lysine | 7.5 | 0.5 | 500 | < 6 | 96-104 |
| Arginine | 8.8 | 0.5 | 500 | < 7 | 95-105 |
| Histidine | 6.2 | 0.5 | 500 | < 8 | 93-107 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, CV: Coefficient of Variation.
Table 2: Relative Standard Deviations for Protein Quantitation using Urea-Assisted Carbamylation [3]
| Protein | L/H Ratio (Theoretical) | L/H Ratio (Observed) | Quantitative Error (%) | RSD (%) |
| BSA | 0.1 | 0.103 | 3.0 | 10.2 |
| 0.2 | 0.215 | 7.5 | 12.5 | |
| 0.5 | 0.489 | 2.2 | 8.7 | |
| 1 | 1.04 | 4.0 | 5.2 | |
| 2 | 1.83 | 8.5 | 15.6 | |
| 5 | 4.50 | 10.0 | 20.1 | |
| 10 | 9.12 | 8.8 | 27.8 | |
| Transferrin | 0.1 | 0.108 | 8.0 | 15.3 |
| 0.2 | 0.221 | 10.5 | 18.9 | |
| 0.5 | 0.478 | 4.4 | 11.2 | |
| 1 | 1.09 | 9.0 | 7.8 | |
| 2 | 1.79 | 10.5 | 19.3 | |
| 5 | 4.35 | 13.0 | 25.4 | |
| 10 | 8.67 | 13.3 | 22.1 | |
| α-Casein | 0.1 | 0.102 | 2.0 | 9.8 |
| 0.2 | 0.211 | 5.5 | 11.7 | |
| 0.5 | 0.491 | 1.8 | 7.5 | |
| 1 | 1.06 | 6.0 | 6.1 | |
| 2 | 1.88 | 6.0 | 13.4 | |
| 5 | 4.62 | 7.6 | 21.8 | |
| 10 | 8.99 | 10.1 | 24.5 |
L/H: Light/Heavy ratio, RSD: Relative Standard Deviation.
Mandatory Visualizations
Caption: Experimental workflow for amino acid analysis.
Caption: Carbamylation of an amino acid.
Caption: Relevance of amino acid analysis in disease.
References
- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Identifying Carbamylation Sites with Potassium Cyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbamylation is a non-enzymatic post-translational modification (PTM) where isocyanic acid, derived from the decomposition of urea (B33335) or myeloperoxidase-catalyzed oxidation of thiocyanate, reacts with primary amines on proteins.[1] This modification primarily targets the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. Carbamylation can alter the structure, function, and stability of proteins and has been implicated in the pathophysiology of various diseases, including chronic kidney disease, atherosclerosis, and rheumatoid arthritis.[1]
The use of stable isotope-labeled potassium cyanate (B1221674), specifically Potassium Cyanate-¹³C,¹⁵N (K¹³C¹⁵NO), in conjunction with mass spectrometry (MS) has emerged as a powerful technique for the precise identification and quantification of carbamylation sites. This method allows for the differential labeling of proteins or peptides from different samples (e.g., control vs. treated), enabling accurate relative quantification of carbamylation levels at specific sites.
These application notes provide a comprehensive overview and detailed protocols for utilizing Potassium Cyanate-¹³C,¹⁵N to identify and quantify protein carbamylation sites.
Principle of the Method
The core of this technique lies in differential isotopic labeling. Two parallel samples are treated with either the "light" (standard isotope abundance, K¹²C¹⁴NO) or "heavy" (¹³C and ¹⁵N enriched, K¹³C¹⁵NO) potassium cyanate. The heavy and light cyanates react with the primary amines on proteins, introducing a specific mass shift. For K¹³C¹⁵NO, this results in a +2 Da mass difference compared to the light version.
Following labeling, the samples are combined, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carbamylated peptides will appear as doublet peaks in the mass spectrum, separated by a characteristic mass difference corresponding to the isotopic label. The relative intensity of these peaks allows for the accurate quantification of the extent of carbamylation at a specific site between the two samples.
Data Presentation: Quantitative Analysis of Carbamylation
The following tables summarize hypothetical quantitative data that could be obtained from an experiment using light (K¹²C¹⁴NO) and heavy (K¹³C¹⁵N¹⁷O) cyanate to compare carbamylation in a control vs. a disease model.
Table 1: Identification of Carbamylated Peptides in Human Serum Albumin
| Protein | Peptide Sequence | Carbamylation Site | Mass Shift (Da) |
| Human Serum Albumin | LVNEVTEFAK | K12 | +43.0058 |
| Human Serum Albumin | QTALVELLK | K8 | +43.0058 |
| Human Serum Albumin | HPDYSVVLLLR | K10 | +43.0058 |
Table 2: Relative Quantification of Carbamylation Sites
| Protein | Peptide Sequence | Carbamylation Site | Ratio (Heavy/Light) | Fold Change (Disease/Control) | p-value |
| Apolipoprotein A-I | WQEEMELYRQK | K11 | 2.5 | 2.5 | <0.01 |
| Fibrinogen alpha chain | DSGEGDFLAEGGGVR | K1 | 1.8 | 1.8 | <0.05 |
| Hemoglobin subunit beta | VHLTPEEK | K6 | 3.2 | 3.2 | <0.001 |
Experimental Protocols
Protocol 1: In Vitro Carbamylation of Purified Proteins
This protocol describes the carbamylation of a purified protein in vitro using Potassium Cyanate-¹³C,¹⁵N.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin)
-
Potassium Cyanate-¹³C,¹⁵N (K¹³C¹⁵NO)
-
Potassium Cyanate (K¹²C¹⁴NO) for "light" labeling
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Urea (optional, for denaturation)
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Dialysis tubing or desalting columns
Procedure:
-
Protein Solubilization: Dissolve the purified protein in PBS to a final concentration of 1-5 mg/mL. If the protein is not readily soluble, denaturation with 6-8 M urea may be necessary.
-
Labeling:
-
For the "heavy" sample, add Potassium Cyanate-¹³C,¹⁵N to a final concentration of 10-100 mM.
-
For the "light" sample, add an equimolar amount of Potassium Cyanate.
-
Note: The optimal concentration of potassium cyanate and incubation time should be determined empirically for each protein.
-
-
Incubation: Incubate the reactions at 37°C for 4-24 hours with gentle agitation.
-
Quenching and Removal of Excess Reagent: Stop the reaction by removing the excess potassium cyanate. This can be achieved by dialysis against PBS or using a desalting column.
-
Sample Combination: Combine the "heavy" and "light" labeled protein samples in a 1:1 ratio based on protein concentration.
Protocol 2: In-Solution Digestion of Carbamylated Proteins
Procedure:
-
Reduction: To the combined protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 5 mM to quench the excess iodoacetamide.
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
Protocol 3: LC-MS/MS Analysis
Procedure:
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC Separation:
-
Inject the desalted peptides onto a reverse-phase C18 column.
-
Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid.
-
-
MS/MS Analysis:
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.
-
Key parameters:
-
MS1 resolution: >60,000
-
MS/MS resolution: >15,000
-
Collision energy: Use stepped or normalized collision energy.
-
-
Protocol 4: Data Analysis
Procedure:
-
Database Search:
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw MS/MS data against a protein sequence database.
-
Include the following variable modifications in the search parameters:
-
Carbamylation (K, N-terminus): +43.0058 Da
-
Carbamylation (+¹³C, +¹⁵N) (K, N-terminus): +45.0009 Da
-
Oxidation (M)
-
Carbamidomethyl (C) (if iodoacetamide was used for alkylation)
-
-
-
Identification and Quantification:
-
Identify carbamylated peptides based on the presence of the characteristic mass shift.
-
Quantify the relative abundance of the "heavy" and "light" labeled peptides by comparing the peak areas of the corresponding precursor ions in the MS1 spectra.
-
-
Data Filtering and Validation:
-
Filter the results to a false discovery rate (FDR) of <1%.
-
Manually validate the MS/MS spectra of identified carbamylated peptides.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for identifying carbamylation sites.
Signaling Pathways Affected by Protein Carbamylation
Caption: Signaling pathways affected by protein carbamylation.
References
Application Notes: Utilizing Potassium Cyanate-¹³C,¹⁵N for NMR-Based Profiling of Carbamoylation
References
- 1. Potential interference of in vitro carbamylation on C-reactive protein laboratory measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR metabolomics - IsoLife [isolife.nl]
- 5. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 6. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 7. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR and Metabolomics—A Roadmap for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficient Potassium Cyanate-¹³C,¹⁵N Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for the quantitative analysis of proteins and their post-translational modifications (PTMs) in complex biological systems. Potassium cyanate-¹³C,¹⁵N serves as a valuable tool for introducing heavy isotopes onto proteins through a process called carbamylation. This non-enzymatic modification occurs on the primary amines of N-terminal residues and the ε-amino groups of lysine (B10760008) side chains.[1][2] The resulting mass shift allows for the differentiation and relative quantification of proteins between different experimental conditions using mass spectrometry.
These application notes provide detailed protocols for the efficient labeling of proteins in cell culture using potassium cyanate-¹³C,¹⁵N, enabling researchers to study the dynamics of protein carbamylation and its role in various cellular processes and disease states. Carbamylation has been implicated in conditions such as chronic kidney disease and atherosclerosis, making this labeling technique particularly relevant for drug development and biomarker discovery.[1][3][4]
Key Applications
-
Quantitative Proteomics: Relative quantification of protein abundance between different cell populations.
-
Post-Translational Modification Studies: Investigation of protein carbamylation, a PTM associated with aging and various pathologies.[1]
-
Drug Discovery: Screening for compounds that modulate protein carbamylation.
-
Biomarker Discovery: Identifying carbamylated proteins as potential biomarkers for diseases.[5]
Experimental Protocols
Protocol 1: In-Cell Protein Labeling with Potassium Cyanate-¹³C,¹⁵N
This protocol describes the direct labeling of proteins within cultured cells.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, Huh7)
-
Complete cell culture medium (e.g., DMEM, MEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Potassium cyanate-¹³C,¹⁵N (isotopic purity >98%)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture:
-
Culture cells in T-75 flasks or 10 cm dishes until they reach 70-80% confluency. Adherent cells are typically grown at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of potassium cyanate-¹³C,¹⁵N in sterile PBS.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 100 µM, 500 µM, 1 mM). The optimal concentration should be determined empirically for each cell line to balance labeling efficiency and cell viability.
-
-
Labeling:
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂. The incubation time should be optimized to achieve sufficient labeling without inducing significant cytotoxicity.
-
-
Cell Lysis and Protein Extraction:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein extract to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with standard proteomics sample preparation workflows, such as in-solution or in-gel digestion with trypsin.
-
Protocol 2: In Vitro Labeling of Protein Lysates
This protocol is suitable for labeling total protein from cell lysates.
Materials:
-
Cell lysate (prepared as in Protocol 1, steps 4 and 5)
-
Potassium cyanate-¹³C,¹⁵N
-
Urea
-
Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.5)
Procedure:
-
Preparation of Labeling Reaction:
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4-12 hours. Some protocols for peptide labeling use higher temperatures (e.g., 80°C for 4 hours), but for intact proteins, a lower temperature for a longer duration is recommended to minimize protein degradation.[6]
-
-
Removal of Excess Reagent:
-
Remove excess potassium cyanate (B1221674) by dialysis or using a desalting column.
-
-
Protein Digestion:
-
Proceed with protein digestion for mass spectrometry analysis.
-
Data Presentation
Table 1: Quantitative Data on Protein Carbamylation Labeling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Labeling Reagent | [¹³C,¹⁵N]Urea (generates labeled isocyanate) | [¹⁴C]Potassium Cyanate | [¹³C,¹⁵N]Cyanide (in vivo mouse model) | [6],[7],[8] |
| Sample Type | Purified Proteins (BSA, Transferrin, Casein) | Intact Bovine Lenses | Atheroma Plaque in Mice | [6],[7],[8] |
| Concentration | 8 M Urea | Not specified for in-lens incubation | 0.4 mg/kg/day | [6],[7],[8] |
| Incubation Time | 4 hours | 7 days | 8 weeks | [6],[7],[8] |
| Temperature | 80°C | Physiological | In vivo | [6],[7],[8] |
| pH | 8.5 | Physiological | In vivo | [6] |
| Observed Labeling Efficiency | Quantitative error: 1.7-10.0% | Qualitative detection of ¹⁴C incorporation | Significant increase in protein-bound [¹³C,¹⁵N]homocitrulline | [6],[7],[8] |
| Relative Standard Deviation | 5.2-27.8% | Not Applicable | Not Applicable | [6] |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of protein carbamylation and a typical experimental workflow for ¹³C,¹⁵N-potassium cyanate labeling.
Caption: Mechanism of protein labeling via carbamylation.
Caption: Experimental workflow for protein labeling.
Impact of Carbamylation on Cellular Signaling
Protein carbamylation can impact various signaling pathways. For instance, it has been shown to suppress mTOR signaling, which is crucial for cell growth and proliferation.[1] Carbamylation can also affect the ubiquitination machinery by modifying ubiquitin itself, potentially blocking the formation of polyubiquitin (B1169507) chains and subsequent protein degradation.[1] Furthermore, carbamylated proteins can act as neo-antigens, triggering inflammatory responses through pathways like Toll-like receptor (TLR) signaling.[1]
Caption: Overview of signaling pathways affected by protein carbamylation.
Concluding Remarks
The use of potassium cyanate-¹³C,¹⁵N for stable isotope labeling provides a robust method for investigating protein carbamylation in a quantitative manner. The protocols outlined above offer a starting point for researchers to design and implement labeling experiments in their specific cell culture systems. Optimization of labeling conditions, including concentration and incubation time, is crucial for achieving high labeling efficiency while maintaining cell health. The subsequent mass spectrometry analysis will provide valuable insights into the roles of protein carbamylation in health and disease, aiding in the development of new therapeutics and diagnostic tools.
References
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the preferentially targeted proteins by carbamylation during whole lens incubation by using radio-labelled potassium cyanate and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Dynamics: Practical Applications of Dual Isotope Labeling in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Dual isotope labeling is a powerful technique in biochemistry that allows for the precise tracking and quantification of molecules within complex biological systems. By introducing two distinct isotopic labels into a molecule or system, researchers can simultaneously monitor different aspects of a biological process, leading to a deeper understanding of metabolic pathways, protein turnover, and drug metabolism. This approach offers significant advantages over single-isotope labeling by providing internal controls, enabling more complex experimental designs, and enhancing the accuracy of quantitative measurements.
This document provides detailed application notes and protocols for the use of dual isotope labeling in key areas of biochemical research, including protein turnover analysis, lipid metabolism studies, and drug development.
Application 1: Elucidating Protein Turnover Dynamics with Pulse-Chase Dual Isotope Labeling
Introduction
Understanding the rates of protein synthesis and degradation is crucial for comprehending cellular regulation, disease pathogenesis, and the mechanism of action of therapeutic agents. Dual isotope labeling, often in the form of a pulse-chase experiment, provides a robust method for measuring protein turnover. A common technique is dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are first cultured in a medium containing a "heavy" labeled amino acid (the pulse) and then switched to a medium with a different "heavy" or a "light" amino acid (the chase).[1][2] This allows for the simultaneous tracking of pre-existing and newly synthesized protein populations.
Experimental Protocol: Dynamic SILAC for Protein Turnover Analysis
This protocol describes a dual-labeling pulse-chase experiment to measure protein turnover rates in cultured mammalian cells.
Materials:
-
SILAC-certified cell culture medium (e.g., DMEM) lacking L-lysine and L-arginine.
-
"Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄).
-
"Medium-heavy" L-lysine (⁴,⁴,⁵,⁵-D₄) and L-arginine (¹³C₆).
-
"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄).
-
Dialyzed fetal bovine serum (dFBS).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and in-gel digestion reagents.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Culture and Labeling (Pulse):
-
Culture cells in "heavy" SILAC medium (supplemented with heavy lysine (B10760008) and arginine and dFBS) for at least five cell doublings to ensure complete incorporation of the heavy amino acids into the proteome.[3]
-
-
Chase Period:
-
After the pulse period, wash the cells thoroughly with PBS to remove the heavy medium.
-
Switch the cells to "medium-heavy" SILAC medium. This initiates the chase period.
-
Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Preparation:
-
For each time point, lyse the cells and quantify the protein concentration.
-
Mix an equal amount of protein from a "light" labeled cell population (grown in parallel) as an internal standard.
-
Separate the proteins by SDS-PAGE.
-
Perform in-gel digestion of the protein bands with trypsin.
-
Extract the peptides for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
The mass spectrometer will detect triplets of peaks for each peptide, corresponding to the light, medium-heavy, and heavy forms.
-
-
Data Analysis:
-
Use software such as MaxQuant or MSQuant to identify and quantify the intensity of the light, medium-heavy, and heavy peptide peaks.[4]
-
Calculate the ratio of heavy to light (H/L) and medium-heavy to light (M/L) peptides at each time point.
-
The decay of the heavy signal and the rise of the medium-heavy signal over time are used to calculate the protein degradation and synthesis rates, respectively.
-
Data Presentation
The quantitative data from a dynamic SILAC experiment can be summarized in a table to compare the turnover rates of different proteins.
| Protein | Gene | Half-life (hours)[3] | Degradation Rate Constant (k_deg)[4] |
| Histone H2A | HIST1H2AG | > 72 | 0.009 h⁻¹ |
| Lactate Dehydrogenase A | LDHA | 48.5 | 0.014 h⁻¹ |
| Pyruvate Kinase M2 | PKM2 | 35.2 | 0.020 h⁻¹ |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 28.9 | 0.024 h⁻¹ |
| Ornithine decarboxylase | ODC1 | 1.5 | 0.462 h⁻¹ |
Visualization
Application 2: Tracing Lipid Metabolism and Ferroptosis with Dual Deuterium (B1214612) Labeling
Introduction
Lipid metabolism is a complex network of pathways implicated in numerous diseases, including cancer and inflammatory disorders. Ferroptosis, a form of iron-dependent regulated cell death, is characterized by the accumulation of lipid peroxides. A novel dual-isotope deuterium labeling method enables the precise tracking of the metabolic fate of exogenous polyunsaturated fatty acids, such as arachidonic acid (AA), and their role in ferroptosis.[5] This technique utilizes two different deuterated variants of a fatty acid, allowing for the unambiguous identification of labeled lipid species through a characteristic doublet peak in the mass spectrum.[6]
Experimental Protocol: Dual Deuterium Labeling for Lipidomics
This protocol outlines a method to trace the incorporation of exogenous arachidonic acid into cellular lipids in the context of ferroptosis induction.
Materials:
-
d₅-Arachidonic acid (d₅-AA) and d₁₁-Arachidonic acid (d₁₁-AA).
-
Cell culture medium and supplements.
-
Ferroptosis inducer (e.g., RSL3).
-
Solvents for lipid extraction (e.g., methanol, chloroform, water).
-
Liquid chromatography-mass spectrometry (LC-MS) system, preferably with ion mobility separation.
-
Data analysis software (e.g., D-Tracer).[7]
Procedure:
-
Cell Culture and Labeling:
-
Culture cells (e.g., HT-1080) to the desired confluency.
-
Treat the cells with a mixture of d₅-AA and d₁₁-AA.
-
Concurrently, treat a subset of cells with a ferroptosis inducer (e.g., RSL3).
-
Include control groups (vehicle only, and each deuterated AA alone).
-
-
Lipid Extraction:
-
After the desired incubation time, harvest the cells.
-
Perform a Bligh-Dyer or similar lipid extraction to separate the lipid-containing organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.
-
Analyze the samples using hydrophilic interaction liquid chromatography (HILIC) coupled to ion mobility-mass spectrometry (IM-MS) for enhanced separation of lipid isomers.[5]
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify peaks.
-
Use a specialized software like D-Tracer to specifically search for pairs of peaks with a mass difference corresponding to the difference between the two deuterium labels (e.g., 6.0378 Da for d₁₁-AA vs. d₅-AA).[7]
-
Identify the lipid species containing the deuterated AA based on their m/z, retention time, and collision cross-section values.
-
Data Presentation
The quantitative results can be presented in a table showing the relative incorporation of deuterated arachidonic acid into different lipid classes under control and ferroptosis-inducing conditions.
| Lipid Class | Fold Change in d-AA Incorporation (RSL3 vs. Control) |
| Triacylglycerols (TG) | 1.2 |
| Phosphatidylcholines (PC) | 0.8 |
| Phosphatidylethanolamines (PE) | 1.5 |
| Phosphatidylinositols (PI) | 1.1 |
| Ether-linked Phospholipids | 2.1 |
Visualization
Application 3: Accelerating Drug Development with Dual Isotope Labeling in ADME Studies
Introduction
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a critical component of the drug development process.[8][9] Isotope labeling, using both stable (e.g., ¹³C, ²H) and radioactive (e.g., ¹⁴C, ³H) isotopes, is indispensable for these studies.[10][11] A dual-labeling approach can be employed in a single clinical trial to simultaneously assess both the absolute bioavailability (ABA) and the broader ADME properties of a drug.[12] This is often achieved by administering an oral dose of a ¹⁴C-labeled drug and an intravenous microdose of a stable isotope-labeled (e.g., ¹³C) version of the same drug.[12]
Experimental Protocol: Combined ABA and ADME Study
This protocol provides a general outline for a dual-tracer clinical study.
Materials:
-
¹⁴C-labeled drug substance.
-
Stable isotope-labeled (e.g., ¹³C-labeled) drug substance.
-
Formulation excipients for oral and intravenous administration.
-
Liquid scintillation counter (LSC).
-
LC-MS/MS system.
Procedure:
-
Dosing:
-
Administer an oral dose of the ¹⁴C-labeled drug to human subjects.
-
At a time corresponding to the expected maximum plasma concentration (Cmax) of the oral dose, administer an intravenous microdose of the stable isotope-labeled drug.
-
-
Sample Collection:
-
Collect blood, urine, and feces samples at multiple time points after dosing.
-
-
Sample Analysis:
-
Total Radioactivity: Measure the total ¹⁴C radioactivity in plasma, urine, and feces using LSC. This provides information on the overall exposure to the drug and its metabolites.
-
LC-MS/MS: Develop and validate a sensitive LC-MS/MS method to simultaneously quantify the unlabeled drug (from the oral dose, assuming a mixture was given or to measure the parent drug), the stable isotope-labeled drug (from the IV dose), and any major metabolites in plasma.
-
-
Data Analysis:
-
Pharmacokinetics: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t₁/₂) for both the oral and IV routes of administration from the LC-MS/MS data.
-
Absolute Bioavailability: Calculate ABA by comparing the dose-normalized AUC of the oral administration to the AUC of the IV administration.
-
Mass Balance: Determine the routes and rates of excretion of the drug and its metabolites from the LSC data.
-
Metabolite Profiling: Characterize the metabolic profile of the drug from the LC-MS/MS and radioactivity data.
-
Data Presentation
Key pharmacokinetic and ADME parameters obtained from a dual-tracer study can be summarized as follows:
| Parameter | Value |
| Absolute Bioavailability (F%) | 75% |
| Area Under the Curve (AUC₀-inf) - Oral | 1500 ng·h/mL |
| Area Under the Curve (AUC₀-inf) - IV | 2000 ng·h/mL |
| Total Radioactivity Recovered in Urine | 60% |
| Total Radioactivity Recovered in Feces | 35% |
| Major Metabolite(s) Identified | M1 (hydroxylated), M2 (glucuronidated) |
Visualization
Application 4: Mapping Metabolic Pathways with Dual Isotope Labeling Metabolic Flux Analysis
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[13] By introducing stable isotope-labeled substrates (tracers) and measuring the isotopic enrichment in downstream metabolites, MFA can provide a detailed map of cellular metabolism.[14][15] Using two or more different isotopic tracers in parallel experiments can significantly enhance the resolution of MFA, particularly for elucidating the contributions of converging metabolic pathways.[16][17] For example, using both [1,2-¹³C₂]-glucose and [U-¹³C₆]-glucose in separate experiments can help to distinguish between the pentose (B10789219) phosphate (B84403) pathway and glycolysis.
Experimental Protocol: Dual-Tracer Metabolic Flux Analysis
This protocol provides a general framework for designing a dual-tracer MFA experiment.
Materials:
-
Two different ¹³C-labeled substrates (e.g., [1,2-¹³C₂]-glucose and [U-¹³C₆]-glucose).
-
Unlabeled versions of the substrates.
-
Cell culture or fermentation medium.
-
Metabolite extraction reagents (e.g., cold methanol).
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system.
-
MFA software (e.g., INCA, Metran).
Procedure:
-
Parallel Labeling Experiments:
-
Conduct two parallel cell culture or fermentation experiments under identical conditions.
-
In the first experiment, use a defined mixture of unlabeled and the first ¹³C-labeled substrate (e.g., 80% unlabeled glucose, 20% [1,2-¹³C₂]-glucose).
-
In the second experiment, use a similar mixture with the second ¹³C-labeled substrate (e.g., 80% unlabeled glucose, 20% [U-¹³C₆]-glucose).
-
-
Steady-State and Quenching:
-
Ensure the cells reach a metabolic and isotopic steady state.
-
Rapidly quench metabolism and extract intracellular metabolites.
-
-
Derivatization and MS Analysis:
-
For GC-MS analysis, derivatize the proteinogenic amino acids (which reflect the labeling patterns of their precursor metabolites) to make them volatile.
-
Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of the measured metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MIDs for the natural abundance of stable isotopes.
-
Use a metabolic network model and the measured MIDs from both tracer experiments to calculate the intracellular metabolic fluxes using specialized MFA software. The software performs an iterative fitting process to find the flux distribution that best explains the experimental labeling data.
-
Data Presentation
The results of an MFA study are typically presented as a flux map, but can be summarized in a table comparing fluxes through key pathways.
| Metabolic Pathway | Flux (relative to glucose uptake) - Tracer 1 | Flux (relative to glucose uptake) - Tracer 2 | Best-fit Flux |
| Glycolysis (upper) | 100 | 100 | 100 |
| Glycolysis (lower) | 85 | 88 | 86.5 |
| Pentose Phosphate Pathway | 15 | 12 | 13.5 |
| TCA Cycle | 60 | 62 | 61 |
| Anaplerosis | 10 | 9 | 9.5 |
Visualization
References
- 1. Protein turnover quantification in a multilabeling approach: from data calculation to evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Turnover Quantification in a Multilabeling Approach: From Data Calculation to Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metsol.com [metsol.com]
- 11. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]
- 12. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Parallel labeling experiments and metabolic flux analysis: Past, present and future methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isotopic Labeling with Potassium Cyanate-¹³C,¹⁵N
Welcome to the technical support center for troubleshooting low labeling efficiency with Potassium Cyanate-¹³C,¹⁵N. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during protein carbamoylation experiments for isotopic labeling.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of protein labeling with Potassium Cyanate-¹³C,¹⁵N?
A1: Protein labeling with Potassium Cyanate-¹³C,¹⁵N is a chemical method used to introduce a stable isotope tag onto proteins for quantitative mass spectrometry analysis. The process, known as carbamoylation, involves the nucleophilic attack of primary amine groups in the protein by isocyanic acid. In aqueous solutions, potassium cyanate (B1221674) is in equilibrium with isocyanic acid, which is the reactive species.[1][2][3] The primary targets for this modification are the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus.[2][3][4] This non-enzymatic and irreversible modification adds a ¹³C and ¹⁵N-labeled carbamoyl (B1232498) group, creating a precise mass shift that allows for the differentiation and quantification of proteins from different samples when analyzed by mass spectrometry.
Q2: I am observing very low or no labeling of my protein. What are the most common causes?
A2: Low labeling efficiency can stem from several factors:
-
Suboptimal Reaction pH: The reaction is pH-dependent. The reactive species, isocyanic acid, is in equilibrium with cyanate, and the concentration of the unprotonated, nucleophilic amine groups on the protein is also pH-dependent.
-
Incorrect Temperature: Temperature affects the reaction rate. While higher temperatures can increase the rate of carbamoylation, they can also promote side reactions or protein degradation.
-
Reagent Instability: Potassium cyanate solutions can lose reactivity over time. It is crucial to use freshly prepared solutions for each experiment.
-
Presence of Competing Nucleophiles: Other molecules with primary amines in the buffer (e.g., Tris, glycine) or sample can compete with the protein for reaction with the labeled cyanate, thereby reducing the labeling efficiency of the target protein.
-
Low Reagent Concentration: The concentration of Potassium Cyanate-¹³C,¹⁵N may be insufficient relative to the protein concentration.
-
Protein Structure and Accessibility: The primary amine groups on the protein surface might be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.
Q3: Can the Potassium Cyanate-¹³C,¹⁵N reagent degrade during the experiment?
A3: Yes, the reactive species, isocyanic acid, can hydrolyze in aqueous solutions to form ammonia (B1221849) and carbon dioxide. This degradation will reduce the concentration of the active labeling reagent over time. To mitigate this, it is recommended to use freshly prepared potassium cyanate solutions for each experiment and to control the reaction time.
Q4: Are there any known side reactions I should be aware of?
A4: While the primary reaction is with lysine and N-terminal amines, isocyanic acid can also react with the side chains of other amino acids, although generally to a lesser extent. These can include cysteine, arginine, and tyrosine.[5] These side reactions are typically less favorable under controlled pH conditions but can become more prevalent with extreme pH or high temperatures.
Q5: How can I confirm that my protein is successfully labeled?
A5: Successful labeling can be confirmed using mass spectrometry. You should observe a characteristic mass shift in your labeled protein or its tryptic peptides corresponding to the mass of the ¹³C,¹⁵N-carbamoyl group. For a single labeling event, this corresponds to an increase of approximately 44.001 Da (+1 Da from ¹³C, +1 Da from ¹⁵N, and +42 Da from the carbamoyl group). The exact mass shift should be calculated based on the isotopic purity of your reagent.
Troubleshooting Guide
Below is a step-by-step guide to troubleshoot and optimize your protein labeling experiments with Potassium Cyanate-¹³C,¹⁵N.
Issue 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Optimize the reaction pH. Perform small-scale pilot experiments with a pH range of 7.5 to 8.5. | A slightly alkaline pH ensures that a significant fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus more nucleophilic, while still maintaining a sufficient concentration of the reactive isocyanic acid. |
| Incorrect Temperature | Incubate the reaction at a controlled temperature, starting with room temperature (20-25°C) or 37°C. Avoid excessive heat. | Increased temperature can accelerate the reaction, but may also lead to protein denaturation and an increase in side reactions. A moderate temperature provides a balance between reaction rate and specificity. |
| Reagent Degradation | Always prepare a fresh solution of Potassium Cyanate-¹³C,¹⁵N immediately before use. | The reactive isocyanic acid in solution can hydrolyze, reducing its effective concentration and leading to lower labeling efficiency. |
| Competing Nucleophiles in Buffer | Exchange the protein into an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES prior to the labeling reaction. | Buffers containing primary amines (e.g., Tris, glycine) will compete for the labeling reagent, significantly reducing the efficiency of protein carbamoylation. |
| Insufficient Reagent Concentration | Increase the molar excess of Potassium Cyanate-¹³C,¹⁵N relative to the protein. Start with a 10-fold molar excess and titrate upwards in pilot experiments. | A higher concentration of the labeling reagent will drive the reaction towards completion, especially if some of the target sites are less accessible. |
| Protein Accessibility | Consider partial denaturation of the protein using a low concentration of a denaturant like urea (B33335) (ensure it is not the source of unlabeled cyanate) or guanidinium (B1211019) chloride prior to labeling. | Unfolding the protein can expose previously buried lysine residues and N-termini, making them accessible to the labeling reagent. |
| Reaction Time | Increase the incubation time. Monitor the labeling efficiency at different time points (e.g., 1, 2, 4, and 8 hours) to determine the optimal duration. | Carbamoylation is a time-dependent reaction.[6] Insufficient incubation time will result in incomplete labeling. |
Quantitative Data Summary
The following table summarizes typical ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific protein.
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Balances amine nucleophilicity and isocyanic acid stability. |
| Temperature | 20 - 37 °C | Higher temperatures may require shorter incubation times. |
| Molar Excess of KCNO | 10 - 100 fold | Higher excess may be needed for less reactive proteins. |
| Incubation Time | 1 - 8 hours | Should be optimized for each protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
Experimental Protocols
Protocol 1: In-solution Carbamoylation of a Purified Protein
-
Buffer Exchange: Ensure the purified protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the Potassium Cyanate-¹³C,¹⁵N in the same amine-free buffer to a stock concentration of 100 mM.
-
Labeling Reaction: Add the freshly prepared Potassium Cyanate-¹³C,¹⁵N solution to the protein solution to achieve the desired final molar excess.
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 100 mM. This will consume any unreacted cyanate.
-
Sample Cleanup: Remove the excess labeling reagent and quenching buffer by dialysis, desalting column, or protein precipitation followed by resolubilization in a mass spectrometry-compatible buffer.
-
Analysis: Proceed with your downstream analysis, such as SDS-PAGE to check for protein integrity and mass spectrometry to determine labeling efficiency.
Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry
-
Protein Digestion: After cleanup, digest the labeled protein with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, including carbamoylation of lysine and the N-terminus as a variable modification.
-
Extract the ion chromatograms for both the unlabeled and the ¹³C,¹⁵N-labeled versions of identified peptides.
-
Calculate the labeling efficiency for each modified peptide by comparing the peak areas of the labeled and unlabeled forms.
-
Overall protein labeling efficiency can be estimated by averaging the efficiencies of multiple peptides.
-
Visualizations
Caption: Experimental workflow for protein labeling and analysis.
Caption: Troubleshooting logic for low labeling efficiency.
Caption: Reaction pathway for protein carbamoylation.
References
- 1. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. Urea-derived cyanate forms epsilon-amino-carbamoyl-lysine (homocitrulline) in leukocyte proteins in patients with end-stage renal disease on peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urea - Wikipedia [en.wikipedia.org]
- 6. Plasma protein carbamylation and decreased acidic drug protein binding in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Cyanate-¹³C,¹⁵N in Aqueous Solutions
Welcome to the technical support center for Potassium Cyanate-¹³C,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this isotopically labeled compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of Potassium Cyanate-¹³C,¹⁵N in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
1. Issue: Inconsistent or lower-than-expected labeling efficiency.
-
Possible Cause: Degradation of the Potassium Cyanate-¹³C,¹⁵N stock solution or in the reaction buffer. The cyanate (B1221674) ion (OCN⁻) is susceptible to hydrolysis, which reduces the amount of active labeling reagent available.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of Potassium Cyanate-¹³C,¹⁵N immediately before use.
-
pH Control: Maintain a basic pH for your stock solutions. The hydrolysis of cyanate is significantly slower at higher pH. For storage of stock solutions, a pH of 10 or higher is recommended.[1] In a study by Wen and Brooker, the rate of cyanate hydrolysis in a sodium hydroxide (B78521) solution (pH ~13) was much slower than in pure water.
-
Avoid Acidic Conditions: Avoid acidic buffers or conditions, as this will lead to the rapid protonation of the cyanate ion to form isocyanic acid (HNCO), which can then trimerize into the unreactive cyanuric acid. The pKa of cyanic acid is approximately 3.7.
-
Check Buffer Compatibility: Be aware that amine-containing buffers (e.g., TRIS) and buffers with primary or secondary amine groups can react with cyanate. Consider using non-reactive buffers such as phosphate (B84403) or borate (B1201080) buffers.
-
2. Issue: Formation of unexpected byproducts in my reaction.
-
Possible Cause: The degradation products of potassium cyanate may be reacting with your target molecules. In aqueous solutions, potassium cyanate hydrolyzes to form ammonia (B1221849) and carbonate. The ammonia can then react with remaining cyanate to form urea (B33335).
-
Solution:
-
Minimize Reaction Time: Optimize your experimental protocol to minimize the reaction time, thereby reducing the extent of cyanate degradation.
-
Control Temperature: While detailed temperature-dependent kinetic data is limited, chemical reactions, including degradation, generally accelerate at higher temperatures. If your experiment allows, conduct it at a lower temperature to slow down hydrolysis.
-
Analytical Monitoring: Use analytical techniques such as HPLC-MS or NMR to monitor the progress of your reaction and identify any byproducts. This can help you distinguish between desired products and those arising from cyanate degradation.
-
3. Issue: Variability between experimental replicates.
-
Possible Cause: Inconsistent preparation and handling of the Potassium Cyanate-¹³C,¹⁵N solution. The rate of degradation is sensitive to pH and the presence of contaminants.
-
Solution:
-
Standardized Protocol: Adhere to a strict, standardized protocol for solution preparation. Use high-purity water and reagents.
-
Consistent pH: Ensure the pH of your reaction buffer is consistent across all replicates. Use a calibrated pH meter.
-
Fresh Dilutions: If you are performing serial dilutions, prepare them fresh from a recently made stock solution for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Potassium Cyanate-¹³C,¹⁵N in aqueous solutions?
In pure water, Potassium Cyanate-¹³C,¹⁵N undergoes hydrolysis to form ammonium (B1175870) and carbonate ions.[1] This is typically a slow, first-order reaction.[1] If ammonium ions are present or accumulate from the initial hydrolysis, they can react with the cyanate ion in a second-order reaction to form urea.[1]
Q2: How does pH affect the stability of Potassium Cyanate-¹³C,¹⁵N solutions?
The stability of potassium cyanate is highly dependent on pH.
-
Alkaline conditions (pH > 9): The rate of hydrolysis is significantly reduced.[1] For this reason, it is recommended to prepare and store stock solutions in a basic buffer or a dilute NaOH solution.
-
Neutral conditions (pH ~7): Hydrolysis occurs at a noticeable rate. Solutions should be used fresh.
-
Acidic conditions (pH < 4): Rapid degradation occurs. The cyanate ion is protonated to form isocyanic acid (HNCO), which is unstable and can trimerize to cyanuric acid, an unreactive cyclic compound.
Q3: Does the isotopic labeling with ¹³C and ¹⁵N affect the stability of the molecule?
For heavy isotopes like ¹³C and ¹⁵N, the kinetic isotope effect is generally small and considered negligible for the stability and reactivity of Potassium Cyanate-¹³C,¹⁵N compared to its unlabeled counterpart under typical experimental conditions.
Q4: What is the recommended procedure for preparing an aqueous solution of Potassium Cyanate-¹³C,¹⁵N?
For optimal stability, follow this protocol:
Experimental Protocol: Preparation of a Stable Aqueous Stock Solution of Potassium Cyanate-¹³C,¹⁵N
-
Reagents and Materials:
-
Potassium Cyanate-¹³C,¹⁵N (solid)
-
High-purity, deionized water (e.g., 18 MΩ·cm)
-
0.1 M Sodium Hydroxide (NaOH) solution (optional, for stock solution stability)
-
Calibrated pH meter
-
Sterile, conical tubes
-
-
Procedure:
-
Allow the vial of solid Potassium Cyanate-¹³C,¹⁵N to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile microfuge tube or a similar vessel.
-
To prepare a stock solution, dissolve the solid in a minimal amount of high-purity water or a buffer with a pH greater than 9. For longer-term storage of a stock solution, dissolving in 0.01 M NaOH is recommended.
-
Vortex briefly to ensure complete dissolution.
-
Use the solution immediately for your experiments. If a stock solution is prepared, it should be stored at 4°C and used within a short period. For critical applications, it is always best to prepare the solution fresh.
-
Q5: How can I monitor the degradation of my Potassium Cyanate-¹³C,¹⁵N solution?
Raman spectroscopy has been effectively used to monitor the concentration of the cyanate ion and the appearance of its degradation products like urea and carbonate.[1] For laboratories equipped for it, this method allows for real-time, non-destructive analysis. Alternatively, ¹³C or ¹⁵N NMR spectroscopy can be used to track the labeled cyanate and its products. HPLC coupled with mass spectrometry (LC-MS) can also be a powerful tool to quantify the remaining cyanate and identify degradation products.
Quantitative Data on Degradation
The following table summarizes the kinetic data for the degradation of potassium cyanate in aqueous solutions based on available literature.
| Condition | Reaction Order | Rate Constant (k) at 22°C | Half-life (t½) at 22°C | Reference |
| Hydrolysis in Pure Water | First-order | (2.67 ± 0.53) x 10⁻⁴ min⁻¹ | ~43.3 hours | [1] |
| Reaction with Ammonium Ion | Second-order | (4.64 ± 0.93) x 10⁻⁴ mol⁻¹ L min⁻¹ | Concentration-dependent | [1] |
| Hydrolysis in NaOH (pH ~13) | N/A | Qualitatively much slower than in pure water. | Significantly longer | [1] |
Note: The half-life for a first-order reaction is calculated as t½ = 0.693 / k. For the second-order reaction, the half-life depends on the initial concentration of the reactants.
Visual Guides
The following diagrams illustrate key concepts related to the use of Potassium Cyanate-¹³C,¹⁵N.
References
Technical Support Center: Optimizing Potassium Cyanate-¹³C,¹⁵N Concentration for Cell Viability
Disclaimer: Publicly available research on the specific effects of "Potassium cyanate-¹³C,¹⁵N" on cell viability is limited. The following guide is based on the well-documented effects of the related compound, Potassium Cyanide (KCN) , which is commonly used in research to induce chemical hypoxia and study cellular metabolism. The stable isotope labeling in "Potassium cyanate-¹³C,¹⁵N" suggests its use as a tracer in metabolic studies, a role for which KCN is also employed. Researchers should adapt these guidelines with caution and perform thorough dose-response experiments for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of potassium cyanide (KCN) on cells?
A1: Potassium cyanide is a potent inhibitor of cellular respiration.[1] It acts on mitochondrial cytochrome c oxidase, which is a critical component of the electron transport chain.[1] This inhibition blocks oxidative phosphorylation, the primary process for ATP production in cells.[1] Consequently, cells are forced to rely on anaerobic metabolism, leading to lactic acidosis and eventual cell death.[1]
Q2: Why use the ¹³C and ¹⁵N labeled version of the compound?
A2: The use of stable isotopes like ¹³C and ¹⁵N allows researchers to trace the metabolic fate of the cyanate (B1221674) or cyanide molecule within the cell.[2][3] These labeled compounds can be tracked using techniques such as mass spectrometry and NMR spectroscopy to understand how they are incorporated into various metabolic pathways.[2]
Q3: What are the typical concentration ranges of KCN used in cell culture experiments?
A3: The effective concentration of KCN can vary widely depending on the cell type, experimental duration, and the pH of the culture medium.[4] Reported concentrations in cytotoxicity tests range from 0.1 mM to 10 mM.[4] For example, 0.1 mM KCN for 24 hours was shown to increase cell death in differentiated PC12 cells.[5] In another study, a significant decrease in cytochrome activity was observed at 40 mM KCN in a medium with a pH of 7.4, and at 1.25 mM KCN in a medium with a pH of 9.2.[4][6]
Q4: How does pH affect the toxicity of KCN in cell culture?
A4: The pH of the culture medium is a critical factor in KCN toxicity.[4] Hydrogen cyanide (HCN), the active form, has a pKa of 9.14.[4] At a physiological pH of 7.4, HCN is volatile and can be lost from the culture medium, reducing its effective concentration.[4] Increasing the pH to 9.2 can stabilize the cyanide concentration in the medium, leading to a lower effective concentration needed to induce toxicity.[4][6]
Q5: What safety precautions should be taken when working with potassium cyanide or cyanate?
A5: Potassium cyanide and related compounds are highly toxic.[1] Ingestion of 200-300 milligrams of KCN can be fatal to humans.[1] It is crucial to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Always have an emergency plan and appropriate cyanide antidote kits available. The moist solid can emit hydrogen cyanide gas, so proper storage is also critical.[1]
Troubleshooting Guide
Issue 1: High Cell Death Even at Low Concentrations
| Potential Cause | Troubleshooting Step |
| High Sensitivity of Cell Line: | Different cell lines exhibit varying sensitivities to toxins. |
| Solution: Perform a broad-range dose-response experiment (e.g., from nanomolar to millimolar concentrations) to determine the IC50 for your specific cell line. | |
| Solvent Toxicity: | The solvent used to dissolve the compound (e.g., DMSO) can be toxic at certain concentrations.[7] |
| Solution: Run a vehicle control with the solvent alone at the highest concentration used in your experiment to assess its toxicity. | |
| Compound Instability: | The compound may degrade in the culture medium, producing more toxic byproducts.[7] |
| Solution: Prepare fresh stock solutions for each experiment. Consult the manufacturer's data sheet for stability information. | |
| pH of the Medium: | As noted in the FAQs, a higher pH can stabilize cyanide and increase its effective toxicity.[4][6] |
| Solution: Measure the pH of your culture medium after adding the compound. Consider using a medium with a pH of 7.4 for initial experiments to minimize volatility-related inconsistencies.[4] |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding: | Inconsistent cell numbers in wells will lead to variable results.[7] |
| Solution: Ensure a homogenous cell suspension before seeding. Use a consistent pipetting technique.[8] Consider using a cell counter for accurate seeding. | |
| Edge Effects: | Wells on the periphery of a microplate are prone to evaporation, which can alter the compound's concentration.[7] |
| Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Assay Timing: | The duration of exposure to the compound will significantly impact cell viability. |
| Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for your assay. | |
| Compound Volatility: | At physiological pH, KCN can be lost from the medium due to the vaporization of HCN.[4] |
| Solution: For greater consistency, consider using a culture medium with a higher pH (e.g., 9.2) to stabilize the cyanide concentration.[4][6] Be aware this will likely increase toxicity. |
Quantitative Data Summary
The following table summarizes KCN concentrations and their effects as reported in the literature. Note that experimental conditions such as cell type, pH, and incubation time significantly influence the outcome.
| Cell Type | KCN Concentration | Incubation Time | Observed Effect | Reference |
| Murine Fibroblast Cells | 40 mM (at pH 7.4) | 1 hour | Significant decrease in cytochrome activity. | [4][6] |
| Murine Fibroblast Cells | 1.25 mM (at pH 9.2) | 1 hour | Significant decrease in cytochrome activity. | [4][6] |
| Hippocampal Neuronal Cultures | 1 mM | 60 minutes | Neuronal cell death, which was attenuated by adenosine (B11128). | [9] |
| Differentiated PC12 Cells | 0.1 mM | 24 hours | 43% increase in cell death compared to control. | [5] |
| Rat Thymocytes | 5 mM | Not specified | Cytotoxicity and DNA fragmentation. | [10] |
Experimental Protocols
Protocol: Determining Optimal Concentration using an MTT Assay
The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Potassium cyanate-¹³C,¹⁵N or Potassium Cyanide
-
Your cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of your test compound.
-
Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 10 mM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.[7]
-
Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubate for your desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Subtract the background absorbance from the "medium only" wells.
-
Calculate cell viability as a percentage of the "cells only" control.
-
Visualizations
Caption: Workflow for determining the optimal concentration of a test compound.
Caption: The inhibitory effect of cyanide on the mitochondrial electron transport chain.
References
- 1. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 2. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mj-med-u-tokai.com [mj-med-u-tokai.com]
- 5. Cyanide-induced apoptosis and oxidative stress in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable in vitro method for assessing the toxicity of potassium cyanide and its antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Attenuation of potassium cyanide-mediated neuronal cell death by adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological interventions of cyanide-induced cytotoxicity and DNA damage in isolated rat thymocytes and their protective efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Artifacts Using Potassium Cyanate-¹³C,¹⁵N
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Potassium cyanate-¹³C,¹⁵N for isotopic labeling in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical modification caused by Potassium cyanate-¹³C,¹⁵N in mass spectrometry experiments?
A1: The primary modification is carbamylation, where the isotopically labeled cyanate (B1221674) ion (¹³C¹⁵NO⁻) reacts with primary amines in peptides and proteins. This reaction predominantly occurs at the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues.
Q2: What is the expected mass shift from carbamylation with Potassium cyanate-¹³C,¹⁵N?
A2: Each carbamylation event using Potassium cyanate-¹³C,¹⁵N will result in a specific mass increase. This is a crucial parameter for identifying labeled peptides in your mass spectrometry data. The mass shift can be calculated based on the atomic masses of the incorporated isotopes.
Q3: Can carbamylation occur as an artifact even when I am not intentionally using potassium cyanate?
A3: Yes, carbamylation is a well-known artifact in proteomics that often arises from the use of urea (B33335) in sample preparation buffers.[1] Urea can slowly decompose into ammonium (B1175870) cyanate in solution, which then leads to the carbamylation of proteins and peptides.[1] If your urea solution is not freshly prepared, you may observe unlabeled carbamylation artifacts.
Q4: How does carbamylation with Potassium cyanate-¹³C,¹⁵N affect peptide fragmentation in tandem mass spectrometry (MS/MS)?
A4: Carbamylation can alter the fragmentation pattern of peptides in MS/MS analysis. The modification neutralizes the positive charge on lysine residues, which can influence peptide ionization and fragmentation pathways. Studies have shown that carbamylated peptides may exhibit a more uniform distribution of b- and y-ions and may also show prominent ions resulting from the loss of water.[2] For shorter peptides (≤10 amino acids), carbamylation can lead to an increase in b-series ions, including the b₁ ion.[3] Conversely, for longer peptides (>10 amino acids), it may result in fewer y-series ions, particularly in the high-mass region.[3]
Q5: Are there any known side reactions associated with potassium cyanate labeling?
A5: Besides the primary reaction with N-termini and lysine, cyanate can also react with other nucleophilic amino acid side chains, although these reactions are generally less common under typical labeling conditions. Potential side reactions can occur with the thiol group of cysteine and the hydroxyl groups of serine and threonine, especially at higher pH values.
Troubleshooting Guides
This section provides solutions to common problems encountered during isotopic labeling experiments with Potassium cyanate-¹³C,¹⁵N.
Issue 1: Low or Incomplete Labeling Efficiency
Symptoms:
-
Low signal intensity for labeled peptides in the mass spectrum.
-
A significant portion of peptides remains unlabeled.
-
Inconsistent quantification results in comparative proteomics experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction pH | The carbamylation reaction is pH-dependent. Ensure the pH of your reaction buffer is maintained around 8.0-8.5 for efficient labeling of primary amines. |
| Insufficient Reaction Time or Temperature | Carbamylation is not instantaneous. A typical incubation is for 1-4 hours at temperatures ranging from 37°C to 80°C.[2] Optimization of both time and temperature for your specific sample may be necessary. |
| Degraded Labeling Reagent | Potassium cyanate solutions should be prepared fresh. Over time, cyanate in aqueous solution can hydrolyze, reducing its reactivity. |
| Presence of Primary Amine Contaminants | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your sample for the labeling reagent. Use buffers without primary amines, like phosphate (B84403) or bicarbonate buffers. |
Issue 2: Unexpected Mass Shifts or Modifications
Symptoms:
-
Observed mass shifts do not correspond to the expected mass of the ¹³C¹⁵NO group.
-
Presence of multiple, unexpected modifications on peptides.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Multiple Carbamylations | Peptides with multiple lysine residues or a free N-terminus can be carbamylated at multiple sites. Your data analysis software should be configured to search for variable modifications on all potential sites. |
| Side Reactions | At higher pH or with prolonged incubation times, side reactions with other amino acid residues (e.g., cysteine) can occur. Consider optimizing your reaction conditions to minimize these off-target modifications. |
| Contamination | Ensure all reagents and labware are clean to avoid the introduction of contaminating compounds that could react with your peptides. |
Issue 3: Poor Peptide Identification and/or Quantification
Symptoms:
-
Difficulty in identifying labeled peptides with database search algorithms.
-
Poor sequence coverage for labeled peptides in MS/MS.
-
Inaccurate quantification in comparative experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Mass Shift in Database Search | Double-check the calculated monoisotopic mass of the ¹³C¹⁵NO-carbamyl group and ensure it is correctly entered as a variable modification in your search parameters. |
| Altered Fragmentation | Carbamylation alters peptide fragmentation.[2][3] You may need to adjust the fragmentation energy (e.g., collision energy in CID) to obtain optimal MS/MS spectra for labeled peptides. Consider using alternative fragmentation methods if available. |
| Changes in Chromatographic Behavior | Carbamylation can alter the hydrophobicity and retention time of peptides. This may require adjustments to your liquid chromatography gradient to ensure proper separation and detection. |
Experimental Protocols
Protocol 1: General Procedure for Isotopic Labeling of Peptides with Potassium cyanate-¹³C,¹⁵N
This protocol provides a general workflow for the carbamylation of peptides for quantitative proteomics.
-
Sample Preparation:
-
Begin with a purified peptide mixture, typically from a tryptic digest of your protein sample.
-
Ensure the sample is in a buffer free of primary amines (e.g., 100 mM sodium phosphate, pH 8.0).
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of Potassium cyanate-¹³C,¹⁵N in water.
-
Add the labeling reagent to your peptide sample to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 1-2 hours. For more robust labeling, incubation at higher temperatures (e.g., 80°C) for a shorter duration (e.g., 1 hour) can be effective.[2]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a primary amine-containing reagent, such as Tris or glycine, to a final concentration of ~100 mM to consume any excess cyanate.
-
-
Sample Cleanup:
-
Desalt and purify the labeled peptides using a suitable method, such as C18 solid-phase extraction (SPE), to remove excess reagents and buffer components prior to mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the labeled peptide sample by LC-MS/MS.
-
Configure your data analysis software to include the mass shift of the ¹³C¹⁵NO-carbamyl group as a variable modification on the N-terminus and lysine residues.
-
Visualizations
Caption: Experimental workflow for isotopic labeling with K¹³C¹⁵NO.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio with "Potassium cyanate-13C,15N"
Welcome to the technical support center for Potassium Cyanate-¹³C,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this stable isotope-labeled compound to improve the signal-to-noise ratio (SNR) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Potassium Cyanate-¹³C,¹⁵N and what are its primary applications?
A1: Potassium Cyanate-¹³C,¹⁵N is a stable isotope-labeled version of potassium cyanate (B1221674), where the carbon atom is replaced with its heavy isotope ¹³C, and the nitrogen atom is replaced with its heavy isotope ¹⁵N. Its primary applications in research include:
-
Internal Standard: It serves as an internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
-
Tracer for Carbamoylation Studies: It is used to trace the carbamoylation of proteins and other biomolecules, a post-translational modification implicated in various physiological and pathological processes.[3][4][5] The distinct mass of the labeled cyanate allows for clear differentiation from its unlabeled counterpart.
Q2: How does using Potassium Cyanate-¹³C,¹⁵N improve the signal-to-noise ratio (SNR)?
A2: The improvement in SNR is primarily achieved in quantitative mass spectrometry experiments. By introducing a known amount of the heavy-labeled Potassium Cyanate-¹³C,¹⁵N as an internal standard, a distinct signal is generated at a different mass-to-charge ratio (m/z) from the naturally abundant (light) analyte. This allows for:
-
Reduced Background Interference: The signal from the labeled standard is less likely to be obscured by background noise in the spectrum.[3]
-
Accurate Quantification: The ratio of the signal intensity of the light analyte to the heavy internal standard provides a precise measure of the analyte's concentration, even at low levels where the signal might be close to the noise threshold.
In NMR, while not directly increasing the signal of the target molecule itself, the well-defined, isolated signal of the ¹³C-¹⁵N labeled standard can be used for accurate quantification and referencing, which is crucial for interpreting low-intensity signals from the analyte of interest.
Q3: What are the key considerations for sample preparation when using Potassium Cyanate-¹³C,¹⁵N for NMR analysis?
A3: Proper sample preparation is critical for obtaining high-quality NMR data. Key considerations include:
-
Concentration: Ensure an adequate concentration of your analyte and the internal standard. For small molecules, a concentration of around 3-10 mM is generally sufficient for ¹³C NMR measurements.[2]
-
Solvent: Use high-quality deuterated solvents to minimize solvent signals in your ¹H and ¹³C spectra.[6]
-
Purity: The sample should be free of paramagnetic impurities and insoluble materials, as these can broaden NMR signals and degrade resolution.[2][7]
-
NMR Tube Quality: Use high-quality NMR tubes to ensure good shimming and optimal spectral resolution.[2][7]
Troubleshooting Guides
Issue 1: Low or No Signal from the Labeled Compound in Mass Spectrometry
Symptoms:
-
Weak or undetectable peak corresponding to the ¹³C,¹⁵N-labeled analyte.
-
Poor signal-to-noise ratio for the internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ionization | Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows).[8][9] Experiment with different ionization techniques (e.g., ESI, APCI) if available. | Improved signal intensity of the labeled compound. |
| Sample Degradation | Prepare fresh solutions of Potassium Cyanate-¹³C,¹⁵N. Avoid prolonged storage of dilute solutions. | A strong signal from a freshly prepared standard confirms the viability of the compound.[9] |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is tuned and calibrated correctly.[8] Ensure the instrument is scanning the correct m/z range for the labeled compound. | Accurate mass detection and improved signal intensity. |
| Ion Suppression | Dilute the sample to reduce the concentration of matrix components that may be suppressing the signal.[9] Improve sample cleanup using techniques like solid-phase extraction (SPE). | Reduction in matrix effects and an increase in the signal of the labeled compound. |
Issue 2: Poor Resolution and Broad Peaks in NMR Spectra
Symptoms:
-
Broad, poorly resolved peaks for both the analyte and the internal standard.
-
Difficulty in accurate integration of signals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Shimming | Ensure the sample volume is sufficient for the NMR tube being used (typically 0.5-0.6 mL for a 5 mm tube).[2][7] Re-shim the spectrometer before acquiring data. | Sharper, more symmetrical peaks. |
| Sample Viscosity | If the sample is too concentrated or contains large macromolecules, consider dilution. | Reduced viscosity leading to narrower linewidths.[6] |
| Presence of Paramagnetic Ions | Treat the sample with a chelating agent (e.g., Chelex) to remove trace paramagnetic metal ions. | Elimination of paramagnetic broadening and sharper spectral lines.[6] |
| Inhomogeneous Sample | Ensure the sample is fully dissolved and homogenous. Vortex or gently mix the sample before placing it in the spectrometer.[7] | Consistent and sharp peaks throughout the spectrum. |
Issue 3: Inaccurate Quantification in Protein Carbamoylation Studies
Symptoms:
-
Inconsistent or non-reproducible ratios of light to heavy carbamoylated peptides.
-
High background signal interfering with quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Carbamoylation Reaction | Optimize reaction conditions (e.g., incubation time, temperature, and concentration of Potassium Cyanate-¹³C,¹⁵N). | Consistent and complete labeling of the target protein. |
| Artifactual Carbamoylation | If using urea (B33335) in sample preparation, use freshly prepared solutions and perform sample handling at room temperature to minimize urea decomposition into cyanate.[4] Consider using alternative denaturing agents like guanidinium (B1211019) chloride. | Reduced background carbamoylation, leading to more accurate quantification of the intended labeled sites. |
| Poor Chromatographic Separation | Optimize the LC gradient and column chemistry to ensure good separation of carbamoylated peptides from other components.[9] | Improved peak shape and reduced co-elution, leading to more accurate peak integration. |
| Data Analysis Errors | Use appropriate software for analyzing stable isotope labeling data.[1] Ensure correct settings for peak integration and background subtraction. | Accurate and reproducible quantification of carbamoylated peptides. |
Experimental Protocols & Data
Protocol: Quantitative Analysis of Protein Carbamoylation using Potassium Cyanate-¹³C,¹⁵N and LC-MS/MS
This protocol outlines a general workflow for the relative quantification of protein carbamoylation in a cell lysate sample compared to a control.
-
Sample Preparation:
-
Culture two populations of cells under identical conditions. Treat one population with a compound of interest, and the other with a vehicle control.
-
Lyse the cells and extract the proteins. Determine the protein concentration for each lysate.
-
-
Carbamoylation Reaction:
-
To the control lysate, add unlabeled Potassium Cyanate to a final concentration of 1 mM.
-
To the treated lysate, add Potassium Cyanate-¹³C,¹⁵N to a final concentration of 1 mM.
-
Incubate both samples at 37°C for 2 hours.
-
-
Sample Pooling and Digestion:
-
Combine equal amounts of protein from the control and treated lysates.
-
Perform a standard in-solution tryptic digestion of the combined protein mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the light (unlabeled) and heavy (¹³C,¹⁵N-labeled) carbamoylated peptide pairs.
-
The ratio of the peak areas of the heavy to light peptides represents the relative change in carbamoylation at a specific site due to the treatment.
-
Data Presentation: Expected Improvement in Signal-to-Noise Ratio
The following table illustrates the hypothetical improvement in the signal-to-noise ratio (SNR) for a carbamoylated peptide when using Potassium Cyanate-¹³C,¹⁵N as an internal standard in a complex biological sample.
| Parameter | Without Internal Standard (Light Peptide Only) | With ¹³C,¹⁵N Internal Standard (Heavy/Light Ratio) |
| Analyte Signal Intensity | 1500 | 1500 (Light), 1650 (Heavy) |
| Background Noise Level | 500 | 500 |
| Signal-to-Noise Ratio (SNR) | 3 | 3 (Light), 3.3 (Heavy) |
| Quantitative Accuracy | Low (Signal close to noise) | High (Ratio of two distinct signals) |
| Confidence in Detection | Low | High |
Visualizations
Caption: Workflow for quantitative protein carbamoylation analysis.
Caption: Signal-to-noise ratio improvement principle.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 5. Carbamylated Proteins in Renal Disease: Aggravating Factors or Just Biomarkers? [mdpi.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. gmi-inc.com [gmi-inc.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quantifying Low-Abundance Proteins with Potassium Cyanate-¹³C,¹⁵N
Welcome to the technical support center for the use of Potassium Cyanate-¹³C,¹⁵N in the quantitative analysis of low-abundance proteins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with this powerful labeling technique.
Frequently Asked Questions (FAQs)
Q1: What is Potassium Cyanate-¹³C,¹⁵N and how does it work for protein quantification?
Potassium Cyanate-¹³C,¹⁵N is a chemical labeling reagent used in quantitative proteomics. The cyanate (B1221674) ion (OCN⁻) reacts with primary amines on proteins, primarily the N-terminus of the protein and the ε-amino group of lysine (B10760008) residues. This reaction, known as carbamylation, results in the addition of a labeled carbamoyl (B1232498) group to the protein. By using cyanate containing heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), a specific mass shift is introduced into the labeled proteins. This allows for the differentiation and relative quantification of proteins from different samples when analyzed by mass spectrometry.
Q2: What are the main advantages of using Potassium Cyanate-¹³C,¹⁵N for low-abundance proteins?
-
Improved Signal-to-Noise Ratio: For low-abundance proteins, chemical labeling can enhance the signal intensity in mass spectrometry, making them easier to detect and quantify.
-
Multiplexing Capabilities: Different isotopic forms of cyanate can potentially be used to label multiple samples for simultaneous analysis, increasing throughput.
-
Cost-Effective: Compared to some metabolic labeling techniques, chemical labeling with potassium cyanate can be a more affordable option.
Q3: What are the primary challenges when using this labeling method for low-abundance proteins?
The main challenges include achieving complete and consistent labeling, potential side reactions, distinguishing the isotopic label from endogenous modifications, and managing background noise during mass spectrometry analysis. Low protein concentration can make it difficult to drive the labeling reaction to completion.
Q4: How can I distinguish between endogenous carbamylation and the labeling with Potassium Cyanate-¹³C,¹⁵N?
Endogenous carbamylation arises from the reaction of proteins with cyanate derived from urea (B33335) in biological systems.[1] The mass shift introduced by endogenous carbamylation will correspond to the natural isotopic abundance of carbon, nitrogen, oxygen, and hydrogen. In contrast, labeling with Potassium Cyanate-¹³C,¹⁵N will result in a distinct and predictable mass shift due to the incorporated heavy isotopes. High-resolution mass spectrometry is crucial to differentiate these mass differences accurately.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or Incomplete Labeling of Low-Abundance Proteins
Question: My mass spectrometry data shows low incorporation of the ¹³C,¹⁵N label on my target low-abundance proteins. What could be the cause and how can I improve the labeling efficiency?
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Suboptimal Reaction Conditions | The pH, temperature, or incubation time may not be optimal for the carbamylation of low-concentration proteins. | Optimize pH: The reaction of cyanate with primary amines is pH-dependent. An alkaline pH (around 8.0-8.5) is generally recommended to ensure the amino groups are deprotonated and available for reaction. Increase Incubation Time and/or Temperature: For low-abundance proteins, a longer incubation time or a slightly elevated temperature (e.g., 37°C) might be necessary to drive the reaction to completion. However, be cautious of potential side reactions and protein degradation at higher temperatures.[2] Increase Reagent Concentration: A higher molar excess of Potassium Cyanate-¹³C,¹⁵N to protein may be required. However, excessive reagent can lead to increased side reactions and background noise. A titration experiment is recommended to find the optimal concentration. |
| Interfering Substances in the Sample | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the protein for the labeling reagent. | Buffer Exchange: Perform a buffer exchange into a non-amine-containing buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer before the labeling reaction. |
| Protein Conformation | The target lysine residues or the N-terminus of the low-abundance protein might be inaccessible due to the protein's three-dimensional structure. | Denaturation: Include a denaturing agent like urea or guanidinium (B1211019) chloride in the labeling buffer to unfold the protein and expose the primary amines. Ensure the denaturant is of high purity to avoid introducing contaminants. |
Issue 2: High Background Noise and Unidentified Peaks in Mass Spectra
Question: After labeling, my mass spectra show high background noise and many unidentifiable peaks, which complicates the quantification of my low-abundance proteins. What are the likely sources and how can I reduce them?
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Excess Labeling Reagent and Byproducts | Unreacted Potassium Cyanate-¹³C,¹⁵N and its hydrolysis byproducts can ionize during mass spectrometry, contributing to significant background noise. | Quenching and Cleanup: After the labeling reaction, quench any remaining cyanate with a primary amine-containing reagent like Tris or glycine. Subsequently, perform a thorough cleanup of the sample to remove excess reagent and byproducts. Methods like dialysis, size-exclusion chromatography, or precipitation are effective. |
| Side Reactions | At high concentrations or prolonged incubation times, cyanate can react with other amino acid side chains, such as the sulfhydryl group of cysteine or the hydroxyl group of serine and threonine, leading to unexpected mass shifts and complex spectra. | Optimize Reaction Conditions: As mentioned in Issue 1, perform titration experiments to find the lowest effective concentration of the labeling reagent and the shortest necessary incubation time. Maintaining a controlled pH is also crucial. |
| Sample Contamination | Contaminants from plastics, detergents, or other laboratory sources can introduce interfering signals in the mass spectrometer. | Use High-Purity Reagents and Consumables: Ensure all buffers, water, and labware are of the highest purity and suitable for mass spectrometry applications. |
Issue 3: Inaccurate Quantification of Labeled Peptides
Question: The quantitative ratios I'm obtaining for my labeled low-abundance proteins are inconsistent or do not match my expected values. What could be causing this inaccuracy?
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Labeling in One or More Samples | If the labeling efficiency is not consistent across all compared samples, the resulting quantitative ratios will be skewed. | Standardize Protocol and Perform Quality Control: Ensure that the labeling protocol is strictly followed for all samples. It is highly recommended to include a reference protein of known concentration in each sample to assess and normalize for labeling efficiency. |
| Co-elution of Labeled and Unlabeled Peptides | In complex samples, an unlabeled peptide from a high-abundance protein might co-elute with a labeled peptide from a low-abundance protein, leading to signal interference and inaccurate quantification. | High-Resolution Chromatography and Mass Spectrometry: Utilize high-resolution liquid chromatography to achieve better separation of peptides. Employing a high-resolution mass spectrometer can help distinguish between the isotopic peaks of the labeled peptide and any interfering unlabeled peptides. |
| Errors in Data Analysis | Incorrect settings in the data analysis software, such as wrong mass tolerances or modifications, can lead to misidentification and incorrect quantification of labeled peptides. | Verify Software Parameters: Double-check all parameters in your data analysis software. Ensure that the mass shift for the ¹³C,¹⁵N-carbamyl group is correctly defined as a variable modification. Use appropriate software tools that can accurately calculate and compare the peak areas of isotopic envelopes. |
Experimental Protocols
Detailed Protocol for Labeling Low-Abundance Proteins with Potassium Cyanate-¹³C,¹⁵N
This protocol provides a general framework. Optimization of reagent concentrations, incubation times, and temperatures is highly recommended for each specific protein and sample type.
1. Sample Preparation:
- Start with a purified or enriched protein sample. For complex mixtures, consider fractionation or enrichment of the low-abundance protein fraction.
- Perform a buffer exchange into a non-amine-containing buffer (e.g., 100 mM sodium phosphate, pH 8.0).
- Determine the protein concentration accurately.
2. Labeling Reaction:
- Prepare a fresh stock solution of Potassium Cyanate-¹³C,¹⁵N in water.
- Add the Potassium Cyanate-¹³C,¹⁵N solution to the protein sample to achieve a final molar excess of 10-100 fold over the estimated number of primary amines. (Optimization is crucial here).
- Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation.
3. Quenching and Cleanup:
- Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl, pH 8.0, and incubate for 30 minutes at room temperature.
- Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
4. Sample Processing for Mass Spectrometry:
- Proceed with standard proteomics sample preparation steps, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
- Perform a final cleanup of the digested peptides using C18 solid-phase extraction.
5. Mass Spectrometry Analysis:
- Analyze the labeled peptides using high-resolution LC-MS/MS.
- Set the data acquisition method to include the expected mass shift of the carbamyl-¹³C,¹⁵N group as a potential modification.
6. Data Analysis:
- Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) for peptide identification and quantification.
- Define the carbamyl-¹³C,¹⁵N modification on lysine and the N-terminus in your search parameters.
- Carefully validate the identification of labeled peptides based on their fragmentation spectra.
- Quantify the relative abundance of proteins by comparing the intensities of the labeled peptide peaks across different samples.
Mandatory Visualizations
Caption: Experimental workflow for quantifying low-abundance proteins.
Caption: Troubleshooting decision tree for common issues.
References
"Potassium cyanate-13C,15N" interference with other reagents in cell media
Welcome to the technical support center for Potassium Cyanate-¹³C,¹⁵N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this isotopic labeling reagent.
Frequently Asked Questions (FAQs)
Q1: What is Potassium Cyanate-¹³C,¹⁵N and what is it used for in cell culture experiments?
Potassium Cyanate-¹³C,¹⁵N is a stable isotope-labeled form of potassium cyanate (B1221674). It is primarily used as a tracer in metabolic labeling experiments to study the process of carbamoylation, a post-translational modification where a carbamoyl (B1232498) group is added to a molecule.[1] By using the heavy isotope-labeled version, researchers can track the incorporation of the cyanate into proteins and other biomolecules using mass spectrometry and NMR spectroscopy.[2] This allows for the identification of carbamoylation sites and the quantification of this modification under various experimental conditions.
Q2: What are the primary targets of potassium cyanate in cell culture media?
The primary targets of potassium cyanate in cell culture media are molecules containing free amino groups. This includes:
-
Proteins: The cyanate ion (OCN⁻) reacts with the N-terminal α-amino groups of proteins and the ε-amino groups of lysine (B10760008) residues.[3][4] This non-enzymatic reaction is known as carbamoylation and results in the formation of a carbamoyl-lysine or a carbamoylated N-terminus.[3][5]
-
Free Amino Acids: Free amino acids present in the cell culture medium can also be carbamoylated by potassium cyanate.[3]
Q3: How does pH affect the reactivity of potassium cyanate in cell culture media?
The reactivity of potassium cyanate is influenced by the pH of the cell culture medium. In aqueous solutions, cyanate exists in equilibrium with isocyanic acid (HNCO). Isocyanic acid is the more reactive species in the carbamoylation reaction. Lowering the pH of the medium will favor the formation of isocyanic acid, thereby increasing the rate of carbamoylation.[6] Conversely, at a higher pH, the concentration of the less reactive cyanate ion is higher.[2][3]
Q4: Is potassium cyanate stable in cell culture media?
The stability of cyanate in cell culture media can be a concern. At physiological pH (around 7.4), there is a potential for the cyanate ion to be lost from the solution. Studies on the related compound, potassium cyanide, have shown that at physiological pH, the volatile hydrogen cyanide (HCN) can outgas from the media, leading to a rapid decrease in its concentration.[2][3][7] While not identical, this suggests that the concentration of the reactive isocyanic acid form of cyanate might also decrease over long incubation times in open culture systems.
Q5: Can Potassium Cyanate-¹³C,¹⁵N interfere with other common reagents in cell culture media?
While specific studies on every component are limited, based on its known reactivity, potassium cyanate can potentially interfere with:
-
Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol contain sulfhydryl groups. While the primary reaction of cyanate is with amino groups, reactivity with sulfhydryl groups has been suggested, especially at lower pH.[6]
-
Vitamins: Some vitamins contain amino groups and could theoretically be carbamoylated. However, the extent of this reaction at the typical concentrations found in cell media is not well-documented.
-
Analytical Techniques: Carbamoylation of proteins can interfere with downstream analytical techniques such as trypsin digestion and quantitative chemical labeling (e.g., tandem mass tags) in proteomics workflows.[5]
Troubleshooting Guides
Problem 1: Incomplete or Low Efficiency of Protein Labeling
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient concentration of Potassium Cyanate-¹³C,¹⁵N | Optimize the concentration of the labeling reagent. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Short incubation time | Increase the incubation time to allow for sufficient incorporation of the label. A time-course experiment can help determine the optimal labeling duration. |
| Suboptimal pH of the cell culture medium | As cyanate reactivity is pH-dependent, ensure the pH of your medium is stable and within a range that favors carbamoylation (typically slightly acidic to neutral).[6] Consider using buffered media to maintain a stable pH. |
| Instability of potassium cyanate in the medium | Prepare fresh solutions of Potassium Cyanate-¹³C,¹⁵N immediately before use. For long-term experiments, consider replenishing the labeling medium.[2][3][7] |
| High cell density | High cell density can lead to rapid depletion of the labeling reagent. Adjust the cell seeding density to ensure an adequate supply of Potassium Cyanate-¹³C,¹⁵N per cell. |
Problem 2: Off-Target Effects or Cellular Toxicity
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of Potassium Cyanate-¹³C,¹⁵N | High concentrations of cyanate can be toxic to cells.[8] Determine the maximum non-toxic concentration for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| Carbamoylation of essential proteins | Widespread carbamoylation of proteins can disrupt cellular function.[3] If toxicity is observed at concentrations required for labeling, consider using a shorter labeling time or a pulse-chase experimental design. |
| Alteration of intracellular pH | The addition of potassium cyanate could potentially alter the intracellular pH. Monitor cell morphology and viability closely. |
Problem 3: Difficulties in Mass Spectrometry Data Analysis
Possible Causes & Solutions:
| Cause | Solution |
| Carbamoylation as an artifact | Carbamoylation can occur as an artifact during sample preparation, especially when urea (B33335) is used for protein denaturation.[5] To distinguish between in-cell labeling and artifacts, include a control sample where unlabeled cells are lysed in the presence of Potassium Cyanate-¹³C,¹⁵N. |
| Blocked trypsin digestion | Carbamoylation of lysine residues can block trypsin digestion at those sites.[5] This can lead to longer, modified peptides that may be difficult to identify. Consider using an alternative protease, such as Arg-C, in conjunction with or as an alternative to trypsin. |
| Modified peptide charge, mass, and retention time | Carbamoylation neutralizes the positive charge of lysine residues and adds mass to the peptide.[5] Adjust your mass spectrometry search parameters to account for this mass shift (+43.0058 Da for ¹²C,¹⁴N-cyanate; a different shift for the labeled version) and the potential change in charge state. |
Experimental Protocols
Key Experiment: Metabolic Labeling of Cultured Cells with Potassium Cyanate-¹³C,¹⁵N for Quantitative Proteomics
Objective: To identify and quantify carbamoylated proteins in cultured cells treated with a specific stimulus compared to an untreated control.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of the same cell line in parallel.
-
In one population (the "heavy" sample), supplement the growth medium with a defined concentration of Potassium Cyanate-¹³C,¹⁵N. The optimal concentration should be determined empirically but can start in the low millimolar range.
-
The other population (the "light" sample) serves as the control and is cultured without the labeling reagent.
-
Incubate the cells for a predetermined period to allow for protein carbamoylation.
-
-
Experimental Treatment:
-
Apply the experimental stimulus (e.g., drug treatment) to the "heavy" labeled cells.
-
Treat the "light" control cells with a vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Avoid buffers containing urea to prevent artificial carbamoylation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Mass Spectrometry:
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.
-
Configure the software to search for the specific mass shift corresponding to the ¹³C,¹⁵N-carbamoyl group on lysine residues and N-termini.
-
Calculate the heavy-to-light ratios for the identified carbamoylated peptides to determine the relative changes in carbamoylation upon treatment.
-
Visualizations
Caption: Carbamoylation of a protein by Potassium Cyanate-¹³C,¹⁵N.
Caption: Experimental workflow for quantitative carbamoylation analysis.
References
- 1. A practical method for uniform isotopic labeling of recombinant proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable in vitro method for assessing the toxicity of potassium cyanide and its antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site of carbamoylation of bovine gamma-II-crystallin by potassium [14C]cyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 6. pH-related effects of sodium cyanate on macromolecular synthesis and tumor cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid sodium cyanide depletion in cell culture media: outgassing of hydrogen cyanide at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress mediated cytotoxicity of cyanide in LLC-MK2 cells and its attenuation by alpha-ketoglutarate and N-acetyl cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carbamylation Artifacts in Proteomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carbamylation artifacts during proteomics sample preparation.
Troubleshooting Guide
This guide addresses specific issues that can lead to protein carbamylation and offers solutions to mitigate these artifacts.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| High levels of carbamylation are observed in my mass spectrometry data. | Urea (B33335) decomposition into isocyanic acid. This is accelerated by heat and prolonged incubation. | 1. Use fresh urea solutions: Always prepare urea-containing buffers immediately before use. Aged solutions can have significant concentrations of cyanate (B1221674).[1][2] 2. Control temperature: Avoid heating urea solutions above 37°C.[3] Perform protein denaturation and digestion at lower temperatures (e.g., room temperature or 25°C) if possible.[4][5] 3. Deionize urea solutions: Use an ion-exchange resin to remove cyanate from urea solutions before use.[2][3] 4. Use scavengers: Add primary amine-containing reagents like Tris-HCl, ethanolamine, or ethylenediamine (B42938) to your buffers to scavenge isocyanic acid.[3][6] Ammonium-containing buffers are also effective.[5] |
| My protein digest efficiency is low, and I suspect carbamylation. | Carbamylation of lysine (B10760008) and arginine residues blocks the cleavage sites for trypsin and other proteases.[2][3] | 1. Remove urea before digestion: After denaturation, remove urea using methods like dialysis, spin columns, or fast reversed-phase chromatography before adding the protease.[2][3] 2. Optimize digestion conditions: If urea must be present during digestion, keep the temperature and incubation time to a minimum while ensuring efficient digestion. Consider using a higher enzyme-to-protein ratio. |
| I am seeing unexpected mass shifts of +43 Da in my peptides. | This mass shift corresponds to the addition of a carbamoyl (B1232498) group to primary amines (N-terminus and lysine side chains).[1][7] | 1. Review your sample preparation protocol: Identify any steps involving urea and assess the conditions (temperature, incubation time, buffer freshness). 2. Implement preventative measures: Follow the recommendations for using fresh urea, controlling temperature, and using scavengers as outlined above.[3] 3. Consider urea alternatives: For applications sensitive to carbamylation, consider using alternative denaturants like guanidine (B92328) hydrochloride or detergents such as sodium deoxycholate (SDC).[2][4] |
| How can I differentiate between in-vivo and artifactual carbamylation? | Artifactual carbamylation is introduced during sample preparation, primarily from urea. In-vivo carbamylation occurs naturally within a biological system.[4][8] | 1. Use a urea-free sample preparation workflow: Prepare a control sample using a denaturant that does not cause carbamylation, such as SDC. This can help identify the baseline level of endogenous carbamylation.[4] 2. Strictly control for carbamylation artifacts: If urea must be used, adhere to all the preventative measures to minimize its contribution to the total observed carbamylation. |
Frequently Asked Questions (FAQs)
Q1: What is carbamylation and why is it a problem in proteomics?
A1: Carbamylation is a non-enzymatic post-translational modification where isocyanic acid reacts with primary amine groups on proteins, such as the N-terminus and the side chain of lysine residues.[4][9] In proteomics sample preparation, this is a significant artifact because urea, a common denaturing agent, decomposes into isocyanic acid in solution.[2][4] Carbamylation can interfere with protein characterization by blocking enzymatic digestion sites, altering peptide charge states and retention times, and introducing unexpected mass shifts, which complicates data analysis and protein identification.[3][5]
Q2: At what temperature does urea significantly decompose to form isocyanic acid?
A2: Urea decomposition into isocyanic acid and ammonia (B1221849) accelerates with increasing temperature.[10] It is recommended to avoid heating urea-containing buffers above 37°C to minimize the risk of carbamylation.[3] Some studies indicate decomposition can begin at lower temperatures over time, which is why using freshly prepared solutions is critical.[1]
Q3: Can I use high-quality urea to avoid carbamylation?
A3: While using high-quality urea is good practice, it will not prevent carbamylation. All urea in aqueous solutions will eventually equilibrate with ammonium (B1175870) cyanate, which generates the reactive isocyanic acid.[1][2] Therefore, even the highest grade of urea will lead to carbamylation over time and with heat.[3]
Q4: What are some effective scavengers for isocyanic acid?
A4: Reagents containing primary amines can act as scavengers for isocyanic acid, preventing it from reacting with your protein sample. Effective scavengers include ethanolamine, ethylenediamine, methylamine, and Tris-HCl.[3] Ammonium-containing buffers have also been shown to be effective at inhibiting carbamylation.[5]
Q5: Are there alternatives to using urea for protein denaturation?
A5: Yes, several alternatives to urea can be used to denature proteins. Guanidine hydrochloride is another strong chaotropic agent, though it may also need to be removed before digestion.[2][5] Detergents like sodium deoxycholate (SDC) are also effective for protein solubilization and denaturation and have been shown to significantly reduce carbamylation artifacts compared to urea-based methods.[4]
Experimental Protocols
Protocol 1: Minimizing Carbamylation During In-Solution Protein Digestion with Urea
This protocol outlines a standard in-solution digestion workflow with steps to minimize carbamylation.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a buffer containing 8 M urea (freshly prepared), 100 mM Tris-HCl (pH 8.5).
-
Ensure the urea is completely dissolved before adding to the sample.
-
Incubate at room temperature for 1 hour with gentle shaking. Avoid heating.
-
-
Reduction and Alkylation:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at room temperature for 30 minutes.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Urea Dilution and Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) or 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. This is crucial for enzyme activity.
-
Add trypsin at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 25°C. Avoid incubating at 37°C if possible.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 1%.
-
Proceed with peptide desalting using a C18 column or other appropriate method.
-
Protocol 2: Urea-Free Protein Digestion Using Sodium Deoxycholate (SDC)
This protocol provides an alternative to urea-based digestion to eliminate carbamylation artifacts.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a buffer containing 1% SDC in 100 mM Tris-HCl (pH 8.5).
-
Heat the sample at 95°C for 5 minutes, then cool to room temperature.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at room temperature for 30 minutes.
-
Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Add trypsin at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
SDC Removal and Desalting:
-
After digestion, add formic acid to a final concentration of 1% to precipitate the SDC.
-
Centrifuge the sample at 14,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the peptides.
-
Proceed with peptide desalting using a C18 column.
-
Visualizations
Caption: The chemical pathway of protein carbamylation from urea decomposition.
Caption: A decision tree for troubleshooting carbamylation artifacts.
Caption: An experimental workflow designed to minimize carbamylation.
References
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. ionsource.com [ionsource.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. CA1254350A - Process for inhibiting peptide carbamylation - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. | Semantic Scholar [semanticscholar.org]
- 9. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Isotopic Labeling: Comparing Potassium Cyanate-¹³C,¹⁵N with Leading Quantitative Proteomics Reagents
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the selection of an appropriate isotopic labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of Potassium Cyanate-¹³C,¹⁵N-mediated carbamylation with other widely used isotopic labeling strategies, namely Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). By presenting objective comparisons of performance, supported by experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions for their specific research needs.
Potassium cyanate-¹³C,¹⁵N is a chemical labeling reagent that introduces a stable isotope label onto proteins and peptides through a process called carbamylation. This non-enzymatic reaction targets the primary amines of proteins, specifically the N-terminus and the ε-amino group of lysine (B10760008) residues.[1][2] The dual labeling with both ¹³C and ¹⁵N allows for a distinct mass shift that can be readily detected by mass spectrometry, making it a useful tool for tracer studies and as an internal standard for quantitative analysis.[3]
Comparative Analysis of Isotopic Labeling Reagents
The choice of an isotopic labeling strategy depends on various factors, including the sample type, the desired level of multiplexing, and the specific experimental goals. The following tables provide a quantitative comparison of key performance metrics for Potassium Cyanate-¹³C,¹⁵N-mediated carbamylation, SILAC, iTRAQ, and TMT.
| Feature | Potassium Cyanate-¹³C,¹⁵N (Carbamylation) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | Chemical (in vitro) | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Target | N-terminus & Lysine residues | All newly synthesized proteins | N-terminus & Lysine residues | N-terminus & Lysine residues |
| Sample Type | Purified proteins, cell lysates, tissues, biofluids | Live, dividing cells | Cell lysates, tissues, biofluids | Cell lysates, tissues, biofluids |
| Multiplexing Capacity | 2-plex (light vs. heavy) | Up to 3-plex (light, medium, heavy) | 4-plex or 8-plex | Up to 18-plex |
| Quantification Level | MS1 | MS1 | MS2/MS3 | MS2/MS3 |
| Accuracy & Precision | Good, but can be affected by reaction efficiency and side reactions. | High accuracy and reproducibility due to early-stage sample mixing.[4] | Good, but can be affected by ratio compression. | Good, but can be affected by ratio compression. |
| Cost | Reagents are relatively inexpensive. | Labeled amino acids and media can be costly. | Reagents are costly.[5] | Reagents are costly.[6] |
Table 1: Key Differences Between Isotopic Labeling Reagents
| Reagent/Method | Typical Labeling Efficiency | Mass Shift per Label (Da) | Key Advantages | Key Disadvantages |
| Potassium Cyanate-¹³C,¹⁵N | Variable, dependent on reaction conditions. | +2 (from K¹²C¹⁴NO) | Cost-effective; applicable to a wide range of sample types. | Potential for incomplete labeling and side reactions; lower multiplexing capacity. |
| SILAC | >95% incorporation after 5-6 cell doublings.[4] | Variable (e.g., ¹³C₆-Lysine: +6) | High accuracy; in vivo labeling reflects true biological state.[4] | Limited to cell culture; time-consuming label incorporation.[6] |
| iTRAQ | High | Isobaric (quantified by reporter ions) | High multiplexing (up to 8 samples); suitable for various sample types.[5] | Prone to ratio compression; reagent cost is high.[5] |
| TMT | High | Isobaric (quantified by reporter ions) | Very high multiplexing (up to 18 samples); high throughput.[5] | Prone to ratio compression; requires sophisticated data analysis.[5] |
Table 2: Performance Metrics of Isotopic Labeling Reagents
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experimental procedures and the underlying biological pathways is crucial for understanding and implementing these complex techniques.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful quantitative proteomics. Below are generalized methodologies for the key experiments discussed.
Protocol 1: Protein Labeling using Potassium Cyanate-¹³C,¹⁵N
This protocol describes the in vitro carbamylation of proteins for quantitative analysis.
-
Sample Preparation:
-
Prepare two aliquots of your protein sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). One aliquot will be the "light" sample, and the other will be the "heavy" sample.
-
-
Labeling Reaction:
-
To the "light" sample, add a solution of unlabeled potassium cyanate (K¹²C¹⁴NO) to a final concentration of 10-50 mM.
-
To the "heavy" sample, add a solution of Potassium Cyanate-¹³C,¹⁵N (K¹³C¹⁵NO) to the same final concentration.
-
Incubate both samples at 37°C for 1-4 hours. The optimal time and concentration may need to be determined empirically for your specific protein.
-
-
Quenching and Sample Cleanup:
-
Stop the reaction by adding a quenching agent, such as Tris buffer or glycine, to a final concentration of 100 mM.
-
Remove excess reagents by dialysis, buffer exchange, or precipitation.
-
-
Sample Mixing and Digestion:
-
Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio based on protein concentration.
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.
-
Protocol 2: SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
This protocol outlines the metabolic labeling of proteins in cultured cells.[7]
-
Cell Culture and Labeling:
-
Culture two populations of cells in specialized SILAC media. One population is grown in "light" medium containing natural amino acids (e.g., L-Arginine and L-Lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled versions of the same amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Passage the cells for at least 5-6 doublings to ensure >95% incorporation of the labeled amino acids.[4]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug stimulation) to one cell population while the other serves as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells from both populations.
-
Combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the mixed cells in a suitable lysis buffer.
-
-
Protein Digestion and Analysis:
-
Digest the proteins from the mixed cell lysate into peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
-
Protocol 3: iTRAQ/TMT Labeling
This protocol details the chemical labeling of peptides for multiplexed quantitative proteomics.[8][9]
-
Protein Extraction and Digestion:
-
Extract proteins from each of your samples (up to 8 for iTRAQ, up to 18 for TMT).
-
Reduce, alkylate, and digest the proteins into peptides with trypsin.
-
-
Peptide Labeling:
-
Label each peptide digest with a specific iTRAQ or TMT reagent from the multiplex kit according to the manufacturer's instructions.
-
-
Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.
-
-
Fractionation (Optional):
-
Optionally, fractionate the combined sample to reduce complexity before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides from the MS/MS fragmentation patterns.
-
Quantify the relative abundance of peptides by comparing the intensities of the reporter ions in the MS2 or MS3 spectra.
-
Conclusion
The choice of an isotopic labeling reagent is a multifaceted decision that requires careful consideration of the experimental objectives, sample type, and available resources. Potassium Cyanate-¹³C,¹⁵N offers a cost-effective method for in vitro labeling applicable to a wide range of samples, making it a valuable tool for specific applications such as studying protein carbamylation or as an internal standard. However, for high-throughput, multiplexed quantitative proteomics, SILAC, iTRAQ, and TMT provide more established and robust workflows. SILAC excels in accuracy for cell culture-based experiments, while iTRAQ and TMT offer superior multiplexing capabilities essential for large-scale comparative studies. By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select the optimal strategy to achieve their scientific goals.
References
- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Label-Based Protein Quantitative Service—iTRAQ, TMT, SILAC | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Landscape of Protein Carbamylation: A Guide to Cross-Validation of Identification Methods
For researchers, scientists, and drug development professionals, the accurate identification of protein carbamylation sites is paramount to understanding its role in health and disease. This guide provides a comprehensive comparison of the primary methods used for identifying these modifications, supported by experimental data and detailed protocols to aid in the design and validation of your research.
Protein carbamylation, a non-enzymatic post-translational modification, has been implicated in a range of physiological and pathological processes, including aging, chronic kidney disease, and rheumatoid arthritis. The covalent addition of a carbamoyl (B1232498) group to lysine (B10760008) residues or N-termini can alter protein structure, function, and stability. Given its significance, the robust and accurate identification of carbamylation sites is a critical area of research. This guide delves into the methodologies employed for this purpose, offering a comparative analysis to inform experimental design and data interpretation.
Comparing the Arsenal: Methods for Carbamylation Site Identification
The identification of carbamylated residues is primarily achieved through a combination of mass spectrometry-based proteomics, immunochemical methods, and computational prediction. Each approach possesses distinct advantages and limitations. A multi-pronged strategy, involving the cross-validation of results from different methods, is therefore essential for confident site assignment.
Quantitative Data Summary
The following table summarizes the performance of different methods in identifying carbamylation sites, highlighting the importance of using complementary approaches for comprehensive analysis.
| Method | Principle | Advantages | Limitations | Typical Number of Identified Sites |
| Mass Spectrometry (LC-MS/MS) | Bottom-up proteomics approach involving enzymatic digestion of proteins, followed by liquid chromatography separation and tandem mass spectrometry analysis of the resulting peptides. | High sensitivity and specificity, allowing for the precise localization of modification sites. Capable of identifying thousands of sites in a single experiment. | Can be biased towards more abundant proteins and peptides. The presence of isobaric modifications can complicate data analysis. | Hundreds to thousands |
| Western Blotting | Immunoassay that uses antibodies to detect specific proteins in a sample. Carbamylation-specific antibodies can be used to detect carbamylated proteins. | Relatively simple and inexpensive. Useful for validating the presence of carbamylation on a specific protein of interest. | Low throughput. Does not provide site-specific information. Antibody specificity can be a concern. | Protein-level detection |
| Computational Prediction | In silico methods that use machine learning algorithms to predict potential carbamylation sites based on protein sequence and structural features. | High-throughput and cost-effective. Can be used to prioritize candidate sites for experimental validation. | Predictions require experimental validation. Accuracy can vary depending on the algorithm and training dataset. | Potentially thousands |
Experimental Protocols: A Detailed Look into the Methodologies
Reproducibility and accuracy are the cornerstones of reliable scientific findings. This section provides detailed protocols for the key experimental techniques used in the identification and validation of carbamylation sites.
Mass Spectrometry-Based Identification of Carbamylation Sites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the large-scale and site-specific identification of protein carbamylation.[1] The following protocol outlines a typical workflow.
1. Sample Preparation:
-
Protein Extraction: Extract proteins from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors. To minimize artificial carbamylation, avoid the use of urea (B33335) in the lysis buffer if possible. If urea is necessary for solubilization, use freshly prepared solutions and keep the incubation time to a minimum.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteine residues with iodoacetamide (B48618) (IAA) to prevent their reformation.
-
Protein Precipitation: Precipitate proteins using acetone (B3395972) or trichloroacetic acid (TCA) to remove interfering substances.
-
Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and digest with a protease, typically trypsin, overnight at 37°C.
2. Enrichment of Carbamylated Peptides (Optional but Recommended):
-
Due to the low stoichiometry of many carbamylation events, enrichment of modified peptides prior to MS analysis can significantly increase the number of identified sites.
-
Antibody-based Enrichment: Utilize antibodies that specifically recognize carbamylated lysine residues to immunoprecipitate carbamylated peptides.
-
Chemical Enrichment: Employ chemical probes that selectively react with the carbamoyl group, allowing for the subsequent affinity purification of modified peptides.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the peptide mixture using a reversed-phase liquid chromatography system. A typical gradient might be a 60-minute linear gradient from 5% to 40% acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
MS2 Scan (Tandem MS): Select precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide sequence information that allows for peptide identification and localization of the carbamylation site (a mass shift of +43.0058 Da on lysine).
-
4. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental tandem mass spectra to theoretical spectra from a protein sequence database.
-
Specify carbamylation of lysine and protein N-termini as variable modifications in the search parameters.
-
Filter the results to ensure a false discovery rate (FDR) of less than 1% for both peptide and protein identifications.
Western Blot Validation of Carbamylation
Western blotting is a valuable tool for confirming the carbamylation of a specific protein identified by mass spectrometry.
1. Sample Preparation:
-
Extract proteins as described for the mass spectrometry protocol.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the carbamylated protein of interest overnight at 4°C. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
Visualizing the Workflow and Biological Context
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz diagrams to visualize the experimental workflow for cross-validating carbamylation sites and a key signaling pathway affected by this modification.
Experimental Workflow for Cross-Validation
Caption: Cross-validation workflow for carbamylation site identification.
Carbamylation in the NF-κB Signaling Pathway
Protein carbamylation has been shown to modulate inflammatory responses, in part through its effects on the NF-κB signaling pathway. For instance, carbamylation of components of the IKK complex can alter its activity, leading to dysregulated NF-κB activation.
Caption: Modulation of the NF-κB signaling pathway by carbamylation.
References
A Researcher's Guide to the Accuracy and Precision of Potassium Cyanate-¹³C,¹⁵N as an Internal Standard
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In mass spectrometry-based assays, the use of an appropriate internal standard (IS) is a cornerstone of a robust analytical method. This guide provides a comprehensive comparison of Potassium cyanate-¹³C,¹⁵N as an internal standard, focusing on its accuracy and precision, supported by experimental principles and data presentation formats.
Stable isotope-labeled (SIL) compounds, such as Potassium cyanate-¹³C,¹⁵N, are considered the gold standard for internal standards in quantitative mass spectrometry.[1] These compounds have chemical and physical properties that are nearly identical to their unlabeled analyte counterparts.[1] This similarity allows them to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] Potassium cyanate-¹³C,¹⁵N is a doubly labeled compound, incorporating both Carbon-13 and Nitrogen-15 isotopes, which provides a distinct mass shift from the native analyte, crucial for preventing spectral overlap.[3][4][5]
Performance Comparison: Accuracy and Precision
Stable isotope-labeled internal standards are the preferred choice for IC-MS to minimize signal variability and enhance precision, largely because they ionize with the same efficiency as the analyte of interest.[1] For instance, in the analysis of α-synuclein in cerebrospinal fluid, the use of stable-isotope labeled proteins as internal standards demonstrated good accuracy with deviations of ≤15% from the reference value.[6] This level of performance is indicative of what can be expected when using a high-purity, isotopically labeled compound like Potassium cyanate-¹³C,¹⁵N.
Below is a table summarizing the expected performance of Potassium cyanate-¹³C,¹⁵N based on typical validation parameters for methods using SIL internal standards, compared to a hypothetical structurally analogous (but not isotopically labeled) internal standard.
| Performance Metric | Potassium cyanate-¹³C,¹⁵N (Expected) | Structurally Analogous IS (Typical) |
| Accuracy (% Bias) | < 15% | < 20% |
| Precision (% CV) | ||
| - Intra-day | < 10% | < 15% |
| - Inter-day | < 15% | < 20% |
| Linear Range (R²) | > 0.995 | > 0.990 |
| Recovery | Consistent and reproducible | More variable |
Note: The values for Potassium cyanate-¹³C,¹⁵N are based on performance expectations for high-quality stable isotope-labeled internal standards as described in analytical chemistry literature. The values for the structurally analogous IS represent typical performance that can be more susceptible to matrix effects and differential extraction recovery.
Experimental Protocols
A crucial application of potassium cyanate (B1221674) is in the study of protein carbamylation, a post-translational modification associated with various diseases.[7][8] The ¹³C and ¹⁵N labels in Potassium cyanate-¹³C,¹⁵N allow for its use as a tracer and internal standard in studies quantifying carbamylation.[3][4]
Protocol: Quantification of Cyanate in Plasma using LC-MS/MS
This protocol is adapted from a validated method for the quantification of cyanate in rat plasma, which utilized an isotope-labeled analog as the internal standard.[9]
1. Preparation of Calibration Standards and Quality Controls:
-
Prepare a stock solution of unlabeled potassium cyanate in a suitable solvent (e.g., ultrapure water).
-
Perform serial dilutions to create working solutions for calibration standards at various concentrations.
-
Prepare a stock solution of Potassium cyanate-¹³C,¹⁵N (internal standard) at a fixed concentration.
-
Spike blank plasma with the cyanate working solutions and a fixed concentration of the internal standard to create calibration standards and quality control (QC) samples.
2. Sample Preparation (Derivatization):
-
To 50 µL of plasma sample, calibration standard, or QC, add the internal standard solution.
-
Add a derivatizing agent, such as anthranilic acid, to convert cyanate into a product suitable for reverse-phase chromatography.[9]
-
It is crucial to allow the derivatizing agent solution to age to eliminate potential interference from urea.[9]
-
Optimize the pH of the plasma sample for the derivatization reaction.[9]
-
Incubate the samples to ensure complete derivatization.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared samples onto a reverse-phase LC column.
-
Use a mobile phase gradient to achieve chromatographic separation of the derivatized cyanate from other matrix components.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the derivatized analyte and the ¹³C,¹⁵N-labeled internal standard.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (R²) of the calibration curve.
-
Use the regression equation to calculate the concentration of cyanate in the unknown samples.
Visualizing the Workflow
The following diagrams illustrate the general workflow for using an internal standard and the logic behind selecting a stable isotope-labeled standard.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Comparison of SIL vs. Structurally Analogous Internal Standards.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Plasma protein carbamylation and decreased acidic drug protein binding in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an LC-MS-MS Method for the Quantification of Cyanate in Rat Plasma and Its Application to Toxicokinetic Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision in Proteomics: The Superiority of Dual-Labeled Potassium Cyanate-13C,15N
For researchers, scientists, and professionals in drug development, the precise identification and quantification of protein modifications are paramount. Post-translational modifications (PTMs) like carbamylation play critical roles in cellular processes, disease pathogenesis, and the mechanism of action of therapeutics. The use of isotopically labeled reagents is a cornerstone of modern quantitative proteomics. This guide provides a comprehensive comparison of doubly labeled Potassium Cyanate-13C,15N with its single-labeled counterparts, highlighting its advantages with supporting data and experimental insights.
Potassium cyanate (B1221674) is a key reagent for inducing carbamylation, a non-enzymatic PTM where isocyanic acid modifies primary amino groups on proteins, primarily the ε-amino group of lysine (B10760008) residues. In quantitative proteomics, stable isotope labeling allows for the accurate differentiation and quantification of proteins and peptides in complex mixtures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While single-labeled compounds (e.g., containing either ¹³C or ¹⁵N) offer a degree of utility, the dual-labeled Potassium Cyanate-¹³C,¹⁵N provides significant and demonstrable advantages in terms of resolution, accuracy, and analytical depth.
Key Advantages of Potassium Cyanate-¹³C,¹⁵N
The primary benefits of employing the dual-labeled compound over single-labeled alternatives stem from the increased mass shift and the presence of two distinct isotopic probes.
Enhanced Mass Spectrometry Resolution
In quantitative mass spectrometry, the ability to clearly distinguish between labeled and unlabeled peptides is critical. The larger the mass difference, the better the resolution and the more accurate the quantification. Doubly labeled potassium cyanate provides a more significant mass shift compared to its single-labeled counterparts.
| Feature | Unlabeled Potassium Cyanate | ¹³C-Potassium Cyanate | ¹⁵N-Potassium Cyanate | ¹³C,¹⁵N-Potassium Cyanate |
| Isotopic Composition | ¹²C, ¹⁴N | ¹³C , ¹⁴N | ¹²C, ¹⁵N | ¹³C , ¹⁵N |
| Mass Shift per Carbamoyl (B1232498) Group (Da) | 0 | +1.00335 | +0.99703 | +2.00038 |
This larger mass shift is particularly advantageous in complex samples, minimizing spectral overlap and improving the accuracy of quantification.
Unambiguous Differentiation from Other Modifications
A significant challenge in PTM analysis is the potential for misidentification due to isobaric or near-isobaric modifications. For instance, lysine acetylation and carbamylation have very similar mass shifts (+42.0103 Da and +43.00543 Da, respectively).[1] This can lead to ambiguity in spectral analysis. The use of ¹³C,¹⁵N-potassium cyanate provides a unique mass signature that can help to resolve this issue. The ¹³C isotope of acetylation results in a mass of +43.0137 Da, which is only an 8 mDa difference from carbamylation, making them difficult to distinguish in some mass spectrometers.[1] The distinct mass shift of the dual-labeled carbamoyl group allows for more confident identification.
Advanced Structural Analysis with NMR Spectroscopy
For structural biology applications using NMR, dual labeling is invaluable. Uniformly ¹³C and ¹⁵N labeling of proteins is a standard and cost-effective method for determining three-dimensional structures.[2] By introducing a ¹³C,¹⁵N-labeled carbamoyl group at a specific site, researchers can use multidimensional NMR experiments to precisely probe the local chemical environment and conformational changes resulting from the modification.
Experimental Workflow and Protocols
The following provides a generalized workflow for the application of Potassium Cyanate-¹³C,¹⁵N in a quantitative proteomics experiment.
Detailed Experimental Protocol: In Vitro Protein Carbamylation
This protocol describes the in vitro carbamylation of a purified protein for subsequent mass spectrometry analysis.
-
Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
Prepare fresh stock solutions of unlabeled Potassium Cyanate and Potassium Cyanate-¹³C,¹⁵N in the same buffer.
-
For the "light" sample, add unlabeled Potassium Cyanate to the protein solution to a final concentration of 10-50 mM.
-
For the "heavy" sample, add Potassium Cyanate-¹³C,¹⁵N to the protein solution to the same final concentration.
-
Incubate both samples at 37°C for 2-4 hours. The incubation time can be optimized depending on the desired level of carbamylation.
-
-
Quenching and Buffer Exchange: Stop the reaction by removing excess cyanate. This can be achieved by buffer exchange into a cyanate-free buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using dialysis or spin desalting columns.
-
Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio based on protein amount.
-
Reduce and alkylate the protein mixture.
-
Perform in-solution or in-gel digestion with a protease such as trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.
-
Search for carbamylation on lysine residues and the N-terminus, specifying the mass shifts for both the light (carbamoyl: +43.0058 Da) and heavy (¹³C,¹⁵N-carbamoyl: +45.0062 Da) modifications.
-
Calculate the heavy/light ratios for the identified carbamylated peptides to determine the relative extent of modification between the two samples.
-
Signaling Pathway Visualization
Protein carbamylation can be induced by urea-derived cyanate or through myeloperoxidase (MPO)-catalyzed oxidation of thiocyanate, impacting various cellular pathways.
References
A Head-to-Head Comparison: Potassium Cyanate-¹³C,¹⁵N vs. Radioactive Tracers in Protein Carbamoylation Studies
For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecular interactions are paramount. In the study of protein carbamoylation, a post-translational modification implicated in numerous diseases, the choice of tracer is a critical decision that impacts experimental outcomes, safety, and cost. This guide provides an objective comparison between the stable isotope-labeled Potassium cyanate-¹³C,¹⁵N and traditional radioactive tracers, supported by experimental data and detailed methodologies.
Protein carbamoylation, the non-enzymatic modification of proteins, is a key area of investigation in conditions such as atherosclerosis, chronic kidney disease, and neurodegenerative disorders. Tracers are indispensable tools for elucidating the mechanisms and kinetics of this modification. Historically, radioactive isotopes like Carbon-14 (¹⁴C) have been the gold standard. However, the advent of stable isotope-labeled compounds, such as Potassium cyanate-¹³C,¹⁵N, offers a powerful and safer alternative.
Performance Benchmark: A Comparative Overview
The selection of a tracer hinges on a balance of sensitivity, specificity, safety, and the analytical techniques available. Below is a summary of the key performance characteristics of Potassium cyanate-¹³C,¹⁵N and radioactive tracers.
| Feature | Potassium cyanate-¹³C,¹⁵N (Stable Isotope) | Radioactive Tracers (e.g., ¹⁴C-Potassium Cyanate) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1] | Liquid Scintillation Counting (LSC), Autoradiography[2] |
| Sensitivity | High (femt- to attomole range with MS)[3] | Very High (down to a few disintegrations per minute with LSC)[2] |
| Specificity | High (distinguished by mass-to-charge ratio) | High (specific decay signature) |
| Quantitative Accuracy | High, with potential for relative and absolute quantification[4] | High, based on radioactive decay counts[5] |
| Safety | Non-radioactive, poses no radiation risk | Radioactive, requires specialized handling, licensing, and disposal |
| Multiplexing | Multiple stable isotope-labeled standards can be used simultaneously | Limited by the ability to distinguish between different radioisotopes |
| Cost | Higher initial cost for labeled compounds, but lower disposal costs | Lower initial cost for some radiochemicals, but high costs for waste disposal and safety infrastructure |
| Structural Information | MS/MS provides fragmentation data, offering insights into the modification site[1] | Provides limited structural information directly |
Delving into the Data: A Quantitative Look
While direct head-to-head comparative studies are limited, the quantitative performance of each method can be inferred from existing literature on stable isotope labeling in proteomics and radioactive tracer analysis.
Quantitative Analysis with Potassium cyanate-¹³C,¹⁵N
Stable isotope labeling, particularly with dual-labeled compounds like Potassium cyanate-¹³C,¹⁵N, coupled with mass spectrometry, offers excellent quantitative accuracy. The quantitative error for stable isotope labeling in comparative proteomics has been reported to range from 1.7% to 10.0%, with relative standard deviations for protein quantitation ranging from 5.2% to 27.8% over a dynamic range of 0.1 to 10.[4] The use of a ¹³C and ¹⁵N dual label provides a significant mass shift, which enhances the accuracy of detection in complex biological samples.[]
| Parameter | Typical Performance |
| Quantitative Error | 1.7 - 10.0%[4] |
| Relative Standard Deviation | 5.2 - 27.8%[4] |
| Detection Limit (MS) | Femtomole to attomole range[3] |
Quantitative Analysis with Radioactive Tracers
Liquid scintillation counting is a highly sensitive method for quantifying ¹⁴C-labeled molecules, with the ability to detect as little as 40 picocuries (μμc) with a counting efficiency of over 80%.[7] The efficiency of liquid scintillation counting for ¹⁴C can approach 95%.[8]
| Parameter | Typical Performance |
| Counting Efficiency | >80%[7], up to 95%[8] |
| Detection Limit | As low as 40 μμc[7] |
Signaling Pathway: Protein Carbamoylation in Atherosclerosis
Protein carbamoylation is a significant contributor to the pathogenesis of atherosclerosis. The process is initiated by cyanate (B1221674), which can be derived from urea (B33335) or generated by the enzyme myeloperoxidase (MPO) at sites of inflammation.[9][10] Carbamoylation of low-density lipoprotein (LDL) and other proteins in the arterial wall leads to a cascade of events that promote atherosclerosis.
Experimental Workflows and Protocols
The choice of tracer dictates the experimental workflow. Below are diagrams and detailed protocols for quantifying protein carbamoylation using both Potassium cyanate-¹³C,¹⁵N and a radioactive tracer.
Experimental Workflow: Stable Isotope Labeling with LC-MS/MS
Detailed Protocol: Quantification of Protein Carbamoylation using Potassium cyanate-¹³C,¹⁵N and LC-MS/MS
-
Sample Preparation:
-
Prepare protein samples (e.g., cell lysates, plasma, or purified proteins) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).[11]
-
-
In Vitro Carbamoylation:
-
Incubate a known amount of protein (e.g., 1 mg/mL) with a specific concentration of Potassium cyanate-¹³C,¹⁵N (e.g., 1 mM) at 37°C for a defined period (e.g., 24 hours).
-
To stop the reaction, remove excess cyanate by dialysis or using a desalting column.
-
-
Protein Digestion:
-
Denature the proteins by adding urea to a final concentration of 8 M. Note: Use high-purity urea to minimize artifactual carbamoylation.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate free cysteine residues with iodoacetamide (B48618) (IAM) at a final concentration of 55 mM for 45 minutes in the dark at room temperature.
-
Dilute the sample with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.
-
Analyze the peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[12]
-
Set the mass spectrometer to acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the ¹³C,¹⁵N-labeled carbamoylated peptides compared to their unlabeled counterparts.
-
The mass shift resulting from the incorporation of ¹³C and ¹⁵N will be used to distinguish the labeled peptides.
-
Experimental Workflow: Radioactive Labeling with Liquid Scintillation Counting
Detailed Protocol: Quantification of Protein Carbamoylation using ¹⁴C-Potassium Cyanate and Liquid Scintillation Counting
-
Sample Preparation:
-
Prepare protein samples as described for the stable isotope protocol.
-
-
In Vitro Carbamoylation:
-
In a fume hood, incubate a known amount of protein with ¹⁴C-Potassium Cyanate (with a known specific activity) at 37°C for a defined period.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins by adding an equal volume of cold 20% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Carefully aspirate the supernatant containing unincorporated ¹⁴C-cyanate.
-
Wash the protein pellet multiple times with cold 10% TCA, followed by ethanol (B145695) or ethanol/ether to remove residual TCA and unincorporated tracer.
-
-
Sample Solubilization and Scintillation Counting:
-
Solubilize the washed protein pellet in a suitable solvent (e.g., 0.1 M NaOH).
-
Take an aliquot of the solubilized protein for protein concentration determination.
-
Add another aliquot to a scintillation vial containing a compatible scintillation cocktail.[7]
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert the measured CPM to disintegrations per minute (DPM) using a quench curve to correct for counting efficiency.
-
Calculate the specific activity of carbamoylation as DPM per milligram of protein.
-
Conclusion: Making the Right Choice for Your Research
Both Potassium cyanate-¹³C,¹⁵N and radioactive tracers are effective tools for studying protein carbamoylation. The choice between them depends on the specific requirements of the experiment, available resources, and safety considerations.
-
Potassium cyanate-¹³C,¹⁵N is the ideal choice for researchers who require high-resolution data, including the identification of specific modification sites, and who operate in environments where the use of radioactive materials is restricted or undesirable. Its inherent safety and the ability to perform multiplexed experiments make it a forward-looking choice for modern proteomics research.
-
Radioactive tracers remain a highly sensitive and cost-effective option for bulk quantification of protein carbamoylation. They are particularly useful when the primary goal is to measure the overall extent of modification without the need for detailed structural information. However, the significant safety and regulatory burdens associated with their use must be carefully considered.
By understanding the distinct advantages and limitations of each approach, researchers can select the most appropriate tracer to advance their understanding of the critical role of protein carbamoylation in health and disease.
References
- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 2. openmedscience.com [openmedscience.com]
- 3. msf.ucsf.edu [msf.ucsf.edu]
- 4. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. High-efficiency liquid-scintillation counting of 14C-labelled material in aqueous solution and determination of specific activity of labelled proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. research.monash.edu [research.monash.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Carbamylation Labeling and Detection Techniques
Protein carbamylation, a non-enzymatic post-translational modification, plays a significant role in cellular regulation, aging, and the pathogenesis of various diseases, including atherosclerosis, rheumatoid arthritis, and chronic kidney disease.[1][2] This modification involves the reaction of isocyanic acid with the primary amine groups on protein N-termini or the side chains of lysine (B10760008) residues, forming carbamyl-lysine, also known as homocitrulline.[1][3] Given its biological and clinical importance, the accurate detection and quantification of carbamylated proteins are crucial for research and biomarker discovery.[4][5]
However, studying carbamylation presents a unique challenge: the common use of urea (B33335) for protein denaturation during sample preparation can artificially induce carbamylation, potentially confounding experimental results.[6][7] This guide provides a comparative overview of different techniques for labeling and analyzing protein carbamylation, focusing on their principles, advantages, and limitations. We also provide detailed experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.
Overview of Carbamylation Detection Methodologies
The primary methods for analyzing protein carbamylation can be broadly categorized into two groups: Mass Spectrometry (MS)-based techniques and immunochemical assays. MS-based methods are powerful for identifying specific modification sites and performing relative quantification, while immunochemical methods are well-suited for detecting total carbamylation levels and validating specific targets.
Mechanism of Protein Carbamylation
Carbamylation is initiated by isocyanic acid, which is primarily formed from the dissociation of urea in aqueous solutions.[8] This reactive molecule then attacks uncharged primary amines, such as the N-terminal α-amino group or the ε-amino group of lysine residues.[6]
Caption: The non-enzymatic pathway of protein carbamylation.
Comparative Analysis of Key Techniques
The choice of technique depends on the specific research question, whether it involves identifying novel carbamylation sites, quantifying changes across different conditions, or validating the modification on a specific protein.
| Technique | Principle | Primary Output | Quantification | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS/MS) | Identifies peptides based on mass-to-charge ratio. Carbamylation causes a specific mass shift (+43.0058 Da).[9][10] | Site-specific identification of carbamylated residues. | Relative (Label-free, Isotopic Labeling) | High specificity and throughput; enables discovery of novel modification sites.[4] | Can be confounded by in vitro carbamylation from urea; detection of low-abundance peptides can be challenging without enrichment.[1][6] |
| Stable Isotope Labeling (Urea) | Proteins from two samples are labeled using "light" (¹²C, ¹⁴N) or "heavy" (¹³C, ¹⁵N) urea, mixed, and analyzed by MS.[11] | Relative quantification of carbamylation levels between samples. | Relative | High quantitative accuracy for comparative proteomics.[11] | Induces global carbamylation, masking endogenous levels; not suitable for studying in vivo modification. |
| Immunochemical Assays (Western Blot, ELISA) | Utilizes antibodies that specifically recognize carbamyl-lysine (homocitrulline) residues.[4][12] | Detection and quantification of total or specific protein carbamylation. | Relative or Semi-Quantitative (Western Blot); Absolute (ELISA with standards) | High sensitivity; relatively simple and cost-effective for targeted validation.[4] | Dependent on antibody specificity and potential cross-reactivity; does not provide site-specific information.[1] |
| Affinity Enrichment | Co-purification of carbamylated peptides using anti-acetyl-lysine antibodies, followed by LC-MS/MS analysis.[1][13] | Enhanced detection of endogenously carbamylated peptides. | Relative | Increases proteome coverage for low-abundance carbamylated proteins.[1] | Relies on the cross-reactivity of antibodies; requires high-resolution MS to distinguish from acetylation.[1] |
Experimental Protocols & Workflows
To ensure reproducibility and minimize artifacts, detailed and validated protocols are essential.
Protocol 1: General LC-MS/MS Workflow for Endogenous Carbamylation Analysis
This protocol is designed to identify endogenous carbamylation sites while minimizing artifactual modifications by avoiding urea.
Methodology:
-
Protein Extraction: Lyse cells or tissues in a urea-free buffer, such as one containing Sodium Deoxycholate (SDC), which effectively solubilizes proteins and reduces artifactual carbamylation by over 67% compared to urea-based buffers.[1]
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes, followed by alkylation of free cysteines with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.
-
Protein Digestion: Precipitate protein to remove SDC. Resuspend the pellet and perform enzymatic digestion (e.g., with trypsin) overnight at 37°C.
-
Peptide Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and contaminants.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer. Set the data acquisition method to identify peptides with a mass shift of +43.0058 Da on lysine residues and N-termini.
-
Data Analysis: Use proteomic software to search the acquired spectra against a protein database, specifying carbamylation as a variable modification.
References
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. Prediction of carbamylated lysine sites based on the one-class k-nearest neighbor method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 5. Carbamylation in aging and disease [biosyn.com]
- 6. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Mass spectrometric identification of in vivo carbamylation of the amino terminus of Ectothiorhodospira mobilis high-potential iron-sulfur protein, isozyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions | Journal Article | PNNL [pnnl.gov]
Assessing the Specificity of Potassium Cyanate-¹³C,¹⁵N for Lysine Residues: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of modern proteomics. Potassium cyanate (B1221674), particularly its isotopically labeled form (¹³C,¹⁵N), serves as a valuable tool for introducing a stable carbamoyl (B1232498) group onto proteins, primarily targeting lysine (B10760008) residues. This guide provides a comprehensive comparison of potassium cyanate-mediated carbamylation with other common lysine modification techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Executive Summary
Potassium cyanate-¹³C,¹⁵N offers a straightforward and robust method for the chemical labeling of lysine residues and protein N-termini. The incorporation of stable isotopes provides a convenient mass shift for quantitative analysis by mass spectrometry. While the reaction is highly specific for primary amines, researchers should be aware of potential side reactions with other nucleophilic amino acid residues, particularly under non-optimal conditions. This guide delves into the specifics of this labeling technique, compares it with alternative methods, and provides the necessary details for its successful implementation.
Specificity of Potassium Cyanate for Lysine Residues
The primary reaction mechanism of potassium cyanate in protein modification involves the nucleophilic attack of a primary amine on the cyanate ion. This results in the formation of a stable carbamoyl adduct. The ε-amino group of lysine and the α-amino group of the protein's N-terminus are the most reactive sites for this modification.
While highly specific, side reactions with other amino acid residues can occur, particularly at non-physiological pH values. The sulfhydryl group of cysteine and the guanidinium (B1211019) group of arginine are potential, albeit less favorable, sites for carbamylation. The structural similarities between carbamylated lysine and acetylated lysine can also lead to cross-reactivity with anti-acetyllysine antibodies, a crucial consideration in immunoprecipitation experiments.[1][2][3][4]
Table 1: Quantitative Comparison of Lysine Modification Techniques
| Feature | Potassium Cyanate (Carbamylation) | Acetylation (e.g., Acetic Anhydride) | Succinylation (e.g., Succinic Anhydride) |
| Primary Target | ε-amino group of Lysine, N-terminus | ε-amino group of Lysine | ε-amino group of Lysine |
| Quantitative Data on Specificity | Predominantly Lysine and N-terminus; minor side reactions with Cysteine and Arginine reported, but quantitative head-to-head comparisons are limited in literature. | High specificity for Lysine, with potential for some modification of Serine, Threonine, and Tyrosine hydroxyl groups under certain conditions. | High specificity for Lysine. |
| Reaction pH | Typically pH 7.0-8.5 | Typically pH 7.0-9.0 | Typically pH 7.0-9.0 |
| Isotopic Labeling | Readily available with ¹³C and ¹⁵N isotopes (e.g., Potassium cyanate-¹³C,¹⁵N). | Commercially available with deuterium (B1214612) or ¹³C labeled acetyl groups. | Commercially available with deuterium or ¹³C labeled succinyl groups. |
| Mass Shift (Da) | +44.01 (¹³C,¹⁵N) | +42.01 (unlabeled) | +100.02 (unlabeled) |
| Impact on Charge | Neutralizes positive charge | Neutralizes positive charge | Converts positive charge to negative charge |
| Reversibility | Generally considered irreversible in vivo. | Reversible (regulated by HDACs). | Reversible (regulated by Sirtuins). |
Experimental Protocols
In Vitro Protein Carbamylation using Potassium Cyanate-¹³C,¹⁵N
This protocol provides a general framework for the in vitro carbamylation of a purified protein or protein mixture. Optimization may be required for specific proteins.
Materials:
-
Purified protein solution (in a suitable buffer, e.g., PBS, pH 7.4)
-
Potassium cyanate-¹³C,¹⁵N (ensure high purity)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting columns for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) that could compete with the reaction. If necessary, perform a buffer exchange into the reaction buffer.
-
Reaction Setup:
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Prepare a fresh stock solution of Potassium cyanate-¹³C,¹⁵N in the reaction buffer. A typical starting concentration is 50-100 mM.
-
Add the Potassium cyanate-¹³C,¹⁵N solution to the protein solution to achieve a final concentration of 5-10 mM. The optimal concentration may need to be determined empirically.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The incubation time can be varied to control the extent of modification.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM. The primary amines in the Tris buffer will react with and consume the excess cyanate.
-
Sample Cleanup: Remove excess reagents and byproducts by dialysis against a suitable buffer or by using desalting columns.
-
Verification: Confirm the carbamylation by mass spectrometry, looking for the characteristic mass shift of +44.01 Da per modification.
Signaling Pathways and Experimental Workflows
Carbamylated LDL in Atherosclerosis
Carbamylated low-density lipoprotein (cLDL) is implicated in the pathogenesis of atherosclerosis. It is recognized by the Lectin-like oxidized LDL receptor-1 (LOX-1), initiating a signaling cascade that leads to endothelial dysfunction and inflammation.[5]
Carbamylated Proteins in Rheumatoid Arthritis
In rheumatoid arthritis (RA), carbamylated proteins are found in the synovial fluid and are targeted by anti-carbamylated protein antibodies (anti-CarP). This contributes to the inflammatory environment and bone erosion. A key source of carbamylated antigens is neutrophil extracellular traps (NETs).[6][7][8][9]
Experimental Workflow for Quantitative Carbamylation Analysis
Conclusion
Potassium cyanate-¹³C,¹⁵N stands as a powerful and specific tool for the labeling of lysine residues in proteins. Its primary advantages lie in the simplicity of the reaction and the direct integration with quantitative mass spectrometry-based proteomics. While researchers should remain cognizant of potential minor side reactions, particularly when deviating from optimized protocols, the high specificity for primary amines makes it a reliable choice for many applications. When compared to other lysine modification strategies such as acetylation and succinylation, carbamylation offers a stable, non-enzymatically driven modification that can provide unique insights into protein structure and function, especially in the context of diseases where this modification is pathologically relevant. The provided protocols and workflow diagrams offer a starting point for the successful application of this valuable chemical proteomics tool.
References
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamylated low-density lipoprotein induces endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil-mediated carbamylation promotes articular damage in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil-mediated carbamylation promotes articular damage in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. exagen.com [exagen.com]
- 9. Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Metabolic Pathways: A Comparative Guide to Potassium Cyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, the precise elucidation of metabolic pathways is paramount. Stable isotope tracing has emerged as a powerful tool for this purpose, allowing researchers to track the fate of atoms through complex biochemical networks. While commonly used tracers like ¹³C-glucose and ¹⁵N-glutamine have proven invaluable, there is a growing need for novel tracers that can probe specific metabolic activities. This guide provides a comprehensive comparison of a unique dual-labeled tracer, Potassium Cyanate-¹³C,¹⁵N, with established alternatives, supported by experimental principles and detailed protocols.
Introduction to Potassium Cyanate-¹³C,¹⁵N as a Metabolic Tracer
Potassium cyanate-¹³C,¹⁵N is a stable isotope-labeled compound containing both a heavy carbon (¹³C) and a heavy nitrogen (¹⁵N) atom. Its primary role as a metabolic tracer stems from the reactivity of the cyanate (B1221674) ion (OCN⁻). In biological systems, cyanate can participate in a non-enzymatic reaction known as carbamoylation, where it covalently modifies amino groups on proteins and other molecules.[1] This property makes Potassium Cyanate-¹³C,¹⁵N a unique tool to trace the flux and fate of molecules undergoing this specific post-translational modification.
A key enzymatic pathway that can be investigated using a labeled cyanate tracer involves myeloperoxidase (MPO). MPO, an enzyme abundant in neutrophils, can oxidize cyanide to cyanate. This suggests that in inflammatory settings, where MPO is active, labeled cyanide or cyanate can be used to trace MPO-dependent carbamoylation of proteins, a process implicated in diseases like atherosclerosis.
Comparison with Alternative Tracers
The choice of a stable isotope tracer is critical and depends on the specific metabolic pathway under investigation. Here, we compare Potassium Cyanate-¹³C,¹⁵N with the most widely used tracers: ¹³C-glucose and ¹³C,¹⁵N-glutamine.
| Tracer | Primary Metabolic Pathways Traced | Advantages | Disadvantages |
| Potassium Cyanate-¹³C,¹⁵N | Carbamoylation, Myeloperoxidase (MPO) activity, potentially Urea Cycle intermediates. | - Traces a specific post-translational modification. - Dual label allows for simultaneous tracking of carbon and nitrogen fate. - Can probe inflammatory-related metabolic pathways. | - Limited to pathways involving cyanate metabolism or carbamoylation. - Not a direct tracer for central carbon or general nitrogen metabolism. - Potential for non-specific, non-enzymatic reactions. |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, fatty acid synthesis, nucleotide synthesis. | - Provides a global view of central carbon metabolism. - Well-established protocols and extensive literature. - Traces the backbone of many key anabolic and catabolic pathways. | - Does not directly provide information on nitrogen metabolism. - Can be challenging to resolve fluxes at specific nodes without parallel labeling experiments. |
| [U-¹³C, ¹⁵N]-Glutamine | TCA Cycle anaplerosis, amino acid metabolism, nucleotide synthesis, glutathione (B108866) synthesis. | - Simultaneously traces both carbon and nitrogen metabolism. - Excellent for studying pathways related to cancer cell proliferation and nitrogen assimilation. - Complements information obtained from ¹³C-glucose tracing. | - Primarily traces glutamine-dependent pathways. - May not fully label all pools of central carbon metabolites. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stable isotope tracing experiments. Below are outlines for key experiments.
Protocol 1: In Vivo Tracing of Carbamoylation using Labeled Cyanide/Cyanate
This protocol is adapted from a study investigating MPO-catalyzed carbamoylation in a mouse model of atherosclerosis.
Objective: To quantify the in vivo carbamoylation of proteins in a specific tissue.
Materials:
-
Potassium Cyanate-¹³C,¹⁵N or Potassium Cyanide-¹³C,¹⁵N
-
Animal model (e.g., mouse)
-
Saline solution (sterile)
-
Tissue homogenization buffer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Tracer Administration: Dissolve Potassium Cyanate-¹³C,¹⁵N in sterile saline. Administer to the animal model via intravenous or intraperitoneal injection. The exact dosage should be optimized based on preliminary studies.
-
Tissue Harvesting: At a predetermined time point after tracer administration, euthanize the animal and harvest the tissue of interest. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Protein Extraction and Hydrolysis: Homogenize the tissue in a suitable buffer to extract proteins. Precipitate the proteins and perform acid hydrolysis to break them down into individual amino acids.
-
LC-MS/MS Analysis: Analyze the amino acid hydrolysate using LC-MS/MS to detect and quantify the labeled carbamoylated amino acid, homocitrulline ([¹³C,¹⁵N]Hcit), and its unlabeled counterpart.
-
Data Analysis: Calculate the ratio of labeled to unlabeled homocitrulline to determine the extent of in vivo carbamoylation.
Protocol 2: Cell Culture-Based Metabolic Flux Analysis with ¹³C-Glucose
Objective: To determine the relative flux through glycolysis and the TCA cycle in cultured cells.
Materials:
-
[U-¹³C]-Glucose
-
Cell culture medium deficient in glucose
-
Cultured cells of interest
-
Methanol (ice-cold)
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Tracer Introduction: Replace the normal culture medium with a medium containing [U-¹³C]-Glucose as the sole glucose source.
-
Metabolite Extraction: After a defined incubation period (to achieve isotopic steady state), rapidly aspirate the medium and quench metabolism by adding ice-cold methanol. Scrape the cells and collect the cell extract.
-
Sample Preparation: Separate the polar metabolites from other cellular components.
-
Mass Spectrometry Analysis: Analyze the polar metabolite fraction by GC-MS or LC-MS/MS to determine the mass isotopologue distribution of key metabolites in glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate).
-
Flux Calculation: Use metabolic flux analysis software to fit the mass isotopologue distribution data to a metabolic model and calculate the relative fluxes through the pathways of interest.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic studies.
Caption: Tracing carbamoylation with Potassium Cyanate-¹³C,¹⁵N.
Caption: General workflow for stable isotope tracing experiments.
Conclusion
Potassium Cyanate-¹³C,¹⁵N offers a unique approach to independently verify specific metabolic pathways, particularly those involving carbamoylation and MPO activity. While not a replacement for broad-spectrum tracers like ¹³C-glucose or ¹³C,¹⁵N-glutamine, it provides a valuable complementary tool for researchers investigating the metabolic consequences of inflammation and post-translational modifications. The choice of tracer should always be guided by the specific biological question, and a multi-tracer approach will often yield the most comprehensive understanding of complex metabolic networks. By carefully designing experiments and utilizing the detailed protocols provided, researchers can effectively leverage the power of stable isotope tracing to advance our knowledge of cellular metabolism in health and disease.
References
Safety Operating Guide
Proper Disposal of Potassium Cyanate-¹³C,¹⁵N: A Comprehensive Guide for Laboratory Professionals
For immediate and safe disposal, treat Potassium Cyanate-¹³C,¹⁵N as hazardous waste and arrange for collection by a licensed environmental management company. This is the most secure and compliant method for its disposal. This guide provides further details on handling, temporary storage, and chemical neutralization as a potential secondary measure for researchers, scientists, and drug development professionals.
The isotopic labeling of Potassium Cyanate (B1221674) with ¹³C and ¹⁵N does not alter its chemical properties or toxicity. Therefore, the disposal procedures are identical to those for unlabeled potassium cyanate. It is classified as a hazardous substance due to its potential to cause serious eye irritation and harm to aquatic life.
Essential Safety and Handling Precautions
Before handling Potassium Cyanate-¹³C,¹⁵N, it is crucial to consult the Safety Data Sheet (SDS) for detailed safety information. Always adhere to the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile is a suitable option), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material into a designated, labeled container for hazardous waste. Decontaminate the spill area with alcohol.
Primary Disposal Method: Hazardous Waste Collection
The recommended and mandatory procedure for the disposal of Potassium Cyanate-¹³C,¹⁵N is through a certified hazardous waste disposal service.
Step-by-Step Procedure:
-
Containerization: Place the Potassium Cyanate-¹³C,¹⁵N waste, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), into a clearly labeled, sealed, and non-reactive container. The label should prominently display "Hazardous Waste" and identify the contents as "Potassium Cyanate-¹³C,¹⁵N".
-
Segregation: Store the hazardous waste container in a designated, secure area away from incompatible materials, particularly acids and strong oxidizing agents.
-
Documentation: Maintain an accurate inventory of the waste material, noting the quantity and date of generation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
Secondary Disposal Method: Chemical Neutralization (For Informational Purposes Only)
Warning: The following chemical neutralization procedure is provided for informational purposes and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place. It is not a substitute for professional hazardous waste disposal.
Potassium cyanate can be chemically degraded through oxidation, for example, with sodium hypochlorite (B82951) (bleach). This process converts the cyanate into less harmful substances.
Principle of Oxidation:
The reaction between potassium cyanate and sodium hypochlorite in an alkaline solution results in the formation of chloride, carbonate ions, and nitrogen gas. The rate of this reaction is influenced by pH, temperature, and the concentration of the reactants.
Experimental Protocol Outline:
-
Preparation: Work in a chemical fume hood. Prepare a dilute aqueous solution of the Potassium Cyanate-¹³C,¹⁵N waste.
-
Alkalinization: Adjust the pH of the solution to be alkaline (pH > 9) by adding a suitable base, such as sodium hydroxide. This is a critical step to prevent the formation of toxic byproducts.
-
Oxidation: Slowly add an excess of a sodium hypochlorite solution (commercial bleach) to the stirred cyanate solution.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time to ensure complete degradation. The reaction time may vary depending on the concentration and temperature.
-
Verification: After the reaction is complete, the resulting solution should be tested to ensure the absence of cyanate before it can be considered for further treatment and disposal according to local regulations.
-
Final Disposal: The final neutralized solution must be disposed of in accordance with institutional and local environmental regulations. Do not pour down the drain unless explicitly permitted by your EHS department.
Quantitative Data Summary
For researchers dealing with varying quantities of Potassium Cyanate-¹³C,¹⁵N waste, the following table provides a basic overview of recommended disposal actions.
| Quantity of Waste | Primary Disposal Action | Secondary Considerations (for trained personnel) |
| < 1 gram | Hazardous Waste Collection | Chemical neutralization may be feasible with proper risk assessment. |
| 1 - 100 grams | Hazardous Waste Collection | Chemical neutralization should be carefully evaluated for safety and efficiency. |
| > 100 grams | Mandatory Hazardous Waste Collection | On-site chemical treatment is not recommended without specialized equipment and expertise. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Potassium Cyanate-¹³C,¹⁵N.
Caption: Decision workflow for the disposal of Potassium Cyanate-¹³C,¹⁵N.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of Potassium Cyanate-¹³C,¹⁵N, fostering a culture of safety and compliance in the workplace.
Essential Safety and Handling Guide for Potassium Cyanate-¹³C,¹⁵N
For researchers, scientists, and drug development professionals, the safe handling of isotopically labeled compounds like Potassium Cyanate-¹³C,¹⁵N is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure the highest safety standards in the laboratory.
I. Personal Protective Equipment (PPE)
When handling Potassium Cyanate-¹³C,¹⁵N, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[1][2][3] | Must be ANSI-approved.[1] A face shield should be used in conjunction with goggles when there is a splash hazard.[1] |
| Hand Protection | Compatible chemical-resistant gloves.[2][3] | Nitrile gloves are recommended.[1] For handling cyanides, it is advisable to wear two pairs of gloves as a precautionary measure.[1] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A lab coat of appropriate size, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[1] | For larger quantities where splashing is possible, a chemical-resistant apron and oversleeves should be worn.[4] Full-length pants and closed-toe shoes are mandatory.[1] |
| Respiratory Protection | A government-approved respirator.[2] | Required if working outside of a chemical fume hood or if airborne exposure limits may be exceeded.[1][5] A supplied-air, full-face-piece respirator, or a self-contained breathing apparatus (SCBA) may be necessary depending on the scale of work.[5] |
II. Health Hazard Information
Potassium Cyanate-¹³C,¹⁵N is harmful if swallowed and causes serious eye irritation.[3][6] It is also harmful to aquatic life with long-lasting effects.[3][6]
| Exposure Route | Symptoms and Effects |
| Ingestion | Harmful if swallowed.[3][6] May cause weakness, headache, dizziness, confusion, and a weak, irregular heartbeat.[1][4] |
| Inhalation | Inhalation of dust may cause respiratory tract irritation.[6] High concentrations of cyanide compounds can lead to central nervous system effects and can be fatal.[1] |
| Skin Contact | May be harmful if absorbed through the skin and can cause skin irritation.[6] Prolonged or repeated contact may lead to dermatitis, skin necrosis, and ulceration.[4] |
| Eye Contact | Causes serious eye irritation.[3][6] |
III. Safe Handling and Storage
Proper handling and storage procedures are essential to maintain a safe laboratory environment.
Operational Plan:
-
Preparation:
-
Ensure a properly functioning chemical fume hood is available.[1][4] The face velocity should be between 80-125 feet per minute.[1]
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.[2][4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Storage:
-
Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][2][3]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[1] Contact with acids will produce highly toxic hydrogen cyanide gas.[5]
-
The recommended storage temperature is -20°C for the powder form.[3]
-
Disposal Plan:
All waste containing Potassium Cyanate-¹³C,¹⁵N must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated items like weigh boats, pipette tips, and gloves, in a clearly labeled, sealed container for hazardous waste.[4]
-
Aqueous solutions should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Procedure:
IV. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[7] |
| Inhalation | Move the person to fresh air.[4][6] If breathing is difficult, provide artificial respiration.[6] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[6] Seek immediate medical attention.[4][7] |
| Spill | For a small spill (<1 gram) inside a fume hood, alert others in the area and clean it up using appropriate PPE.[4] For larger spills or spills outside a fume hood, evacuate the area and call for emergency assistance.[4] |
V. Logical Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling Potassium Cyanate-¹³C,¹⁵N.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
